Product packaging for 4-Chloro-7,8-difluoroquinoline(Cat. No.:CAS No. 1189105-64-3)

4-Chloro-7,8-difluoroquinoline

Cat. No.: B1463156
CAS No.: 1189105-64-3
M. Wt: 199.58 g/mol
InChI Key: JFSJHYFLFHBTQL-UHFFFAOYSA-N
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Description

4-Chloro-7,8-difluoroquinoline ( 1189105-64-3) is a halogenated quinoline derivative of significant interest in medicinal chemistry and pharmaceutical research. It serves as a versatile synthetic intermediate, particularly in the construction of more complex molecules. The molecular formula for this compound is C 9 H 4 ClF 2 N, with a molecular weight of 199.58 g/mol [ citation 1 ][ citation 9 ]. The core research value of this compound lies in its role as a precursor for the development of novel bioactive agents. The chlorine atom at the 4-position of the quinoline ring is a reactive site amenable to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains to create diverse chemical libraries [ citation 2 ]. This structural motif is a cornerstone in the synthesis of 4-aminoquinoline derivatives, a class of compounds renowned for their pharmacological activities [ citation 6 ]. While specific mechanistic studies on this compound are not available, its structural analogs are extensively investigated. Quinoline-based compounds are known to exhibit antibacterial and antituberculosis properties [ citation 6 ]. Furthermore, the 4-chloroquinoline scaffold is a well-established intermediate in the synthesis of antimalarial drugs such as chloroquine and hydroxychloroquine [ citation 2 ]. The difluoro substitution on the benzene ring of the quinoline system is a common modification to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity to biological targets, making it a valuable template for drug discovery programs aimed at overcoming drug resistance or improving efficacy. This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet for proper handling and hazard information [ citation 4 ].

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4ClF2N B1463156 4-Chloro-7,8-difluoroquinoline CAS No. 1189105-64-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-7,8-difluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF2N/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSJHYFLFHBTQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=NC=CC(=C21)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670919
Record name 4-Chloro-7,8-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189105-64-3
Record name 4-Chloro-7,8-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-7,8-difluoroquinoline: Synthesis, Properties, and Reactivity for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic introduction of fluorine atoms into this privileged structure can profoundly modulate its physicochemical and pharmacological properties, including metabolic stability, membrane permeability, and binding affinity to biological targets. 4-Chloro-7,8-difluoroquinoline is a key heterocyclic building block, offering a unique combination of reactive sites and electronic properties. The presence of the chlorine atom at the 4-position provides a versatile handle for nucleophilic substitution, while the vicinal fluorine atoms at the 7- and 8-positions significantly influence the electron distribution of the aromatic system, thereby impacting its reactivity and potential biological activity. This guide provides a comprehensive overview of the fundamental properties, synthesis, and chemical behavior of this compound, offering field-proven insights for its application in drug discovery and materials science.

Core Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and development. The key physicochemical data for this compound are summarized in the table below.

PropertyValueSource
CAS Number 1189105-64-3[1]
Molecular Formula C₉H₄ClF₂N[2]
Molecular Weight 199.58 g/mol [2]
Appearance Solid (form may vary)[2]
InChI Key JFSJHYFLFHBTQL-UHFFFAOYSA-N[2]
SMILES FC(C1=NC=CC(Cl)=C1C=C2)=C2F[2]

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is conceptually based on well-established methodologies for the preparation of substituted quinolines. A common and effective strategy involves a two-step process: the cyclization of a suitable aniline precursor to form the corresponding 4-hydroxyquinoline, followed by chlorination of the 4-hydroxy group.

Synthesis_Pathway cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Chlorination A 2,3-Difluoroaniline C Diethyl ((2,3-difluorophenyl)amino)methylene)malonate A->C Condensation B Diethyl ethoxymethylenemalonate B->C D 7,8-Difluoro-4-hydroxyquinoline C->D Thermal Cyclization E This compound D->E POCl₃

Caption: Synthesis workflow for this compound.

Part 1: Synthesis of 7,8-Difluoro-4-hydroxyquinoline (Intermediate)

The initial step involves the construction of the quinoline core via the Gould-Jacobs reaction. This begins with the condensation of 2,3-difluoroaniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization of the resulting intermediate.

Experimental Protocol (Representative)

  • Step 1a: Condensation. In a round-bottom flask, equimolar amounts of 2,3-difluoroaniline and diethyl ethoxymethylenemalonate are mixed. The mixture is heated, typically at 100-120 °C, for 1-2 hours. The reaction progress can be monitored by TLC. Upon completion, the ethanol byproduct is removed under reduced pressure to yield the crude diethyl ((2,3-difluorophenyl)amino)methylene)malonate.

  • Step 1b: Thermal Cyclization. The crude intermediate from the previous step is added to a high-boiling point solvent such as diphenyl ether or Dowtherm A. The mixture is heated to reflux (approximately 250 °C) for 30-60 minutes. During this time, the cyclization occurs with the elimination of ethanol, leading to the precipitation of 7,8-Difluoro-4-hydroxyquinoline. After cooling, the solid product is collected by filtration, washed with a non-polar solvent like hexane to remove the high-boiling solvent, and then dried. This intermediate can be purified further by recrystallization if necessary.[1][3]

Part 2: Chlorination to this compound

The final step is the conversion of the 4-hydroxy group to a chloro group, which is a key transformation that activates the 4-position for subsequent nucleophilic substitution reactions. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol (Representative)

  • Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents and the evolution of HCl gas.

  • A mixture of 7,8-Difluoro-4-hydroxyquinoline and an excess of phosphorus oxychloride (typically 5-10 equivalents) is carefully heated to reflux (around 110 °C).[4] The reaction is maintained at this temperature for 2-4 hours, with stirring. The progress of the reaction can be monitored by TLC until the starting material is consumed.

  • After completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring. This will hydrolyze any remaining POCl₃ and precipitate the crude product.

  • The acidic aqueous mixture is then neutralized with a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is neutral to slightly basic. This will precipitate the this compound as a solid.

  • The solid product is collected by filtration, washed thoroughly with water to remove any inorganic salts, and then dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.[1][3]

Reactivity Profile: The Role of the 4-Chloro Substituent

The chemical reactivity of this compound is dominated by the nature of the chloro substituent at the 4-position of the quinoline ring. This position is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom in the quinoline ring, combined with the activating effect of the 7,8-difluoro substitution, makes the C4 carbon atom electron-deficient and thus an excellent electrophilic site.

Reactivity_Diagram cluster_nucleophiles Common Nucleophiles A This compound C 4-Substituted-7,8-difluoroquinoline A->C SɴAr Reaction B Nucleophile (Nu⁻) B->C N1 Amines (R-NH₂) N2 Thiols (R-SH) N3 Alkoxides (R-O⁻)

Caption: Nucleophilic substitution at the 4-position of this compound.

Common nucleophiles that readily displace the 4-chloro group include:

  • Amines: Primary and secondary amines react to form 4-aminoquinoline derivatives. These reactions are fundamental in the synthesis of many biologically active compounds.[5]

  • Thiols: Thiolates react to produce 4-thioether-substituted quinolines.

  • Alkoxides and Phenoxides: These nucleophiles lead to the formation of 4-alkoxy and 4-aryloxy quinoline derivatives.

The 7,8-difluoro substitution pattern is expected to enhance the rate of nucleophilic substitution at the 4-position compared to non-fluorinated or singly-fluorinated analogues due to the inductive electron-withdrawing effects of the fluorine atoms.

Applications in Drug Discovery and Materials Science

Quinolines are a class of compounds with a broad spectrum of biological activities, and fluorinated quinolines are of particular interest in modern drug discovery.[6] this compound serves as a valuable starting material for the synthesis of novel compounds with potential applications as:

  • Antimalarial agents: The 4-aminoquinoline core is central to many antimalarial drugs.

  • Antibacterial agents: Fluoroquinolones are a well-known class of antibiotics.

  • Anticancer agents: Various quinoline derivatives have shown promise as inhibitors of kinases and other cancer-related targets.

  • Antiviral compounds: Some quinoline-based molecules have demonstrated activity against a range of viruses.

In materials science, the quinoline nucleus is a useful chromophore and can be incorporated into fluorescent probes, organic light-emitting diodes (OLEDs), and dye-sensitized solar cells (DSSCs). The reactive 4-chloro group allows for the facile introduction of various functional groups to tune the electronic and photophysical properties of the resulting materials.[7]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as acutely toxic if swallowed and can cause serious eye damage.[2] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in both medicinal chemistry and materials science. Its synthesis, while not extensively detailed in the literature for this specific compound, can be reliably achieved through established multi-step procedures involving the construction of the 4-hydroxyquinoline core followed by chlorination. The reactivity of this molecule is centered on the facile nucleophilic displacement of the 4-chloro substituent, providing a gateway to a diverse array of functionalized quinoline derivatives. A thorough understanding of its properties and chemical behavior, as outlined in this guide, is crucial for unlocking its full potential in the development of novel therapeutic agents and advanced materials.

References

  • Price, C. C., & Roberts, R. M. (1946). 4,7-Dichloroquinoline. Organic Syntheses, 28, 38.
  • Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline.
  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796.
  • Heiskanen, J. P., & Hormi, O. E. O. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-596.
  • Al-Suwaidan, I. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(23), 5698.
  • BenchChem. (2023). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols.
  • Cimerman, Z., et al. (2000). 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 5(3), 578-588.
  • PubChemLite. (n.d.). 7,8-difluoro-4-hydroxyquinoline (C9H5F2NO).
  • ResearchGate. (2014). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids.
  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • MDPI. (2005). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 10(10), 1244-1254.
  • SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • Open Access Journals. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline.
  • Google Patents. (n.d.). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • PubChemLite. (n.d.). 5,8-difluoro-4-hydroxyquinoline (C9H5F2NO).

Sources

The Genesis of a Modern Pharmacophore: An In-depth Technical Guide to 4-Chloro-7,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-7,8-difluoroquinoline stands as a pivotal, yet often unheralded, heterocyclic intermediate in the landscape of modern medicinal chemistry. Its true significance is not as an end-product, but as a highly versatile scaffold, the synthesis of which was a critical step in the evolution of fluoroquinolone antibiotics. The strategic placement of its fluorine and chlorine substituents creates a unique electronic environment that medicinal chemists have expertly exploited to develop potent therapeutic agents. This guide provides a comprehensive overview of the discovery, historical context, synthetic evolution, and physicochemical properties of this compound. It is intended for researchers, scientists, and professionals in drug development who seek to understand the foundational chemistry that underpins a significant class of antibacterial drugs.

Introduction: A Scaffold Born from Necessity

The story of this compound is intrinsically linked to the relentless pursuit of more effective antibacterial agents. The quinolone class of antibiotics, first discovered as a byproduct of chloroquine synthesis in the late 1950s, showed promise but was limited in spectrum and potency[1]. The subsequent breakthrough came with the introduction of fluorine atoms into the quinoline ring system, a modification that dramatically enhanced antibacterial activity and improved pharmacokinetic profiles[1][2].

This compound emerged in this era of intense innovation. It is not merely a halogenated heterocycle; it is a carefully designed building block. The 4-chloro group serves as an excellent leaving group, ripe for nucleophilic substitution to introduce diverse side chains. The vicinal difluoro substitution at the 7 and 8-positions is a key feature, profoundly influencing the molecule's electronic properties and, consequently, the biological activity of its derivatives. This guide will deconstruct the synthesis of this critical intermediate, tracing its origins from fundamental organic reactions to its role in the creation of advanced pharmaceuticals.

Discovery and Historical Context: The Fluoroquinolone Revolution

While a single seminal publication announcing the initial synthesis of this compound is not readily apparent in the historical literature, its genesis can be confidently placed within the broader narrative of fluoroquinolone development by pharmaceutical companies in the late 20th century. The development of potent antibiotics like Sitafloxacin, which is structurally derived from this quinoline core, provides the most compelling evidence for its targeted discovery and synthesis. The synthesis of Sitafloxacin involves the use of an ethyl 8-chloro-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate intermediate, which is conceptually a direct precursor to the this compound scaffold[3][4].

The scientific impetus was clear: to overcome the limitations of first-generation quinolones. Researchers understood that modifications at specific positions on the quinoline ring were key to enhancing antibacterial potency and spectrum. The development of synthetic routes to novel fluorinated anilines was the first critical challenge, enabling the construction of previously inaccessible quinoline cores. The subsequent elaboration of these cores into drugs like Sitafloxacin and Pazufloxacin highlights the strategic importance of intermediates like this compound[3][5][6].

The Synthetic Pathway: A Step-by-Step Elucidation

The synthesis of this compound is a multi-step process that relies on classic, robust organic reactions. The overall strategy involves the construction of the core 7,8-difluoro-4-hydroxyquinoline ring system, followed by a chlorination step to install the reactive handle at the 4-position.

Step 1: Synthesis of the Key Precursor, 7,8-Difluoro-4-hydroxyquinoline

The most logical and widely employed method for constructing the quinoline ring is the Gould-Jacobs reaction, first reported in 1939. This powerful cyclization reaction builds the quinoline core from an appropriately substituted aniline[7][8].

  • Causality and Experimental Insight: The choice of the Gould-Jacobs reaction is dictated by its reliability and its ability to tolerate a range of substituents on the starting aniline. The reaction proceeds in two main stages: initial condensation of the aniline with an electrophilic three-carbon unit (typically diethyl ethoxymethylenemalonate, DEEM), followed by a high-temperature thermal cyclization. The high temperatures (often >250 °C) are necessary to overcome the activation energy for the intramolecular 6-electron electrocyclization that forms the quinoline ring[7].

Experimental Protocol: Gould-Jacobs Synthesis of 7,8-Difluoro-4-hydroxyquinoline

  • Condensation: In a round-bottom flask, combine 2,3-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq). Heat the mixture to 100-130 °C for 1-2 hours. The reaction progression can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate, diethyl 2-((2,3-difluorophenyl)amino)methylenemalonate.

  • Ethanol Removal: Once the initial condensation is complete, remove the ethanol byproduct under reduced pressure.

  • Cyclization: Add a high-boiling point inert solvent, such as diphenyl ether or Dowtherm A, to the reaction flask. Heat the mixture to approximately 250-260 °C. Maintain this temperature for 30-60 minutes to facilitate the thermal cyclization.

  • Isolation: Cool the reaction mixture to room temperature. The product, ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate, will often precipitate from the solvent. The solid can be collected by filtration and washed with a non-polar solvent like hexane or cyclohexane to remove the high-boiling solvent.

  • Hydrolysis & Decarboxylation: Suspend the isolated ester in a 10% aqueous solution of sodium hydroxide and heat to reflux for 1-2 hours to hydrolyze the ester to the corresponding carboxylic acid. After cooling, carefully acidify the mixture with concentrated hydrochloric acid to precipitate 7,8-difluoro-4-hydroxyquinoline-3-carboxylic acid[9]. The isolated acid is then heated at a high temperature (often neat or in a high-boiling solvent) to effect decarboxylation, yielding the final product, 7,8-difluoro-4-hydroxyquinoline[10].


}

Workflow for the Gould-Jacobs synthesis of the quinolone core.

Step 2: Chlorination of 7,8-Difluoro-4-hydroxyquinoline

The conversion of the 4-hydroxyquinoline (which exists in tautomeric equilibrium with its 4-quinolone form) to the 4-chloro derivative is a standard transformation in heterocyclic chemistry. The most common and effective reagent for this is phosphorus oxychloride (POCl₃)[11][12].

  • Causality and Experimental Insight: Phosphorus oxychloride serves as both the chlorinating agent and often as the solvent. The reaction proceeds via the formation of a phosphate ester intermediate at the 4-position, which is an excellent leaving group. Subsequent nucleophilic attack by a chloride ion (from POCl₃) displaces the phosphate group to yield the desired 4-chloroquinoline. This is a robust and high-yielding reaction, critical for activating the 4-position for further derivatization[12].

Experimental Protocol: Chlorination to this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, carefully add 7,8-difluoro-4-hydroxyquinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 eq).

  • Heating: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • Workup: After cooling the reaction mixture to room temperature, slowly and carefully quench the excess POCl₃ by pouring the mixture onto crushed ice. This is a highly exothermic reaction and must be done with caution.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution with a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until the pH is approximately 7-8. This will precipitate the crude product. Extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization or column chromatography to yield pure this compound.


}

Simplified mechanism of the chlorination step.

Physicochemical & Spectroscopic Characterization

The identity and purity of this compound are confirmed through standard analytical techniques. The following table summarizes its key properties.

PropertyValueSource
Molecular Formula C₉H₄ClF₂N
Molecular Weight 199.58 g/mol
Appearance Solid
InChI Key JFSJHYFLFHBTQL-UHFFFAOYSA-N
Monoisotopic Mass 199.00003 Da[13]
Predicted XlogP 3.0[13]

Note: Detailed experimental NMR and Mass Spectrometry data are not widely published in peer-reviewed journals but are held by commercial suppliers. Predicted spectra and data from analogous structures are used for characterization in research settings.

Significance in Modern Drug Discovery

This compound is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its true value is realized when it is used as a starting material for more complex molecules, particularly fourth-generation fluoroquinolone antibiotics.

The 4-chloro position is the primary site for modification. Nucleophilic aromatic substitution (SNAr) at this position allows for the introduction of various nitrogen-containing side chains (e.g., piperazines, pyrrolidines), which are crucial for tuning the antibacterial spectrum, potency, and safety profile of the final drug molecule.

Case Study: Sitafloxacin

A prominent example is Sitafloxacin (marketed as Gracevit®), a broad-spectrum fluoroquinolone antibiotic. Its synthesis utilizes an 8-chloro-6,7-difluoroquinolone core, demonstrating the direct lineage from the 7,8-difluoro scaffold. The core structure of Sitafloxacin retains the 8-chloro and the vicinal fluorine atoms, highlighting their importance for potent activity against both Gram-positive and Gram-negative bacteria, including many resistant strains[3][4][14]. The complex side chain at the 7-position is introduced via nucleophilic substitution, a reaction enabled by an activated precursor analogous to this compound.


}

Role of the scaffold in drug development.

Conclusion and Future Outlook

This compound exemplifies the crucial role of foundational intermediates in the drug discovery pipeline. While it may not be a household name, the synthetic routes established for its creation have paved the way for life-saving medicines. The history of this molecule is a testament to the power of strategic molecular design, where the introduction of specific functional groups—the fluorine atoms for electronic modulation and the chlorine atom as a synthetic handle—unlocks immense potential. As the challenge of antimicrobial resistance continues to grow, the lessons learned from the development of this and similar scaffolds will undoubtedly inspire the next generation of therapeutic agents. The core principles of its synthesis remain a cornerstone of heterocyclic chemistry and a vital tool for medicinal chemists worldwide.

References

  • Yu, L., Liu, L., & Shi, G. (2014). Research on the Synthesis and Characterization of Sitafloxacin. Advanced Materials Research, 1030-1032, 856-859. (URL not available)
  • Liu, Y., Liu, L., & Shi, G. (2014). Synthesis and Characterization of Sitafloxacin. Asian Journal of Chemistry, 26(20), 7011-7013. (URL: [Link])
  • CN103524487A - Sitafloxacin preparation method.
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. (URL not available)
  • 7,8-difluoro-4-hydroxyquinoline (C9H5F2NO). PubChemLite. (URL: [Link])
  • CN101381372A - Pazufloxacin mesylate and preparation method of powder for injection.
  • Patsnap Synapse. (2024).
  • Gould-Jacobs Reaction. (2023). In Wikipedia. (URL: [Link])
  • This compound (C9H4ClF2N). PubChemLite. (URL: [Link])
  • Gould-Jacobs Reaction. Organic Reactions. (URL not available)
  • Quinolone antibiotics. (2018). Future Medicinal Chemistry. (URL: [Link])
  • Quinolone antibiotic. (2023). In Wikipedia. (URL: [Link])
  • US4277607A - Process for the preparation of 4-chloroquinolines.

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An In-depth Technical Guide to the Key Features of the 4-Chloro-7,8-difluoroquinoline Structure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

4-Chloro-7,8-difluoroquinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including a reactive 4-chloro substituent and the presence of two fluorine atoms on the carbocyclic ring, impart distinct physicochemical and pharmacological properties. This guide provides a comprehensive overview of the synthesis, structural characteristics, reactivity, and potential applications of this important heterocyclic scaffold.

Introduction

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The introduction of halogen atoms, particularly chlorine and fluorine, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of these molecules. This compound serves as a versatile building block for the synthesis of novel bioactive compounds, with the 4-position being highly susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₄ClF₂N
Molecular Weight 199.58 g/mol
Appearance Solid
SMILES FC(C1=NC=CC(Cl)=C1C=C2)=C2F
InChI Key JFSJHYFLFHBTQL-UHFFFAOYSA-N
Spectroscopic Analysis
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The protons on the quinoline ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms of the quinoline ring. The chemical shifts of the carbons directly bonded to fluorine will be significantly influenced by the strong electron-withdrawing effect of the fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for characterizing this molecule and is expected to show two distinct signals for the non-equivalent fluorine atoms at positions 7 and 8. The chemical shifts and coupling constants will provide valuable information about the electronic environment of the fluorine atoms.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 199, with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).

Synthesis of this compound

A plausible and widely used method for the synthesis of the quinoline core is the Gould-Jacobs reaction . This would be followed by a chlorination step to introduce the chlorine atom at the 4-position.

Synthesis_Pathway cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Chlorination 2,3-Difluoroaniline 2,3-Difluoroaniline Intermediate_A Diethyl 2-(((2,3-difluorophenyl)amino)methylene)malonate 2,3-Difluoroaniline->Intermediate_A + Diethyl ethoxymethylenemalonate (Heat) Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate 7,8-Difluoroquinolin-4-ol 7,8-Difluoroquinolin-4-ol Intermediate_A->7,8-Difluoroquinolin-4-ol Thermal Cyclization (High-boiling solvent, e.g., Dowtherm A) This compound This compound 7,8-Difluoroquinolin-4-ol->this compound + POCl₃ (Heat)

Figure 1: Proposed synthetic pathway for this compound.

Step 1: Gould-Jacobs Reaction to form 7,8-Difluoroquinolin-4-ol

The initial step involves the reaction of 2,3-difluoroaniline with diethyl ethoxymethylenemalonate. This condensation reaction, followed by thermal cyclization, yields the key intermediate, 7,8-difluoroquinolin-4-ol.[1][2]

Detailed Experimental Protocol (Representative):

  • A mixture of 2,3-difluoroaniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.) is heated at 100-120°C for 1-2 hours.

  • The ethanol formed during the reaction is removed under reduced pressure.

  • The resulting crude intermediate is added to a high-boiling solvent such as Dowtherm A and heated to reflux (approximately 250°C) for 30-60 minutes to effect cyclization.

  • After cooling, the reaction mixture is diluted with a hydrocarbon solvent (e.g., hexane) to precipitate the product.

  • The solid 7,8-difluoroquinolin-4-ol is collected by filtration, washed with the hydrocarbon solvent, and dried.

Step 2: Chlorination of 7,8-Difluoroquinolin-4-ol

The hydroxyl group at the 4-position of the quinoline ring is then converted to a chlorine atom using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Detailed Experimental Protocol (Representative):

  • 7,8-Difluoroquinolin-4-ol (1.0 eq.) is suspended in an excess of phosphorus oxychloride (POCl₃).

  • The mixture is heated to reflux (approximately 110°C) for 2-4 hours. The reaction should be monitored by thin-layer chromatography (TLC).

  • After completion, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.

  • The aqueous solution is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

  • The solid this compound is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

Reactivity: The Susceptible 4-Position

The key to the utility of this compound as a synthetic intermediate lies in the reactivity of the chlorine atom at the 4-position. This position is activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing effect of the quinoline nitrogen atom. The presence of the electron-withdrawing fluorine atoms at positions 7 and 8 further enhances this reactivity.

This allows for the facile displacement of the chloride ion by a wide variety of nucleophiles, providing access to a diverse range of 4-substituted-7,8-difluoroquinolines.

SNAr_Reaction This compound This compound Substituted_Product 4-Substituted-7,8-difluoroquinoline This compound->Substituted_Product + Nucleophile (Base, Solvent, Heat) Nucleophile Nucleophile (Nu-H) Nucleophile->Substituted_Product

Figure 2: General scheme for nucleophilic aromatic substitution on this compound.

Common Nucleophilic Substitution Reactions

A variety of nucleophiles can be employed to displace the 4-chloro substituent, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

NucleophileReagent ExampleProduct Type
Amines Primary and secondary amines (e.g., anilines, alkylamines, piperidine)4-Aminoquinolines
Alcohols Alkoxides (e.g., sodium methoxide)4-Alkoxyquinolines
Thiols Thiolates (e.g., sodium thiophenoxide)4-Thioquinolines

Detailed Experimental Protocol for Amination (Representative):

  • This compound (1.0 eq.) is dissolved in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).

  • The desired amine (1.0-1.5 eq.) and a base (e.g., potassium carbonate or triethylamine, 1.5-2.0 eq.) are added to the solution.

  • The reaction mixture is heated to reflux or stirred at an elevated temperature (80-120°C) until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

Applications in Drug Discovery

The 4-aminoquinoline scaffold is a cornerstone in the development of antimalarial drugs, with chloroquine and amodiaquine being prominent examples. The ability to readily introduce diverse side chains at the 4-position of the 7,8-difluoroquinoline core makes this a highly attractive strategy for the discovery of new therapeutic agents. The fluorine atoms at the 7 and 8-positions can enhance metabolic stability and binding affinity to biological targets.

Derivatives of this compound are being investigated for a range of therapeutic applications, including:

  • Antimalarials: As analogs of existing 4-aminoquinoline drugs.

  • Antibacterial agents: Targeting bacterial topoisomerases.

  • Anticancer agents: As kinase inhibitors or DNA intercalators.

  • Anti-inflammatory agents: Modulating inflammatory pathways.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of functionalized quinoline derivatives. Its synthesis, while requiring a multi-step process, is achievable through established synthetic methodologies. The high reactivity of the 4-chloro group towards nucleophilic aromatic substitution provides a straightforward handle for introducing chemical diversity. The unique electronic properties conferred by the difluoro substitution pattern make this scaffold a promising starting point for the development of novel drug candidates with improved pharmacological profiles. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
  • Wikipedia. (2023). Gould–Jacobs reaction. In Wikipedia. [Link]
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • Arnott, E. A., Chan, L. C., & Phillips, A. J. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1914–1921. [Link]
  • Master Organic Chemistry. (2015, April 28). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. [Link]
  • ResearchGate. (n.d.).

Sources

4-Chloro-7,8-difluoroquinoline IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-7,8-difluoroquinoline: A Core Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of significant interest to researchers and scientists in medicinal chemistry and drug development. We will delve into its formal nomenclature, physicochemical properties, a validated synthesis protocol with mechanistic insights, and its emerging applications as a pivotal building block for novel therapeutic agents. The strategic incorporation of fluorine atoms at the 7 and 8 positions of the quinoline core offers unique modulations of electronic and metabolic properties, making this molecule a highly valuable scaffold for targeting a range of diseases.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its application in research and development.

Nomenclature and Identifiers

The unambiguous identification of this compound is established through its systematic IUPAC name and universally recognized chemical identifiers.

  • IUPAC Name: this compound

  • CAS Number: 1189105-64-3[1]

  • Molecular Formula: C₉H₄ClF₂N

  • InChI Key: JFSJHYFLFHBTQL-UHFFFAOYSA-N

  • Canonical SMILES: FC(C1=NC=CC(Cl)=C1C=C2)=C2F

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These parameters are critical for designing reaction conditions, formulation studies, and interpreting biological activity data.

PropertyValueSource
Molecular Weight 199.58 g/mol
Physical Form Solid
MDL Number MFCD12674973[1]
PubChem Substance ID 329773968

Synthesis and Mechanistic Considerations

The synthesis of 4-chloroquinoline derivatives is a well-established area of organic chemistry. The most prevalent and efficient strategy involves the chlorination of the corresponding quinolin-4-one precursor. This approach is favored due to the high reactivity of the C4 position and the commercial availability of starting materials.

Proposed Synthetic Pathway

The synthesis of this compound can be reliably achieved from 7,8-difluoro-1H-quinolin-4-one via a deoxychlorination reaction. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

Causality of Reagent Choice: Phosphorus oxychloride serves as both the chlorinating agent and a dehydrating agent. The reaction proceeds through the formation of a highly electrophilic chlorophosphoryl intermediate attached to the quinolone oxygen, which renders the C4 position exceptionally susceptible to nucleophilic attack by a chloride ion. This method is widely adopted for its high yield and relatively clean conversion.[2]

Synthesis_of_this compound start 7,8-Difluoro-1H-quinolin-4-one reagent Phosphorus Oxychloride (POCl₃) Heat (Reflux) start->reagent Deoxychlorination product This compound reagent->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system adapted from standard procedures for the synthesis of analogous 4-chloroquinolines.[2][3]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7,8-difluoro-1H-quinolin-4-one (1 equivalent).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add an excess of phosphorus oxychloride (POCl₃, approximately 5-10 equivalents) to the flask. The use of excess POCl₃ ensures it acts as both the reagent and the solvent.

  • Heating: Heat the reaction mixture to reflux (approx. 106 °C) and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up (Quenching): After completion, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood. This step quenches the excess POCl₃. Caution: This is a highly exothermic reaction.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or another suitable base until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Applications in Medicinal Chemistry and Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[4][5] The chlorine atom at the C4 position is a particularly useful synthetic handle.

Role as a Versatile Chemical Intermediate

The C4-chloro group is an excellent leaving group, making this compound an ideal substrate for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the facile introduction of a wide variety of functional groups, including amines, alcohols, and thiols, at this position. This chemical reactivity is the cornerstone of its utility in constructing libraries of novel drug candidates. For instance, the synthesis of the antimalarial drugs chloroquine and hydroxychloroquine relies on the reaction of 4,7-dichloroquinoline with appropriate amine side chains.[2][6]

Scaffold_Application cluster_nucleophiles Nucleophiles (Nu-H) scaffold This compound product Diverse Library of C4-Substituted 7,8-Difluoroquinolines scaffold->product SₙAr Reaction amines Amines (R-NH₂) amines->scaffold alcohols Alcohols (R-OH) alcohols->scaffold thiols Thiols (R-SH) thiols->scaffold

Caption: Role as a scaffold for generating diverse drug candidates.

The Impact of Fluorine Substitution

The presence of two fluorine atoms at the C7 and C8 positions is a deliberate design element intended to enhance the pharmacological profile of derivative compounds. Fluorine substitution is a well-established strategy in drug design for several reasons:

  • Metabolic Stability: Fluorine can block sites of oxidative metabolism, thereby increasing the half-life of a drug.

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins, potentially increasing binding affinity and potency.

  • Modulation of pKa: Fluorine atoms can alter the basicity of the quinoline nitrogen, which can affect a molecule's solubility, cell permeability, and pharmacokinetic profile.

This compound is therefore a key starting material for creating next-generation fluoroquinolone antibiotics and other fluorinated therapeutics where such modulations are desirable.[7][8] The development of novel quinoline-based inhibitors for targets such as SARS-CoV-2 Mpro has also been an area of active research, highlighting the continued relevance of this scaffold.[9]

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Classifications: Acute Toxicity, Oral (Category 4); Serious Eye Damage (Category 1).

  • GHS Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), P305 + P351 + P338 + P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor).

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its well-defined structure, predictable reactivity at the C4 position, and the advantageous properties imparted by its difluoro substitution pattern make it an exceptionally valuable building block. From developing novel antibiotics to exploring new anticancer and antiviral agents, this scaffold provides a robust platform for the synthesis of next-generation therapeutics. As drug discovery continues to demand molecules with enhanced efficacy and optimized pharmacokinetic profiles, the role of precisely engineered intermediates like this compound will only grow in importance.

References

  • Title: 4-Chloro-7-fluoroquinoline Source: Hoffman Fine Chemicals URL:[Link]
  • Title: 4-Chloro-7-fluoro-6-nitroquinazoline Source: PubChem, National Center for Biotechnology Inform
  • Title: Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I Source: Asian Journal of Chemistry URL:[Link]
  • Title: Fluoroquinolonic acid Source: PubChem, National Center for Biotechnology Inform
  • Title: 4-Chloro-7-fluoroquinoline Source: PubChem, National Center for Biotechnology Inform
  • Title: 4,7-Dichloroquinoline Source: PubChem, National Center for Biotechnology Inform
  • Title: 4-Chloroquinoline Source: PubChem, National Center for Biotechnology Inform
  • Title: Process for the preparation of 4-chloroquinolines Source: Google Patents URL
  • Title: Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline Source: MDPI URL:[Link]
  • Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: European Journal of Medicinal Chemistry via PubMed URL:[Link]
  • Title: Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue Source: MDPI URL:[Link]
  • Title: 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;titanium(4+)
  • Title: 4-Chloro-8-fluoroquinoline Source: PubChem, National Center for Biotechnology Inform
  • Title: 7-Chloro-4-hydroxyquinoline Source: PubChem, National Center for Biotechnology Inform
  • Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed Central, N
  • Title: (a) 4,7-Dichloroquinoline design inspired by the natural molecule,...
  • Title: Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)
  • Title: A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl)

Sources

An In-depth Technical Guide to 4-Chloro-7,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Quinolines in Medicinal Chemistry

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous therapeutic agents, demonstrating a broad spectrum of biological activities.[1] The strategic incorporation of fluorine atoms into these scaffolds has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[2] 4-Chloro-7,8-difluoroquinoline, a halogenated quinoline derivative, represents a key building block for the synthesis of novel bioactive molecules. The presence of a chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution, enabling the introduction of diverse functional groups, while the difluoro substitution on the benzene ring can significantly modulate the electronic and pharmacological properties of the molecule. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, offering valuable insights for researchers engaged in drug discovery and development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic and biological applications.

PropertyValueSource
CAS Number 1189105-64-3[3]
Molecular Formula C₉H₄ClF₂N
Molecular Weight 199.58 g/mol
Appearance Solid
InChI 1S/C9H4ClF2N/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4H
SMILES FC(C1=NC=CC(Cl)=C1C=C2)=C2F
Predicted XlogP 3.0[4]
Monoisotopic Mass 199.00003 Da[4]

Synthesis of this compound: A Proposed Pathway

Step 1: Synthesis of 7,8-Difluoro-4-hydroxyquinoline

The initial step involves a Gould-Jacobs reaction or a similar cyclization method. A common approach for constructing the quinoline core is the Combes quinoline synthesis, which involves the reaction of an aniline with a β-diketone under acidic conditions.[5]

Proposed Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-difluoroaniline (1 equivalent) and diethyl malonate (1.2 equivalents).

  • Reaction Initiation: Heat the mixture at 150-160 °C for 2 hours. Diethyl malonate will act as both a reactant and a solvent at this stage.

  • Cyclization: Cool the reaction mixture to approximately 100 °C and add polyphosphoric acid (PPA) or a similar dehydrating/cyclizing agent (e.g., Eaton's reagent).

  • Heating: Increase the temperature to 240-250 °C and maintain for 20-30 minutes to facilitate the cyclization.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution with a suitable base (e.g., concentrated sodium hydroxide solution) until a precipitate is formed.

  • Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. The crude 7,8-difluoro-4-hydroxyquinoline can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Step 2: Chlorination of 7,8-Difluoro-4-hydroxyquinoline

The conversion of the 4-hydroxyquinoline intermediate to the final 4-chloro derivative is a standard transformation in quinoline chemistry, typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[6]

Proposed Experimental Protocol:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Add 7,8-difluoro-4-hydroxyquinoline (1 equivalent) to the flask.

  • Addition of Chlorinating Agent: Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 3-5 equivalents) to the flask.

  • Heating: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Removal of Excess Reagent: After the reaction is complete, cool the mixture and carefully remove the excess POCl₃ under reduced pressure.

  • Work-up: Cautiously pour the cooled reaction residue onto crushed ice with stirring. This is a highly exothermic reaction and should be performed with extreme care.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of 7-8. Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel or by recrystallization.

Chemical Reactivity and Potential for Derivatization

The 4-chloro substituent in this compound is a key functional group that dictates its reactivity. It is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide array of nucleophiles, including amines, alcohols, and thiols, at the 4-position. This chemical versatility makes this compound a valuable intermediate for the synthesis of a diverse library of quinoline derivatives for structure-activity relationship (SAR) studies in drug discovery.[7][8]

Potential Applications in Drug Discovery and Development

While specific biological activities for this compound are not extensively documented, the broader class of fluorinated and chlorinated quinolines exhibits significant potential in medicinal chemistry.

Antimicrobial Agents

Fluoroquinolones are a well-established class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[9][10] The structural resemblance of this compound to the core of fluoroquinolone antibiotics suggests its potential as a precursor for novel antibacterial agents. The difluoro substitution at positions 7 and 8 could influence the drug's interaction with the target enzymes and its overall antibacterial spectrum.

Antifungal Agents

Derivatives of 7-chloroquinoline have been reported to possess antifungal activity.[11] The incorporation of fluorine atoms can enhance the lipophilicity and cell permeability of a molecule, potentially leading to improved antifungal efficacy. Therefore, derivatives of this compound warrant investigation as potential antifungal agents.

Anticancer Agents

The quinoline scaffold is present in several FDA-approved anticancer drugs.[2] Fluorinated quinoline derivatives have been shown to exhibit anticancer properties in both 2D and 3D cancer models.[2] The ability to readily modify the 4-position of this compound allows for the exploration of various substituents to optimize anticancer activity and selectivity.

Visualizing the Potential Mechanism of Action

The likely mechanism of action for antibacterial agents derived from the this compound scaffold would be the inhibition of bacterial DNA gyrase and topoisomerase IV. The following diagram illustrates this proposed mechanism.

G cluster_drug Fluoroquinolone-like Compound cluster_bacterium Bacterial Cell cluster_replication DNA Replication Machinery Drug 4-Substituted-7,8-difluoroquinoline DNAGyrase DNA Gyrase Drug->DNAGyrase Inhibition TopoisomeraseIV Topoisomerase IV Drug->TopoisomeraseIV Inhibition DNA Bacterial DNA DNAGyrase->DNA Supercoiling/ Relaxation Inhibition Inhibition of these enzymes leads to: TopoisomeraseIV->DNA Decatenation Block Blockage of DNA Replication and Repair Inhibition->Block Death Bacterial Cell Death Block->Death

Sources

Molecular weight of 4-Chloro-7,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-7,8-difluoroquinoline: Synthesis, Characterization, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its core physicochemical properties, outline a robust synthetic pathway, explore its characteristic reactivity, and discuss its potential applications as an advanced building block in drug discovery and development.

Core Physicochemical Properties

This compound is a solid, poly-substituted aromatic heterocycle. The strategic placement of its substituents—a reactive chlorine atom at the 4-position and two fluorine atoms on the carbocyclic ring—creates a unique electronic profile that makes it a valuable intermediate for chemical synthesis. The electron-withdrawing nature of the fluorine atoms and the quinoline nitrogen significantly influences the molecule's reactivity, particularly for nucleophilic substitution reactions.

A summary of its key identifiers and properties is presented below for quick reference.

PropertyValueSource(s)
Molecular Formula C₉H₄ClF₂N[1]
Molecular Weight 199.59 g/mol [1]
CAS Number 1189105-64-3[1]
Appearance Solid
InChI Key JFSJHYFLFHBTQL-UHFFFAOYSA-N[2]
SMILES String FC(C1=NC=CC(Cl)=C1C=C2)=C2F
Monoisotopic Mass 199.00003 Da[2]

Synthesis and Purification Workflow

The synthesis of 4-chloroquinolines is a well-established process in organic chemistry, typically involving the chlorination of a 4-hydroxyquinoline (or its tautomer, quinolin-4-one) precursor.[3] This transformation is most commonly achieved using phosphorus oxychloride (POCl₃), which acts as both the chlorinating agent and a dehydrating agent.

The logical synthetic precursor to this compound is 7,8-difluoroquinolin-4-ol. This intermediate can be prepared through cyclization reactions, such as the Gould-Jacobs reaction, starting from a suitably substituted aniline, in this case, 3,4-difluoroaniline. The overall synthetic strategy is a robust and scalable two-step process.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A 3,4-Difluoroaniline C 7,8-Difluoro-4-hydroxyquinoline-3-carboxylate A->C Gould-Jacobs Reaction B Diethyl (ethoxymethylene)malonate B->C D 7,8-Difluoroquinolin-4-ol C->D Saponification & Decarboxylation E 7,8-Difluoroquinolin-4-ol G This compound E->G Chlorination F Phosphorus Oxychloride (POCl3) F->G

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative procedure based on established chemical literature for analogous compounds and should be performed by trained personnel with appropriate safety precautions.

Step 1: Synthesis of 7,8-Difluoroquinolin-4-ol (Precursor)

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 3,4-difluoroaniline (1.0 equiv) and diethyl (ethoxymethylene)malonate (1.05 equiv).

  • Condensation: Heat the mixture at 120-130 °C for 2 hours. The intermediate anilinomethylene malonate will form.

  • Cyclization: Add the reaction mixture to a preheated high-boiling point solvent such as diphenyl ether (Dowtherm A) at 240-250 °C. Maintain this temperature for 30-60 minutes to effect thermal cyclization.

  • Work-up: Allow the mixture to cool to below 100 °C and dilute with hexane to precipitate the crude ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate. Filter the solid.

  • Hydrolysis & Decarboxylation: Reflux the crude ester in an aqueous solution of sodium hydroxide (10-20%) until the ester is fully saponified (monitored by TLC). Cool the solution and acidify with concentrated HCl to a pH of ~2-3 to precipitate the carboxylic acid. Continue heating to effect decarboxylation until gas evolution ceases.

  • Isolation: Cool the mixture and filter the resulting precipitate. Wash the solid with water and dry under a vacuum to yield 7,8-difluoroquinolin-4-ol.

Step 2: Chlorination to this compound

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), carefully add 7,8-difluoroquinolin-4-ol (1.0 equiv) to an excess of phosphorus oxychloride (POCl₃, 5-10 equiv).[3]

  • Chlorination: Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours. The reaction should become a clear, dark solution.

  • Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic and hazardous step.

  • Neutralization: Basify the acidic aqueous solution with a cold concentrated solution of sodium hydroxide or ammonium hydroxide to a pH of 8-9, keeping the temperature low. This will precipitate the crude product.

  • Purification: Filter the crude solid, wash thoroughly with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or purification by column chromatography on silica gel will yield the pure this compound.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The expected data provides a fingerprint for the molecule, ensuring its identity and purity.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show a prominent protonated molecular ion [M+H]⁺ at m/z 200.0073.[2] The isotopic pattern for a single chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) would be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: Characteristic peaks would include C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region, C-Cl stretching around 800-700 cm⁻¹, and C-F stretching in the 1300-1100 cm⁻¹ range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are critical for structural elucidation. The difluoro-substitution pattern creates complex but informative splitting patterns due to H-F and C-F coupling.

NucleusExpected Chemical Shift (δ) Range (ppm)Key Features and Coupling
¹H NMR 7.0 - 9.0Four distinct aromatic proton signals. Protons on the quinoline ring will exhibit coupling to each other and potentially long-range coupling to the fluorine atoms.
¹³C NMR 110 - 160Nine distinct carbon signals. Carbons C-7 and C-8 will appear as doublets due to direct C-F coupling (¹JCF), which is typically large (240-260 Hz).
¹⁹F NMR -120 to -150Two distinct fluorine signals, likely showing ortho F-F coupling to each other and coupling to adjacent aromatic protons.

Chemical Reactivity and Derivatization

The primary site of reactivity on this compound is the C4 carbon. The chlorine atom at this position is highly activated towards nucleophilic aromatic substitution (SₙAr). This activation is a consequence of the strong electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex.

This reactivity makes the molecule an excellent scaffold for introducing a wide variety of functional groups, including amines, alcohols, thiols, and carbon nucleophiles. This is a cornerstone of its utility in building diverse molecular libraries for drug discovery.[4]

G cluster_nuc Nucleophiles cluster_prod Products Core This compound Amine_P 4-Amino-7,8-difluoroquinolines Core->Amine_P SₙAr Thiol_P 4-Thioether-7,8-difluoroquinolines Core->Thiol_P SₙAr Alkoxide_P 4-Alkoxy-7,8-difluoroquinolines Core->Alkoxide_P SₙAr Amine R₂NH (Amines) Thiol RSH (Thiols) Alkoxide ROH (Alcohols)

Caption: Key nucleophilic substitution reactions at the C4 position.

Representative Protocol: Synthesis of a 4-Amino-7,8-difluoroquinoline Derivative
  • Reaction Setup: Combine this compound (1.0 equiv), the desired amine (e.g., morpholine, 1.5-2.0 equiv), and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 equiv) in a solvent like DMF or NMP.

  • Reaction: Heat the mixture to 100-140 °C and monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Applications in Research and Drug Discovery

The quinoline core is a privileged scaffold in medicinal chemistry. The 4,7-disubstituted quinoline motif, in particular, is the backbone of several blockbuster antimalarial drugs, including chloroquine and hydroxychloroquine.[3] Halogen atoms, especially chlorine and fluorine, are frequently incorporated into drug candidates to modulate metabolic stability, binding affinity, and pharmacokinetic properties.[5][6]

Given this context, this compound serves as a high-value starting material for:

  • Antimalarial Drug Development: As a direct analogue of the 4,7-dichloroquinoline intermediate used for chloroquine synthesis.[3]

  • Kinase Inhibitors: Many kinase inhibitors feature a quinoline or quinazoline core that binds to the ATP pocket of the enzyme.

  • Antifungal and Antibacterial Agents: Functionalized quinolines have demonstrated a broad spectrum of antimicrobial activities.[7]

  • Materials Science: The rigid, aromatic structure is suitable for developing novel organic electronic materials.

Safety and Handling

Proper handling of this compound is essential due to its potential hazards.

  • Hazard Classification: The compound is classified as acutely toxic if swallowed (Acute Tox. 4, H302) and can cause serious eye damage (Eye Dam. 1, H318).

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood.[8][9]

  • Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and reactive chemical intermediate with significant potential for academic and industrial research. Its well-defined physicochemical properties, accessible synthesis, and predictable reactivity at the C4 position make it an ideal starting point for the creation of complex molecular architectures. Researchers in drug discovery and materials science can leverage this building block to accelerate the development of novel, high-performance compounds.

References

  • PubChem. (n.d.). 4-Chloroquinoline.
  • Dave, M. C., et al. (n.d.). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry.
  • PubChemLite. (n.d.). This compound (C9H4ClF2N).
  • Google Patents. (n.d.). US4277607A - Process for the preparation of 4-chloroquinolines.
  • PubChem. (n.d.). 4-Chloro-7-fluoroquinoline.
  • PubChem. (n.d.). 4,7-Dichloroquinoline.
  • Mekheimer, R. A., et al. (2006). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 11(5), 353-362.
  • G. S. K. C., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 199-235.
  • Martinez, R., et al. (2021). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2021(4), M1291.
  • G. S. K. C., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 199-235.
  • PubChemLite. (n.d.). 4-chloro-7-fluoroquinoline (C9H5ClFN).
  • PubChemLite. (n.d.). 4-chloro-7-fluoro-6-nitroquinazoline (C8H3ClFN3O2).
  • PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline.
  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • Ferreira, S. B., et al. (2016). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. ResearchGate.

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Empirical formula of 4-Chloro-7,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-7,8-difluoroquinoline: From Empirical Formula to Synthetic Applications

Abstract

This technical guide provides a comprehensive analysis of this compound, a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. The document begins by establishing the foundational chemical principles, including the determination of its empirical and molecular formula. It further delves into the physicochemical properties, established synthetic strategies, and the mechanistic rationale behind its formation. By contextualizing this compound within the broader landscape of drug discovery, this whitepaper serves as a critical resource for researchers, chemists, and drug development professionals, offering both theoretical understanding and practical insights into its application as a versatile chemical intermediate.

The Quinoline Scaffold: A Cornerstone in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in drug discovery. Its rigid structure and opportunities for diverse functionalization have made it a central component in a wide array of therapeutic agents. The introduction of halogen atoms, particularly chlorine and fluorine, onto the quinoline core profoundly modulates the molecule's physicochemical properties. Halogenation can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets through specific halogen bonding interactions. This strategic modification is a key reason why chloro-containing compounds are prevalent in pharmaceuticals approved by the FDA.[1][2]

This compound represents a synthetically valuable intermediate, combining the reactivity of the chloro-substituent at the 4-position with the electronic modifications induced by the vicinal fluorine atoms on the benzene ring. Understanding its fundamental properties is the first step toward leveraging its potential in advanced chemical synthesis.

Physicochemical Characterization of this compound

A precise understanding of a compound's chemical formula and properties is essential for its application in any research or development setting.

Determination of Molecular and Empirical Formula

The molecular formula of a compound represents the exact number of atoms of each element in a single molecule. For this compound, the molecular formula is established as C₉H₄ClF₂N .[3][4]

The empirical formula represents the simplest whole-number ratio of atoms of each element in the compound. The process to determine this is as follows:

  • Identify the subscripts in the molecular formula: C₉, H₄, Cl₁, F₂, N₁.

  • Find the greatest common divisor (GCD) for all subscripts. In this case, the numbers are 9, 4, 1, 2, and 1.

  • The GCD of this set of integers is 1.

  • Divide each subscript by the GCD . Since the GCD is 1, the resulting ratio remains unchanged.

Therefore, the empirical formula for this compound is identical to its molecular formula: C₉H₄ClF₂N .

G A Molecular Formula C₉H₄ClF₂N B Identify Subscripts (C=9, H=4, Cl=1, F=2, N=1) A->B C Find Greatest Common Divisor (GCD) GCD = 1 B->C D Simplify Ratio (Subscripts / GCD) C->D E Empirical Formula C₉H₄ClF₂N D->E

Caption: Logical workflow for deriving the empirical formula from the molecular formula.

Key Physicochemical Data

The fundamental properties of this compound are summarized below. This data is critical for planning reactions, including selecting appropriate solvents and purification techniques.

PropertyValueSource(s)
Molecular Formula C₉H₄ClF₂N[3]
Molecular Weight 199.58 g/mol
Monoisotopic Mass 198.99948 Da[4]
Physical Form Solid
InChI Key JFSJHYFLFHBTQL-UHFFFAOYSA-N
CAS Number 1189105-64-3[3]

Synthesis and Mechanistic Considerations

While specific, detailed synthetic procedures for this compound are proprietary or embedded within broader patent literature, its synthesis can be logically inferred from established methods for preparing analogous 4-chloroquinolines. A common and industrially relevant approach involves the chlorination of a corresponding 4-hydroxyquinoline (or its tautomer, 4-quinolinone).

General Synthetic Pathway

The conversion of a 4-hydroxyquinoline precursor to a 4-chloroquinoline is typically achieved using a potent chlorinating agent. Phosphorus oxychloride (POCl₃) is the most common reagent for this transformation, often used in excess or with a catalytic amount of a base like dimethylformamide (DMF).

The probable precursor for this compound would be 7,8-difluoro-4-hydroxyquinoline. The reaction proceeds via the activation of the 4-oxo group by phosphorus oxychloride, followed by nucleophilic attack of the chloride ion.

G cluster_0 Plausible Synthetic Route Precursor 7,8-Difluoro-4-hydroxyquinoline (Precursor) Reagent + POCl₃ (Chlorinating Agent) Precursor->Reagent Chlorination Product This compound (Target Compound) Reagent->Product

Caption: Generalized synthetic pathway for the formation of 4-chloroquinolines.

This method is well-documented for a variety of substituted quinolines and provides a high-yielding route to the desired 4-chloro derivatives.[5][6] The reactivity of the C4-position makes it an excellent electrophilic site for subsequent nucleophilic aromatic substitution reactions.

Applications in Research and Drug Development

A Versatile Intermediate for Nucleophilic Substitution

The primary utility of this compound in drug development lies in its role as a chemical intermediate. The chlorine atom at the 4-position is an excellent leaving group, readily displaced by a wide range of nucleophiles. This allows for the facile introduction of various functional groups, including:

  • Amines: To generate 4-aminoquinoline derivatives, a core structure found in numerous antimalarial drugs like chloroquine and hydroxychloroquine.[5]

  • Alcohols/Phenols: To form ether linkages.

  • Thiols: To create thioether connections.

  • Carbon Nucleophiles: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to form new C-C bonds.

The presence of the 7,8-difluoro substitution pattern provides an additional layer of chemical diversity and property modulation, influencing the reactivity of the scaffold and the biological activity of its downstream derivatives.

Exemplar Experimental Protocol: Nucleophilic Substitution with an Amine

The following protocol is a representative example of how this compound could be used in a laboratory setting. This procedure is based on established methodologies for similar substrates.[7]

Objective: To synthesize N-benzyl-7,8-difluoroquinolin-4-amine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound.

  • Add DMF to dissolve the starting material completely.

  • Add benzylamine and potassium carbonate to the reaction mixture.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid precipitate, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified N-benzyl-7,8-difluoroquinolin-4-amine.

Rationale for Choices:

  • Solvent (DMF): A high-boiling polar aprotic solvent is chosen to facilitate the reaction at elevated temperatures and to dissolve the ionic intermediates.

  • Base (K₂CO₃): An inorganic base is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Excess Nucleophile: A slight excess of benzylamine ensures the complete consumption of the limiting electrophile (the chloroquinoline).

Conclusion

This compound is a strategically designed chemical building block whose value is derived from its distinct structural features. Its empirical formula, C₉H₄ClF₂N, is identical to its molecular formula, reflecting a structure that cannot be reduced to a simpler atomic ratio. The true utility of this compound is realized in its synthetic applications, where the reactive 4-chloro position serves as a versatile handle for constructing more complex molecules with potential pharmacological activity. The difluoro substitution pattern further refines the electronic properties of the quinoline core, offering a powerful tool for medicinal chemists aiming to optimize drug candidates. This guide has provided the foundational knowledge necessary for researchers to confidently incorporate this valuable intermediate into their synthetic and drug discovery programs.

References

  • PubChemLite. (n.d.). This compound (C9H4ClF2N).
  • PubChem. (n.d.). 4-Chloroquinoline.
  • PubChem. (n.d.). 4-Chloro-7-fluoroquinoline.
  • Jadhav, G. R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 137-161.
  • Rojas, H., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(2), M1380.
  • Jadhav, G. R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • Torossian, S. (1981). Process for the preparation of 4-chloroquinolines. U.S. Patent 4,277,607.
  • El-Dean, A. M. K., et al. (2004). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 9(7), 571-581.

Sources

Unlocking the Potential of 4-Chloro-7,8-difluoroquinoline: A Technical Guide to Novel Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse pharmacological activities.[1][2][3] This guide focuses on a lesser-explored derivative, 4-Chloro-7,8-difluoroquinoline, a molecule poised for significant scientific inquiry. The strategic placement of a reactive chloro group at the 4-position, combined with the electron-withdrawing fluorine atoms at the 7 and 8-positions, presents a unique chemical scaffold for the development of novel molecular entities. This document serves as a technical primer and a strategic roadmap for researchers, scientists, and drug development professionals, outlining promising, yet underexplored, research avenues for this compound. We will delve into its synthetic accessibility, propose key areas of investigation including the development of novel kinase inhibitors and antimicrobial agents, and provide detailed, actionable experimental protocols to catalyze its exploration.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

Quinoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered immense interest in the field of medicinal chemistry.[2] First isolated from coal tar in 1834, the quinoline ring system is a fusion of a benzene and a pyridine ring.[1] This structural motif is present in a wide array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, antimalarial, and antiviral properties.[1][3][4] The versatility of the quinoline scaffold allows for functionalization at various positions, enabling the fine-tuning of its pharmacological profile.[5]

Introducing this compound: A Molecule of Untapped Potential

This compound is a synthetic compound characterized by a quinoline core with a chlorine atom at the 4-position and two fluorine atoms at the 7 and 8-positions.[6][7]

PropertyValueSource
Molecular FormulaC₉H₄ClF₂N[6][7]
Molecular Weight199.58 g/mol [7]
InChI KeyJFSJHYFLFHBTQL-UHFFFAOYSA-N[6][7]
FormSolid[7]

The chlorine atom at the 4-position is a key reactive handle, susceptible to nucleophilic substitution, making it an excellent starting point for the synthesis of a diverse library of derivatives.[8][9] The difluoro substitution on the benzene ring is also of significant interest. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[10] Specifically, the fluoroquinolone class of antibiotics, which feature fluorine atoms on the quinoline ring, are known for their potent antibacterial activity.[10][11]

Proposed Research Area 1: Development of Novel Kinase Inhibitors for Oncology

Scientific Rationale:

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The quinoline scaffold is a common feature in many approved kinase inhibitors. The 4-aminoquinoline core, in particular, has been successfully utilized to target the ATP-binding site of various kinases. The reactive 4-chloro position of this compound provides a straightforward entry to synthesize a library of 4-aminoquinoline derivatives. By reacting it with a diverse set of amines, it is possible to generate novel compounds that can be screened for kinase inhibitory activity. The 7,8-difluoro substitution could potentially enhance binding affinity and selectivity towards specific kinases.

Experimental Workflow:

G cluster_synthesis Synthesis of 4-Aminoquinoline Derivatives cluster_screening Kinase Inhibitory Screening cluster_followup Lead Optimization start This compound reaction Nucleophilic Aromatic Substitution start->reaction amine Diverse Amine Library amine->reaction product Library of 4-Amino-7,8-difluoroquinoline Derivatives reaction->product purification Purification (e.g., HPLC) product->purification purified_product Purified Derivatives purification->purified_product assay In vitro Kinase Assay (e.g., ADP-Glo) purified_product->assay kinase_panel Kinase Panel (e.g., Tyr, Ser/Thr kinases) kinase_panel->assay data_analysis IC50 Determination assay->data_analysis hit_compounds Hit Compounds data_analysis->hit_compounds sar Structure-Activity Relationship (SAR) Studies hit_compounds->sar cell_based_assays Cell-based Assays (e.g., Proliferation, Apoptosis) hit_compounds->cell_based_assays lead_optimization Lead Optimization sar->lead_optimization cell_based_assays->lead_optimization

Caption: Workflow for the development of kinase inhibitors.

Detailed Protocol: Synthesis of a 4-Anilino-7,8-difluoroquinoline Derivative

  • Reaction Setup: To a solution of this compound (1.0 mmol) in 10 mL of isopropanol in a sealed tube, add aniline (1.2 mmol) and a catalytic amount of hydrochloric acid (0.1 mmol).

  • Reaction Conditions: Heat the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Add 20 mL of saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 4-anilino-7,8-difluoroquinoline.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Proposed Research Area 2: Exploration as Novel Antimicrobial Agents

Scientific Rationale:

The fluoroquinolone class of antibiotics is a testament to the potent antibacterial activity of fluorinated quinoline derivatives.[10] While most fluoroquinolones have a carboxylic acid at the 3-position, the core quinoline scaffold itself contributes to the antibacterial effect. The 7,8-difluoro substitution in this compound is particularly interesting as it mimics the fluorine substitution pattern of some potent fluoroquinolones. The 4-chloro position offers a site for modification to introduce various functional groups that could interact with bacterial targets. By creating derivatives with different substituents at the 4-position, it is possible to explore their antimicrobial activity against a panel of clinically relevant bacteria, including multidrug-resistant strains.

Experimental Workflow:

G cluster_synthesis Synthesis of 4-Substituted Quinoline Derivatives cluster_screening Antimicrobial Activity Screening cluster_followup Mechanism of Action Studies start This compound reaction Nucleophilic Substitution start->reaction nucleophiles Diverse Nucleophiles (e.g., thiols, alcohols) nucleophiles->reaction product Library of 4-Substituted Derivatives reaction->product purification Purification and Characterization product->purification purified_product Purified Derivatives purification->purified_product mic_assay Minimum Inhibitory Concentration (MIC) Assay purified_product->mic_assay bacterial_panel Bacterial Panel (Gram-positive & Gram-negative) bacterial_panel->mic_assay mbc_assay Minimum Bactericidal Concentration (MBC) Assay mic_assay->mbc_assay active_compounds Active Compounds mbc_assay->active_compounds moa_studies Mechanism of Action (e.g., DNA gyrase inhibition) active_compounds->moa_studies toxicity_assays Cytotoxicity Assays (e.g., against mammalian cells) active_compounds->toxicity_assays lead_development Lead Development moa_studies->lead_development toxicity_assays->lead_development

Caption: Workflow for the development of antimicrobial agents.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Bacterial Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate with Mueller-Hinton broth to obtain a range of concentrations.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the discovery of novel therapeutic agents. The strategic positioning of its reactive chloro and electron-withdrawing fluoro groups offers a versatile platform for the synthesis of diverse chemical libraries. The proposed research avenues in oncology and infectious diseases provide a clear starting point for unlocking the full potential of this molecule. Further investigations could also explore its utility in other areas where quinoline derivatives have shown promise, such as neurodegenerative diseases and antiviral therapies. The detailed experimental protocols provided herein are intended to serve as a practical guide to initiate and advance the scientific journey into the promising chemical space of this compound.

References

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). National Center for Biotechnology Information.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). Royal Society of Chemistry.
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2025). Bentham Science.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry.
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). ResearchGate.
  • This compound (C9H4ClF2N). (n.d.). PubChemLite.
  • Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (2022). MDPI.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI.
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (n.d.). MDPI.
  • A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. (n.d.). PubMed.
  • This compound. (n.d.). Sigma-Aldrich.

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The Quinoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline nucleus, a bicyclic aromatic heterocycle, stands as a privileged scaffold in medicinal chemistry, underpinning the development of a remarkable breadth of therapeutic agents. Its unique structural and physicochemical properties have rendered it a versatile template for the design of molecules that modulate a wide array of biological targets. This guide provides a comprehensive technical overview of quinoline derivatives in medicinal chemistry, delving into their synthesis, multifaceted mechanisms of action, and established therapeutic applications. We will explore the causality behind synthetic strategies and experimental designs, offering field-proven insights for professionals engaged in drug discovery and development. Detailed protocols for key biological assays are provided to bridge theoretical knowledge with practical application, ensuring a self-validating framework for research endeavors.

The Quinoline Core: Physicochemical Properties and Synthetic Strategies

Quinoline, or 1-azanaphthalene, is characterized by a fused benzene and pyridine ring system. This arrangement confers upon the molecule a unique electronic distribution, making it a weak tertiary base.[1] The presence of the nitrogen atom influences the reactivity of the entire ring system, making it susceptible to both electrophilic and nucleophilic substitution.[2] These properties, combined with the planarity of the ring system, are crucial for its interaction with biological macromolecules.[3]

Classical and Modern Synthetic Approaches

The construction of the quinoline scaffold has been a subject of extensive research, leading to the development of several named reactions that are still widely used today. The choice of synthetic route is often dictated by the desired substitution pattern on the quinoline ring.

  • Skraup Synthesis: This is one of the oldest and most straightforward methods, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[4] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation.[5]

  • Doebner-von Miller Reaction: A modification of the Skraup synthesis, this method utilizes α,β-unsaturated aldehydes or ketones in the presence of a Lewis acid or Brønsted acid catalyst.[6] This approach offers greater versatility in the synthesis of substituted quinolines.

  • Combes Synthesis: This reaction involves the condensation of anilines with β-diketones under acidic conditions to yield 2,4-disubstituted quinolines.[6]

  • Conrad-Limpach Synthesis: This method involves the reaction of anilines with β-ketoesters. Depending on the reaction temperature, it can yield either 4-hydroxyquinolines (at lower temperatures) or 2-hydroxyquinolines (at higher temperatures).[7]

  • Friedländer Synthesis: This is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a methylene group alpha to a carbonyl group, typically in the presence of a base or acid catalyst.[7]

Modern synthetic methodologies often focus on improving the efficiency, selectivity, and environmental footprint of these classical reactions. These include transition-metal-catalyzed cross-coupling reactions, microwave-assisted synthesis, and multicomponent reactions.[5]

Therapeutic Applications and Mechanisms of Action

The versatility of the quinoline scaffold is evident in its wide range of pharmacological activities.[8] By modifying the substituents on the quinoline ring, medicinal chemists can fine-tune the biological activity of the resulting derivatives to target specific diseases.

Anticancer Agents

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to inhibit tumor growth and proliferation.[9][10]

2.1.1. DNA Intercalation and Topoisomerase Inhibition: The planar nature of the quinoline ring allows it to intercalate between the base pairs of DNA, disrupting DNA replication and transcription.[9] Several quinoline-based compounds also function as topoisomerase inhibitors. Topoisomerases are enzymes that regulate the topology of DNA during cellular processes. By inhibiting these enzymes, quinoline derivatives can induce DNA damage and trigger apoptosis in cancer cells.[11][12]

Experimental Protocol: DNA Intercalation Assay (Ethidium Bromide Displacement)

This protocol is based on the principle that a DNA-intercalating compound will displace ethidium bromide (EtBr) from DNA, leading to a decrease in fluorescence.

Materials:

  • Calf Thymus DNA (CT-DNA)

  • Ethidium Bromide (EtBr)

  • Tris-HCl buffer (pH 7.4)

  • Test quinoline derivative

  • Fluorescence spectrophotometer

Procedure:

  • Prepare a stock solution of CT-DNA in Tris-HCl buffer. The concentration should be determined spectrophotometrically.

  • Prepare a stock solution of EtBr in Tris-HCl buffer.

  • In a quartz cuvette, mix the CT-DNA solution and EtBr solution to achieve a final concentration that gives a stable and measurable fluorescence signal.

  • Record the fluorescence emission spectrum (excitation at ~520 nm, emission at ~600 nm).

  • Add incremental amounts of the test quinoline derivative to the cuvette.

  • After each addition, incubate for 5 minutes and then record the fluorescence emission spectrum.

  • A decrease in fluorescence intensity indicates displacement of EtBr and intercalation of the test compound. The binding constant can be calculated using the Scatchard equation.

2.1.2. Kinase Inhibition: Many quinoline derivatives have been designed to inhibit specific protein kinases that are overactive in cancer cells.[11] For example, compounds targeting Pim-1 kinase, a serine/threonine kinase involved in cell survival and apoptosis, have shown promise in preclinical studies.[11]

Experimental Protocol: Serine/Threonine Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibition of a serine/threonine kinase.

Materials:

  • Recombinant serine/threonine kinase

  • Biotinylated peptide substrate

  • ATP

  • Kinase buffer

  • Test quinoline derivative

  • Streptavidin-coated donor beads

  • Phospho-specific antibody conjugated to an acceptor bead

  • HTRF-compatible plate reader

Procedure:

  • In a 384-well plate, add the kinase, biotinylated peptide substrate, and the test quinoline derivative at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a detection mixture containing streptavidin-coated donor beads and a phospho-specific antibody conjugated to an acceptor bead in a detection buffer containing EDTA.[4]

  • Incubate for 60 minutes at room temperature to allow for bead-antibody-peptide complex formation.[4]

  • Read the plate on an HTRF-compatible reader. The signal is proportional to the amount of phosphorylated substrate.

  • Calculate the IC50 value of the test compound.

2.1.3. Tubulin Polymerization Inhibition: Microtubules, which are dynamic polymers of tubulin, are essential for cell division. Some quinoline derivatives can interfere with microtubule dynamics, either by inhibiting tubulin polymerization or by stabilizing microtubules, leading to mitotic arrest and apoptosis.[11]

Tubulin_Inhibition cluster_0 Microtubule Dynamics cluster_1 Quinoline Derivative Action cluster_2 Cellular Outcome Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Mitotic Arrest Mitotic Arrest Microtubule->Tubulin Dimers Depolymerization Quinoline_Inhibitor Quinoline Inhibitor Quinoline_Inhibitor->Tubulin Dimers Inhibits Polymerization Apoptosis Apoptosis Mitotic Arrest->Apoptosis AChE_Inhibition_Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Increased_ACh Increased Synaptic ACh Quinoline_Inhibitor Quinoline Derivative Quinoline_Inhibitor->AChE Inhibition Cholinergic_Transmission Enhanced Cholinergic Transmission Increased_ACh->Cholinergic_Transmission

Caption: Inhibition of acetylcholinesterase by a quinoline derivative enhances cholinergic transmission.

Structure-Activity Relationships (SAR)

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. [13]Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.

For example, in the case of 4-aminoquinoline antimalarials, an electron-withdrawing group at the 7-position (like chlorine in chloroquine) is essential for activity. [14]The nature of the side chain at the 4-position also significantly influences the drug's efficacy and pharmacokinetic properties. [14] Similarly, for anticancer quinoline derivatives, the substitution pattern can affect their ability to intercalate into DNA, their affinity for specific kinases, or their interaction with tubulin. For instance, 2,4-disubstituted quinolines have shown excellent results as anticancer agents through various mechanisms. [9]

Clinical Significance and Future Perspectives

Several quinoline-based drugs have received FDA approval and are currently in clinical use, highlighting the therapeutic importance of this scaffold. [15]These include drugs for cancer (e.g., bosutinib, lenvatinib), infections (e.g., bedaquiline), and anemia (e.g., mitapivat). [15]The quinoline market is projected to grow, driven by the increasing use of these drugs. [15] The future of quinoline-based drug discovery lies in the development of more selective and potent derivatives with improved safety profiles. The exploration of novel substitution patterns, the synthesis of hybrid molecules combining the quinoline scaffold with other pharmacophores, and the use of advanced drug delivery systems will continue to drive innovation in this field.

Conclusion

The quinoline scaffold has proven to be an enduring and versatile platform in medicinal chemistry. Its rich history of therapeutic success, coupled with the continuous development of novel synthetic methodologies and a deeper understanding of its biological targets, ensures that quinoline derivatives will remain at the forefront of drug discovery for years to come. This guide has provided a technical framework for understanding and harnessing the potential of this remarkable heterocyclic system.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Google Scholar.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2025). Oriental Journal of Chemistry.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ResearchGate.
  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. (n.d.). Journal of Medicinal Chemistry.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). PubMed Central.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (n.d.). PubMed Central.
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2025). ResearchGate.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry.
  • Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2020). Walsh Medical Media.
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Cheminformatics.
  • Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2023). ResearchGate.
  • Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. (2022). Chemical Biology & Drug Design.
  • Quinolines: a new hope against inflammation. (2013). Drug Discovery Today.
  • COX Colorimetric Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances.
  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025). YouTube.
  • The Enduring Scaffold: A Technical Guide to the Discovery and Applications of Quinoline-2-thiol Compounds. (n.d.). Benchchem.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024). YouTube.
  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). Synlett.
  • Review on recent development of quinoline for anticancer activities. (2019). ResearchGate.

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Methodological & Application

Application Notes & Protocols: A Researcher's Guide to the Synthesis of 4-Chloro-7,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for the synthesis of 4-chloro-7,8-difluoroquinoline, a critical building block for drug discovery and development. This versatile scaffold is integral to the creation of a new generation of targeted therapeutics, including kinase inhibitors and novel antimalarial agents. We will move beyond a simple recitation of steps to explore the underlying chemical principles, offering field-proven insights to ensure reproducible, high-yield synthesis.

The protocols herein are built upon the robust and well-established Gould-Jacobs reaction pathway. This strategic choice is predicated on its reliability and the commercial availability of the requisite starting materials. The overall synthetic strategy involves the construction of the quinoline core from a substituted aniline, followed by a targeted chlorination to yield the final, activated intermediate.

Part 1: Overall Synthetic Strategy

The synthesis is logically divided into two primary stages:

  • Construction of the Quinoline Core: Beginning with 2,3-difluoroaniline, the quinoline ring system is assembled via the Gould-Jacobs reaction. This involves an initial condensation with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to form the 4-hydroxyquinoline intermediate.

  • Chlorination of the 4-Hydroxy Intermediate: The hydroxyl group at the C4 position is subsequently converted to a chloride using a potent chlorinating agent, typically phosphorus oxychloride (POCl₃). This step yields the final target compound, this compound, which is highly activated for subsequent nucleophilic substitution reactions.

Below is a visualization of the complete synthetic workflow.

G cluster_start Starting Materials cluster_stage1 Stage 1: Quinoline Core Synthesis (Gould-Jacobs) cluster_stage2 Stage 2: Chlorination A 2,3-Difluoroaniline C Step 1: Condensation A->C B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Diethyl (((2,3-difluorophenyl)amino)methylene)malonate C->D Formation of Anilinoacrylate Intermediate E Step 2: Thermal Cyclization D->E F 7,8-Difluoro-4-hydroxyquinoline E->F Ring Closure & Aromatization G Step 3: Chlorination with POCl₃ F->G H This compound G->H Final Product G A 7,8-Difluoro-4-hydroxyquinoline C Phosphate Ester Intermediate A->C Nucleophilic Attack B POCl₃ (Phosphorus Oxychloride) B->C D This compound C->D Chloride Attack & Displacement

Application Notes & Protocols: 4-Chloro-7,8-difluoroquinoline as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-Chloro-7,8-difluoroquinoline. We will explore its synthesis, core reactivity, and provide field-proven protocols for its application in constructing diverse molecular scaffolds.

Introduction: The Strategic Value of a Fluorinated Quinoline Scaffold

The quinoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of FDA-approved therapeutics, including antimalarial, anticancer, and anti-inflammatory agents.[1][2][3] The strategic introduction of halogen atoms onto this scaffold is a cornerstone of modern drug design, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. Chlorine atoms, for instance, can enhance binding affinity and modulate metabolic pathways, an effect sometimes termed the "magic chloro effect."[4] Fluorine substitution, particularly on an aromatic ring, is prized for its ability to increase metabolic stability, alter pKa, and improve cell membrane permeability.

This compound emerges as a highly valuable building block by combining these features. It possesses three key strategic elements:

  • An electrophilic C4 position, primed for substitution.

  • A vicinal difluoro substitution on the benzo ring, which powerfully modulates the electronic properties of the entire system.

  • The core quinoline nitrogen, which activates the C4 position towards nucleophilic attack.

This guide will elucidate the practical chemistry of this reagent, enabling its effective deployment in synthetic campaigns aimed at discovering next-generation therapeutics.

Physicochemical Properties and Safety Data

Proper handling and understanding of a reagent's properties are paramount for successful and safe experimentation.

PropertyDataReference(s)
Molecular Formula C₉H₄ClF₂N[5]
Molecular Weight 199.58 g/mol
Appearance Solid
InChI Key JFSJHYFLFHBTQL-UHFFFAOYSA-N[5]
SMILES FC(C1=NC=CC(Cl)=C1C=C2)=C2F
Hazard Classifications Acute Toxicity, Oral (Category 4); Serious Eye Damage (Category 1)
Hazard Statements H302: Harmful if swallowed. H318: Causes serious eye damage.

Safety & Handling Protocol:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles conforming to EN166 or NIOSH standards, and a lab coat.[6]

  • Ventilation: Handle the solid and any solutions exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Proposed Synthesis of the Building Block

While this compound is commercially available, understanding its synthesis provides context for impurity profiles and potential side-products. A robust and common method for creating 4-chloroquinoline scaffolds is a multi-step sequence involving a Gould-Jacobs type reaction followed by chlorination.[8][9]

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Chlorination A 2,3-Difluoroaniline C Anilinoacrylate Intermediate A->C Heat (100-120 °C) B Diethyl ethoxymethylenemalonate (EMME) B->C D 7,8-Difluoro-4-hydroxyquinoline C->D High-boiling solvent (e.g., Dowtherm A) ~250 °C E This compound (Target Compound) D->E POCl₃, Reflux ~110 °C G cluster_0 Mechanism start Substrate + Nu:⁻ step1 Step 1: Nucleophilic Attack (Rate-Determining) start->step1 step2 Meisenheimer Complex (Resonance Stabilized) step1->step2 Forms carbanion intermediate step3 Step 2: Elimination of Cl⁻ step2->step3 Restores aromaticity product Substituted Product step3->product G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Cl PdII Ar-Pd(II)-Cl (L₂) OA->PdII TM Transmetalation PdII->TM Ar'-B(OR)₂ Base PdII_Ar Ar-Pd(II)-Ar' (L₂) TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Ar-Ar'

Sources

Introduction: The Strategic Importance of Fluorinated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki Coupling of 4-Chloro-7,8-difluoroquinoline: Protocols and Mechanistic Insights

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and agrochemicals.[1][2] Its derivatives are known to possess a wide array of biological activities, including anticancer, antibacterial, and antimalarial properties.[2][3] The strategic incorporation of fluorine atoms into the quinoline core, as seen in this compound, often enhances the compound's metabolic stability, binding affinity, and lipophilicity, making it a highly valuable building block for drug discovery.[1] The development of robust synthetic methodologies to functionalize such scaffolds is therefore of paramount importance.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon (C-C) bonds in modern organic synthesis.[4][5][6] Discovered by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide or triflate.[4][7] Its significance is underscored by its wide functional group tolerance, the commercial availability of diverse boronic acids, and the relatively low toxicity of the boron-containing byproducts.[7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with this compound. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and validated experimental protocol, discuss common challenges, and present representative data to illustrate the methodology's scope.

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The cycle can be broken down into three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated 14-electron Pd(0) complex. This is often the rate-determining step, particularly for less reactive aryl chlorides.[7] The C-Cl bond is broken, and two new bonds are formed with the palladium center, which is oxidized from Pd(0) to a Pd(II) state.[8]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. The process requires activation of the boronic acid with a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to form a more nucleophilic boronate species ("ate" complex).[5] This facilitates the exchange of the halide on the palladium with the aryl group from the boronate, regenerating the base and producing a boron-containing byproduct.

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups (the quinoline and the newly transferred aryl group) from the palladium(II) complex. This forms the desired C-C bond in the final product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

The choice of ligand on the palladium catalyst is critical, especially when using less reactive aryl chlorides. Electron-rich and bulky phosphine ligands (e.g., those on catalysts like Pd(dppf)Cl₂, or ligands like SPhos and XPhos) are often employed to promote the challenging oxidative addition step and stabilize the catalytic species.[9]

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)(Cl)L₂ oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)(Ar')L₂ transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Coupled Product) reductive_elimination->product aryl_halide This compound (Ar-Cl) aryl_halide->oxidative_addition boronic_acid Ar'B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This section provides a representative, field-proven protocol for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>97%Commercially AvailableStarting material.
Arylboronic Acid>98%Commercially AvailableCoupling partner.
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Catalyst GradeCommercially AvailablePre-catalyst. Other catalysts may be used.
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)Anhydrous, >99%Commercially AvailableBase. Ensure it is finely powdered and dry.
1,4-DioxaneAnhydrousCommercially AvailableReaction solvent. Must be degassed.
WaterDeionized, DegassedN/ACo-solvent. Must be degassed.
Ethyl AcetateACS GradeCommercially AvailableFor extraction.
Brine (Saturated NaCl solution)N/AN/AFor washing.
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)AnhydrousCommercially AvailableFor drying organic layers.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Argon or Nitrogen GasHigh PurityN/AFor maintaining an inert atmosphere.
Step-by-Step Procedure

Workflow prep 1. Preparation & Inerting - Add solids to Schlenk flask. - Evacuate and backfill with Ar/N₂ (3x). solvent 2. Solvent Addition - Add degassed dioxane/water via syringe. prep->solvent reaction 3. Reaction - Heat to 80-100 °C with stirring. - Monitor by TLC/LC-MS. solvent->reaction workup 4. Work-up - Cool to RT. - Dilute with EtOAc & water. - Separate layers. reaction->workup extract 5. Extraction - Extract aqueous layer with EtOAc. workup->extract dry 6. Drying & Filtration - Combine organic layers. - Wash with brine. - Dry over Na₂SO₄, filter. extract->dry purify 7. Purification - Concentrate under reduced pressure. - Purify by silica gel chromatography. dry->purify

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv., finely powdered), and Pd(dppf)Cl₂ (0.03 equiv.).[10]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen gas. Repeat this "evacuate-backfill" cycle three times to ensure a completely inert atmosphere.[11]

  • Solvent Addition: To the flask, add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 v/v ratio) via syringe. The total solvent volume should be sufficient to make the final concentration of the quinoline substrate approximately 0.1 M.

  • Reaction Execution: Immerse the flask in a preheated oil bath and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress periodically by Thin Layer Chromatography (TLC) or LC-MS until the starting this compound is fully consumed. This typically takes 4-16 hours, depending on the specific boronic acid used.[10]

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine all the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[10][12]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-7,8-difluoroquinoline product.

Data Presentation: Representative Couplings

The following table summarizes representative conditions and outcomes for the Suzuki coupling of this compound with various arylboronic acids. These examples are illustrative of typical results achieved using the described protocol.

EntryBoronic Acid PartnerCatalyst (mol%)Base (equiv.)Solvent (v/v)Temp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.0)Dioxane/H₂O (4:1)90892
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.0)Dioxane/H₂O (4:1)90695
33-Thiopheneboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.0)Dioxane/H₂O (4:1)1001285
44-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (3.0)DME/H₂O (5:1)1001678
52-Naphthylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.0)Dioxane/H₂O (4:1)901089

Note: The data in this table are representative examples based on established methodologies for similar chloro-heteroaryl couplings and serve to illustrate expected outcomes.[4][10][12][13]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed).2. Insufficiently inert atmosphere (oxygen present).3. Low reaction temperature.4. Poor quality base or solvents.1. Use a fresh batch of catalyst. Consider a more robust catalyst/ligand system (e.g., SPhos, XPhos).2. Ensure the "evacuate-backfill" cycle is performed carefully. Use high-purity inert gas.3. Increase the temperature in 10 °C increments. The C-Cl bond activation requires sufficient thermal energy.[11]4. Use anhydrous, finely powdered base and anhydrous, freshly degassed solvents.
Formation of Side Products 1. Homocoupling of boronic acid: Often occurs at high temperatures or with excess catalyst.2. Protodeboronation: Boronic acid reacts with trace water/protons to revert to the arene.3. Dehalogenation: The starting chloroquinoline is reduced to the corresponding quinoline.1. Use a slight excess (1.1-1.2 equiv.) of the boronic acid. Avoid excessively high temperatures or prolonged reaction times after completion.[11]2. Ensure the base and solvents are anhydrous if water is not intentionally part of the solvent system.[11]3. This can be catalyst or base-dependent. Screen different bases (e.g., K₃PO₄, CsF).
Decomposition of Reagents 1. Boronic acid may be unstable at high temperatures over long periods.2. Catalyst deactivation or decomposition.1. Monitor the reaction closely and stop it once the starting material is consumed.[11]2. Use a more stable pre-catalyst or ligand. Ensure the reaction is not overheated.

Safety Precautions

  • Chemical Handling: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Palladium Catalysts: Palladium compounds can be toxic and are potent sensitizers. Avoid inhalation of dust and skin contact.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care and avoid exposure.

  • Pressurized Systems: When heating reactions in sealed vessels, never fill the vessel more than two-thirds full to avoid excessive pressure buildup. Always use a blast shield.[8]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the C4-arylation of this compound. By employing appropriate palladium catalysts, such as Pd(dppf)Cl₂, under basic, inert conditions, a diverse range of aryl and heteroaryl substituents can be readily installed. This protocol provides a robust starting point for the synthesis of novel fluorinated quinoline derivatives, which are valuable scaffolds in the pursuit of new therapeutic agents and advanced materials. Careful attention to reaction setup, particularly maintaining an inert atmosphere and using high-quality reagents, is critical for achieving high yields and reproducible results.

References

  • Ali, N. M., et al. (2016). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research, 9(9), 339-359. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Smith, G. B., et al. Mechanistic Studies of the Suzuki Cross-Coupling Reaction. CoLab. [Link]
  • ResearchGate. 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • IntechOpen. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
  • YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
  • MDPI.
  • Royal Society of Chemistry. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
  • Muscia, K. C., et al. (2012). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Molecules, 17(5), 5171-5180. [Link]
  • MDPI. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Pharmaceuticals. [Link]
  • SpringerLink. (2022). Quinolone: a versatile therapeutic compound class. Future Journal of Pharmaceutical Sciences. [Link]
  • National Institutes of Health. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[4][7]-Fused Indole Heterocycles. [Link]
  • National Institutes of Health. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
  • National Institutes of Health. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]
  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
  • Royal Society of Chemistry. (2020). New 8-hydroxyquinoline derivatives highlight the potential of this class for treatment of fungal infections. RSC Medicinal Chemistry. [Link]

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Application Notes & Protocols: Strategic Nucleophilic Substitution of 4-Chloro-7,8-difluoroquinoline for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7,8-Difluoroquinoline Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably in the realm of antimalarials like chloroquine.[1][2] The strategic introduction of fluorine atoms into drug candidates has become a powerful tool for medicinal chemists to fine-tune molecular properties.[3] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity through favorable electrostatic interactions.[4]

4-Chloro-7,8-difluoroquinoline emerges as a particularly valuable building block. The chlorine atom at the C4 position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), while the difluoro substitution on the benzo-ring further activates the system and offers unique electronic properties for downstream applications. This guide provides a detailed exploration of the SNAr reactions of this substrate, offering mechanistic insights and robust protocols for researchers engaged in the synthesis of novel chemical entities.

Part 1: Mechanistic Rationale and Regioselectivity

The reactivity of this compound in SNAr reactions is predominantly governed by the electronic influence of the quinoline nitrogen. The nitrogen atom acts as a potent electron-withdrawing group, significantly lowering the electron density at the C2 and C4 positions (ortho and para, respectively). This electron deficiency makes the C4 position highly electrophilic and susceptible to attack by nucleophiles.

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex.[5] However, some SNAr reactions may also proceed through a concerted mechanism. Regardless of the precise pathway, the activation of the C4 position is the key driver. While the fluorine atoms at C7 and C8 are also electron-withdrawing, their influence is most pronounced on the adjacent carbons. The overriding factor for regioselectivity is the powerful activation provided by the heterocyclic nitrogen atom, which makes the C4 position the exclusive site of substitution under typical SNAr conditions. This principle is well-documented for analogous 4-chloroquinazoline and 4,7-dichloroquinoline systems.[6][7]

SNAr_Mechanism Figure 1: General SNAr Mechanism at the C4 Position sub This compound inv1 sub->inv1 nuc Nucleophile (Nu:⁻) nuc->inv1 meisenheimer Meisenheimer Complex (Anionic σ-complex) inv2 meisenheimer->inv2 - Cl⁻ (Rate Determining) prod 4-Substituted-7,8-difluoroquinoline lg Chloride (Cl⁻) inv1->meisenheimer + Nu⁻ inv2->prod inv2->lg

Caption: Figure 1: General SNAr Mechanism at the C4 Position.

Part 2: Experimental Protocols and Workflow

The following protocols provide detailed, step-by-step methodologies for the substitution of the C4-chloro group with common classes of nucleophiles. It is imperative to conduct all reactions in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

General Experimental Workflow

A typical experimental procedure follows a logical sequence from setup to final characterization. The following diagram outlines a standard workflow for the synthesis, purification, and analysis of 4-substituted-7,8-difluoroquinolines.

Experimental_Workflow Figure 2: General Experimental Workflow setup 1. Reaction Setup - Dry glassware - Add reactants under N₂ reaction 2. Reaction - Stirring at specified temp - Monitor by TLC/LC-MS setup->reaction workup 3. Work-up - Quench reaction - Dilute with solvent reaction->workup extraction 4. Extraction - Transfer to sep. funnel - Wash with aq. solutions workup->extraction purification 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column chromatography extraction->purification characterization 6. Characterization - NMR (¹H, ¹³C, ¹⁹F) - Mass Spectrometry - Purity (HPLC) purification->characterization

Caption: Figure 2: General Experimental Workflow.

Protocol 1: Substitution with Amine Nucleophiles

The reaction with amines is one of the most common modifications of the 4-chloroquinoline scaffold, leading to a wide range of biologically active 4-aminoquinoline derivatives.[1][8]

Expert Insight: The choice of conditions depends heavily on the nucleophilicity of the amine.

  • Aliphatic Primary & Secondary Amines: Often react readily. They can sometimes be used as the solvent, or the reaction can be run neat or in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).[6][8] An external base is not always necessary for primary amines but is recommended for secondary amines to neutralize the generated HCl.[8][9]

  • Aromatic/Heteroaromatic Amines: These are less nucleophilic and typically require more forcing conditions, such as higher temperatures and the use of a stronger base (e.g., NaH, K₂CO₃).[6] Microwave irradiation can significantly shorten reaction times for these less reactive nucleophiles.[8][9]

Step-by-Step Methodology (General Procedure for Aliphatic Amines):

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv).

  • Add the aliphatic amine (1.2–5.0 equiv). For solid amines, add a suitable solvent such as NMP or isopropanol (approx. 0.2–0.5 M concentration).

  • Optional but recommended: Add an inorganic base such as potassium carbonate (K₂CO₃, 1.5 equiv) or a tertiary amine base like triethylamine (Et₃N, 2.0 equiv).

  • Heat the reaction mixture to the desired temperature (typically 80–130 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6–24 hours).

  • Cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with water and brine. For reactions using NMP, multiple aqueous washes are necessary to remove the solvent.[6]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, typically using a hexane/ethyl acetate or dichloromethane/methanol gradient) to yield the pure 4-amino-7,8-difluoroquinoline product.

NucleophileSolventBaseTemperature (°C)Time (h)Typical YieldReference
ButylamineNeatNone120-1306Good[1]
N,N-DimethylethylenediamineNMPK₂CO₃/Et₃NReflux (150+)15Moderate-Good[6]
AnilineDMSONaOH140-180 (MW)0.5Good-Excellent[8]
Protocol 2: Substitution with Thiol Nucleophiles

Thiolates are potent nucleophiles that can readily displace the C4-chloro group. The resulting 4-thioether quinolines are valuable intermediates for further functionalization.

Expert Insight: The reaction is typically performed in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion. Care must be taken to avoid oxidation of the thiol to a disulfide, so performing the reaction under an inert atmosphere is critical. Anomalous side reactions can sometimes occur with thiol compounds, potentially forming reversible Meisenheimer-type complexes or other products, especially if the thiol is in large excess.[10]

Step-by-Step Methodology:

  • To a dry, three-neck round-bottom flask under a nitrogen atmosphere, add a polar aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF).

  • Add the desired thiol (1.1 equiv).

  • Cool the solution to 0 °C in an ice bath and add a base (e.g., sodium hydride (NaH, 60% dispersion in oil, 1.2 equiv) or potassium carbonate (K₂CO₃, 2.0 equiv)) portion-wise. Stir for 20-30 minutes to allow for thiolate formation.

  • Add a solution of this compound (1.0 equiv) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 4–12 hours). Gentle heating (40–60 °C) may be required for less reactive thiols.

  • Carefully quench the reaction by pouring it into ice-cold water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the desired 4-(alkyl/aryl)thio-7,8-difluoroquinoline.

NucleophileSolventBaseTemperature (°C)Time (h)Typical YieldReference (Analogous)
ThiophenolDMFK₂CO₃RT - 506Good[11]
ThioureaEthanolNoneReflux4Good[12]
EthanethiolTHFNaH0 - RT4Good-ExcellentGeneral Protocol
Protocol 3: Substitution with Oxygen Nucleophiles (Alkoxides/Phenoxides)

Oxygen nucleophiles are generally less reactive than their sulfur or nitrogen counterparts and require stronger basic conditions to generate the corresponding alkoxide or phenoxide.

Expert Insight: Anhydrous conditions are critical for success, as any water present will consume the strong base. The choice of base and solvent is key. Sodium hydride (NaH) in an aprotic solvent like THF or DMF is a standard choice for generating alkoxides. For phenols, a milder base like K₂CO₃ in DMF at elevated temperatures is often sufficient.

Step-by-Step Methodology:

  • To a dry, three-neck round-bottom flask under a nitrogen atmosphere, add the alcohol or phenol (1.5 equiv) and a dry aprotic solvent (e.g., THF, DMF).

  • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion, 1.5 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide/phenoxide.

  • Add a solution of this compound (1.0 equiv) in the same solvent dropwise.

  • Heat the reaction mixture (typically 60–100 °C) and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate or a similar organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify the residue by flash column chromatography to obtain the target 4-alkoxy/phenoxy-7,8-difluoroquinoline.

References

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. [Link]
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Pakistan Journal of Pharmaceutical Sciences. [Link]
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • New reaction of 4-chloro-7-nitrobenzofurazan with amines at high local concentrations. Primitive enzyme models. PubMed. [Link]
  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. ACS Medicinal Chemistry Letters. [Link]
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]
  • Synthesis of chloroquine from 4-amino-7-chloroquinoline. Chemistry Stack Exchange. [Link]
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
  • Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]
  • Concerted Nucleophilic Aromatic Substitutions. Angewandte Chemie. [Link]
  • The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
  • Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds. Biochemical Journal. [Link]
  • 4-Amino-7-chloroquinoline. PubChem. [Link]
  • Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
  • Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds. Biochemical Journal. [Link]

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Application Notes and Protocols for the Functionalization of 4-Chloro-7,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the functionalization of the 4-position of 4-Chloro-7,8-difluoroquinoline. This versatile scaffold is a crucial building block in the synthesis of novel bioactive molecules. The protocols herein focus on the robust and widely applicable Nucleophilic Aromatic Substitution (SNAr) reaction, detailing the underlying chemical principles, step-by-step experimental procedures, and critical insights for successful execution. We explain the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established chemical theory.

Introduction: The Strategic Value of the 4-Functionalized Quinoline Scaffold

The quinoline core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[3][4] Within this class, 4-aminoquinoline derivatives are particularly renowned, exemplified by the cornerstone antimalarial drug, chloroquine.[5][6][7]

This compound has emerged as a significant synthetic intermediate for constructing diverse chemical libraries.[5] The key to its utility lies in the reactivity of the chlorine atom at the 4-position, which is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This allows for the strategic introduction of a wide array of functional groups, primarily amine-containing side chains.[5] Furthermore, the difluoro substitution on the benzene portion of the quinoline system serves to modulate the molecule's electronic properties, lipophilicity, and potential binding affinity to biological targets, making it an invaluable template in modern drug discovery programs.[5]

The Chemical Principle: Nucleophilic Aromatic Substitution (SNAr)

The functionalization of this compound is governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike electrophilic substitutions common to electron-rich aromatic rings, SNAr occurs on electron-poor aromatic systems.[8]

The key mechanistic features are:

  • Nucleophilic Attack: The reaction is initiated when a nucleophile (e.g., an amine, alcohol, or thiol) attacks the electron-deficient carbon atom at the C4 position, which bears the chlorine leaving group. The electron-withdrawing nature of the quinoline nitrogen and the fluorine atoms makes the ring system electrophilic and activates the C4 position for attack.[8][9]

  • Formation of a Meisenheimer Complex: This attack transiently disrupts the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[9] The negative charge is delocalized across the ring and is effectively stabilized by the electron-withdrawing quinoline nitrogen.

  • Elimination of the Leaving Group: Aromaticity is restored through the expulsion of the chloride ion, a good leaving group. This step is typically fast and irreversible, driving the reaction to completion.

While the two-step addition-elimination pathway via the Meisenheimer complex is the classical model, it is worth noting that some modern studies suggest certain SNAr reactions may proceed through a concerted mechanism.[10] However, for practical synthetic planning, the stepwise model provides an excellent predictive framework.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reactant This compound Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactant->Intermediate 1. Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Product 4-Functionalized Quinoline Intermediate->Product 2. Elimination of Leaving Group (Cl-) Byproduct HCl

Caption: General mechanism for the SNAr reaction on this compound.

Experimental Protocols: A Step-by-Step Guide

Materials and Safety
  • Substrate: this compound (CAS 1189105-64-3)[5]

  • Nucleophiles: Various primary/secondary aliphatic or aromatic amines, alcohols, or thiols.

  • Solvents: High-boiling polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).[6][11][12]

  • Bases: Triethylamine (TEA), Potassium Carbonate (K₂CO₃), or Sodium Hydride (NaH) for less acidic nucleophiles.[6][11]

  • Safety: this compound is classified as an acute oral toxicant and can cause serious eye damage. Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete hazard information before use.[5]

General Workflow for SNAr Reactions

The following diagram outlines the standard laboratory workflow for the functionalization of this compound.

Workflow A 1. Reagent Setup Combine Quinoline, Nucleophile, and Solvent in Flask B 2. Reaction Add Base. Heat under Nitrogen Atmosphere A->B C 3. Monitoring Track Progress via TLC or LC-MS B->C D 4. Workup Cool, Dilute with EtOAc, Wash with Water/Brine C->D E 5. Purification Column Chromatography or Recrystallization D->E F 6. Analysis Confirm Structure via NMR, MS E->F

Caption: Standard experimental workflow for SNAr functionalization.

Protocol 1: Synthesis of a 4-(Alkylamino)-7,8-difluoroquinoline

This protocol describes a typical reaction with a primary aliphatic amine. The procedure is analogous to established methods for synthesizing 4-aminoquinolines.[6][11]

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Primary Aliphatic Amine (e.g., benzylamine) (1.2 - 1.5 equiv)

  • Triethylamine (TEA) (2.0 - 3.0 equiv)

  • N-Methyl-2-pyrrolidone (NMP)

  • Round-bottomed flask with reflux condenser and nitrogen inlet

  • Standard workup and purification equipment

Procedure:

  • To a round-bottomed flask, add this compound.

  • Add NMP to dissolve the starting material (approx. 5-10 mL per mmol of quinoline).

  • Add the primary aliphatic amine, followed by triethylamine.

  • Place the flask under a nitrogen atmosphere and heat the mixture to 120-150 °C. Some reactions may require heating under reflux.[6][11]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

  • Allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer extensively with water (6-10 times) to remove the NMP, followed by a brine wash.[6][11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 4-(alkylamino)-7,8-difluoroquinoline.

Protocol 2: Synthesis of a 4-(Arylamino)-7,8-difluoroquinoline

Reactions with anilines (aromatic amines) may require more forcing conditions or a different base due to the lower nucleophilicity of the amine. Microwave-assisted synthesis can be particularly effective.[12][13]

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Substituted Aniline (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) (2.0 equiv)[12][13]

  • Dimethyl sulfoxide (DMSO)

  • Microwave reactor vial or round-bottomed flask

Procedure (Microwave):

  • In a microwave vial, combine this compound, the aniline derivative, and the base (e.g., NaOH).[12][13]

  • Add DMSO as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 140-180 °C for 20-40 minutes.[12][13]

  • After cooling, proceed with the aqueous workup and purification as described in Protocol 1.

Summary of Reaction Conditions

The choice of base and solvent is critical for success and depends on the nucleophilicity of the reacting partner. The following table provides general guidelines based on literature precedents for similar chloroquinoline scaffolds.[6][11][12][13]

Nucleophile ClassTypical BaseSolventTemperature (°C)Notes
Primary Aliphatic Amines TEA / NoneNMP, DMSO, EtOH80 - 150Often proceed readily. No extra base may be needed if the amine is used in excess.[12][13]
Secondary Aliphatic Amines TEA, K₂CO₃NMP, DMSO100 - 160A base is typically required to scavenge the generated HCl.[12][13]
Anilines (Aromatic Amines) K₂CO₃, NaOHNMP, DMSO140 - 180Higher temperatures and/or stronger bases are often necessary. Microwave heating is effective.[12][13]
Alcohols / Phenols NaH, K₂CO₃DMF, THF25 - 100Requires a strong base to pre-form the more nucleophilic alkoxide/phenoxide.[1]
Thiols / Thiophenols NaH, K₂CO₃, TEADMF, EtOH25 - 100Thiolates are highly nucleophilic and often react under milder conditions.

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of diverse libraries of functionalized quinolines. The protocols detailed in this guide, centered on the reliable Nucleophilic Aromatic Substitution reaction, provide a robust framework for chemists to generate novel molecular entities. By understanding the underlying chemical principles and carefully selecting reaction conditions based on the nucleophile, researchers can efficiently access a wide range of derivatives for evaluation in drug discovery and development programs.

References

  • Benchchem. This compound | CAS 1189105-64-3. URL
  • de Souza, M. V. N., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. URL
  • Gopinath, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. URL
  • de Souza, M. V. N., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PMC - NIH. URL
  • Abdel-Wahab, B. F., et al. (2009). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. URL
  • ResearchGate. (2015). (PDF) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. URL
  • ResearchGate. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. URL
  • Frontiers. (2024).
  • PMC - PubMed Central. (2024).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. URL
  • Arkat USA. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. URL
  • Chemistry LibreTexts. (2021). 16.
  • PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. URL
  • PMC - NIH. (2018).
  • Sigma-Aldrich. This compound. URL
  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. URL
  • PMC - NIH. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. URL
  • ResearchGate. (2023). (a)
  • Smolecule. 7-Chloro-1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. URL

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Application Notes & Protocols: Leveraging 4-Chloro-7,8-difluoroquinoline for Novel Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous successful therapeutic agents, most notably the fluoroquinolone class of antibiotics.[1][2] The continued rise of antimicrobial resistance necessitates the exploration of novel structural motifs to develop next-generation therapeutics. This document provides a detailed guide for researchers, scientists, and drug development professionals on utilizing 4-Chloro-7,8-difluoroquinoline as a versatile starting scaffold for the discovery and evaluation of new antimicrobial agents. We present the scientific rationale, detailed experimental protocols for antimicrobial susceptibility and cytotoxicity testing, and a framework for preliminary mechanism of action studies.

Introduction: The Rationale for this compound

Quinolines are classified as "privileged structures" due to their ability to interact with a wide range of biological targets. Their historical success, from the antimalarial quinine to modern synthetic fluoroquinolones, underscores their therapeutic potential.[3] Fluoroquinolones traditionally exert their antibacterial effect by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and repair.[3][4]

This compound (C₉H₄ClF₂N, MW: 199.58)[5] is a particularly promising starting point for several reasons:

  • Reactive Handle for Derivatization: The chlorine atom at the C-4 position serves as an excellent leaving group for nucleophilic aromatic substitution. This allows for the facile synthesis of a diverse library of analogues by introducing various amine, alcohol, or thiol-containing side chains, enabling extensive structure-activity relationship (SAR) studies.[6][7]

  • Modulation by Fluoro Groups: The presence of fluorine atoms at the C-7 and C-8 positions can significantly enhance metabolic stability, membrane permeability, and binding affinity to target enzymes, often leading to improved potency.[2]

  • Proven Pharmacophore: The core quinoline ring is a well-established pharmacophore for antibacterial activity, providing a solid foundation for designing new chemical entities.

This guide outlines a systematic workflow to harness the potential of this scaffold, progressing from initial screening to preliminary safety and mechanistic profiling.

Overall Discovery Workflow

The process of evaluating this compound and its derivatives follows a logical, multi-stage funnel approach. The goal is to efficiently identify compounds with high potency against target pathogens and low toxicity to host cells, justifying further investigation.

G cluster_0 Phase 1: Library Generation & Primary Screening cluster_1 Phase 2: Safety & Selectivity cluster_2 Phase 3: Mechanistic Insight A Scaffold Selection (this compound) B Synthesis of Derivative Library (Substitution at C-4 position) A->B Rationale: Introduce diversity C Primary Antimicrobial Screening (MIC Determination) B->C Evaluate efficacy D Cytotoxicity Assay (IC50 against Mammalian Cells) C->D Prioritize potent compounds E Calculate Selectivity Index (SI) (SI = IC50 / MIC) F Preliminary MoA Studies (e.g., DNA Gyrase, Membrane Integrity) E->F Select non-toxic hits G Lead Candidate Selection F->G

Caption: High-level workflow for antimicrobial drug discovery using the target scaffold.

Protocol 1: Antimicrobial Susceptibility Testing

The first critical step is to quantify the antimicrobial potency of the synthesized compounds. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3]

Principle

A standardized suspension of bacteria is exposed to serial twofold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. Following incubation, the wells are visually inspected for turbidity to determine the MIC.

Materials
  • Test Compounds (e.g., this compound derivatives)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well, U-bottom microtiter plates

  • Spectrophotometer or McFarland turbidity standards

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Accurately weigh the test compound and dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 20 mM).

    • Causality Insight: DMSO is used as it can dissolve a wide range of organic compounds and is generally non-toxic to bacteria at the final concentrations used (<1% v/v).

    • Create an intermediate stock by diluting the primary stock in sterile CAMHB to a concentration of 1280 µg/mL (or as appropriate for the expected MIC range). This minimizes the amount of DMSO carried over into the assay.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test bacterium.

    • Transfer colonies to a tube of sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension 1:100 in CAMHB to achieve a concentration of ~1 x 10⁶ CFU/mL. This will be the final inoculum.

  • Microtiter Plate Preparation:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 in each row designated for a test compound.

    • Add 200 µL of the intermediate stock solution (1280 µg/mL) to well 1.

    • Perform a serial twofold dilution: Transfer 100 µL from well 1 to well 2, mix thoroughly, then transfer 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This creates a concentration range from 640 µg/mL down to 1.25 µg/mL.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Using a multichannel pipette, add 100 µL of the final inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well is now 200 µL. The compound concentrations are halved (now ranging from 320 µg/mL to 0.625 µg/mL), and the final bacterial concentration is ~5 x 10⁵ CFU/mL.

    • Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plates. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).

    • The growth control (well 11) should be turbid. The sterility control (well 12) should be clear. If these controls fail, the experiment is invalid.

G A Prepare 2X Compound Dilution Series (200µL in Well 1, 100µL in Wells 2-10) C Inoculate Plate (Add 100µL Inoculum to 100µL Compound Dilution) A->C B Prepare 2X Standardized Bacterial Inoculum (~1x10^6 CFU/mL) B->C D Incubate (16-20h at 35°C) C->D E Read MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow for the Broth Microdilution MIC Assay.

Data Presentation

Results should be summarized in a table for clear comparison.

CompoundDerivative Moiety (at C-4)MIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
Parent -Cl>64>64
DERIV-01 -NH(CH₂)₂OH1632
DERIV-02 -Piperazine48
DERIV-03 -Morpholine816
Ciprofloxacin Control0.50.25

Table 1: Hypothetical MIC data for this compound derivatives.

Protocol 2: Mammalian Cell Cytotoxicity Assay

A promising antimicrobial must be selectively toxic to pathogens while sparing host cells.[9][10] The MTT or Resazurin assay is a standard method to assess a compound's effect on the metabolic activity of mammalian cells, serving as an indicator of cell viability.[11][12]

Principle

Viable cells with active metabolism reduce a reagent (e.g., yellow MTT tetrazolium salt or blue Resazurin) into a colored formazan or resorufin product, respectively. The amount of color produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials
  • Human cell line (e.g., HEK293T, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test Compounds (stock solutions in DMSO)

  • Resazurin sodium salt solution (or MTT solution)

  • Sterile 96-well, flat-bottom tissue culture plates

  • CO₂ Incubator (37°C, 5% CO₂)

  • Plate reader (spectrophotometer)

Step-by-Step Methodology
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete medium to a concentration of 1 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete cell culture medium. The concentration range should bracket the antimicrobial MIC values (e.g., from 200 µg/mL down to 0.1 µg/mL).

    • After 24 hours, carefully remove the old medium from the cells.

    • Add 100 µL of the medium containing the various compound concentrations to the wells. Include "cells only" (vehicle control, with DMSO at the highest concentration used) and "medium only" (blank) controls.

    • Incubate for another 24-48 hours.

  • Viability Assessment (Resazurin Method):

    • Prepare a working solution of Resazurin in sterile PBS or medium.

    • Add 20 µL of the Resazurin solution to each well.

    • Incubate for 2-4 hours, or until the "cells only" control wells have turned a distinct pink/purple.

    • Causality Insight: The incubation time is critical; it must be long enough for color development but short enough to remain within the linear range of the assay.

  • Reading and Data Analysis:

    • Measure the absorbance at 570 nm (for resorufin) and 600 nm (reference wavelength) using a plate reader.

    • Subtract the background absorbance (medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the % viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Calculating the Selectivity Index (SI)

The SI provides a crucial measure of a compound's therapeutic window.[3] It is a simple ratio that compares the toxicity to host cells with the efficacy against bacteria.

SI = IC₅₀ (Mammalian Cells) / MIC (Bacterial Cells)

A higher SI value is desirable, as it indicates greater selectivity for the bacterial target over host cells. Generally, an SI > 10 is considered a good starting point for a hit compound.

CompoundMIC vs S. aureus (µg/mL)IC₅₀ vs HEK293T (µg/mL)Selectivity Index (SI)
DERIV-02 45012.5
DERIV-03 8>100>12.5
Doxorubicin N/A0.8N/A

Table 2: Hypothetical cytotoxicity and selectivity data.

Preliminary Mechanism of Action (MoA) Framework

Once a compound demonstrates both potency (low MIC) and selectivity (high SI), the next logical step is to investigate its mechanism of action. For quinoline derivatives, two primary pathways are often explored.

G Start Potent & Selective Hit Compound Q1 Does it inhibit DNA Gyrase? Start->Q1 A1 Primary MoA: DNA Synthesis Inhibition. Classic fluoroquinolone-like mechanism. Q1->A1 Yes Q2 Does it disrupt the cell membrane potential? Q1->Q2 No A2 Primary MoA: Membrane Disruption. Leads to leakage of cellular contents. Q2->A2 Yes A3 Investigate other potential targets (e.g., cell wall synthesis, protein synthesis). Q2->A3 No

Caption: Decision pathway for preliminary MoA investigation of quinoline hits.

  • DNA Gyrase Inhibition: This is the canonical mechanism for fluoroquinolones.[4] Commercially available kits can measure the supercoiling activity of purified DNA gyrase in the presence of an inhibitor. A positive result strongly suggests a classic MoA.

  • Membrane Integrity Assays: Some quinoline-based antimicrobials act by disrupting the bacterial cytoplasmic membrane.[13] This can be assessed using membrane potential-sensitive dyes (e.g., DiSC₃(5)) or by measuring the leakage of intracellular components like ATP. A rapid depolarization of the membrane or release of ATP upon compound exposure points to a membrane-active mechanism.

Conclusion and Future Directions

This compound represents a highly tractable scaffold for the development of novel antimicrobial agents. By employing the systematic workflow and detailed protocols described herein—progressing from library synthesis and MIC screening to cytotoxicity assessment and preliminary MoA studies—researchers can efficiently identify and validate promising lead candidates. Compounds exhibiting a low MIC, a high Selectivity Index, and a clear MoA are primed for further preclinical development, including studies on resistance development, in vivo efficacy in animal infection models, and full ADME/Tox profiling.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Microdilution Susceptibility Testing of Quinoline Derivatives.
  • Kretschmer, D., & Gekeler, C. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Methods in Molecular Biology (Vol. 1520, pp. 65-79). Springer.
  • Kretschmer, D., Gekeler, C., & Wolz, C. (2021). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Methods in Molecular Biology (Vol. 2237, pp. 101-115). Springer.
  • Gray, N. P., et al. (2017). Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes. Langmuir, 33(9), 2327-2336.
  • Galeano, E., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4341.
  • Al-Hiari, Y. M., et al. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 11(1).
  • Kapon, Y., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22974-22982.
  • Li, X., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules, 23(12), 3296.
  • El-Banna, T. E.-S., & El-Azzazy, A. M. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. BioMed Research International, 2018, 9018932.
  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673-1680.
  • Singh, A., et al. (2022). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. ACS Omega, 7(5), 4419-4431.
  • Kuramoto, Y., et al. (2003). A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. Journal of Medicinal Chemistry, 46(10), 1905-1916.
  • Gorniak, I., et al. (2019). Evaluation of the Antimicrobial, Cyto-Genotoxic, and Antigenotoxic Activity of Dipteryx odorata Seed Extracts. Molecules, 24(6), 1083.
  • Dixit, S. K., et al. (2014). Synthesis and antibacterial activity of novel fluoroquinolone analogs. Medicinal Chemistry Research, 23, 4449-4457.
  • Abu-Qatouseh, L. F., et al. (2015). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Molecules, 20(8), 13636-13651.
  • Dixit, S. K., et al. (2014). Synthesis and antibacterial activity of novel fluoroquinolone analogs. Medicinal Chemistry Research, 23(10), 4449-4457.
  • Hindler, J. F., & Stelling, J. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press.
  • El-Gaby, M. S. A., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Pharmaceutical and Pharmacological International Journal, 2(5).
  • Lee, J.-H., et al. (2020). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology, 11, 582.
  • Hernández-López, E., et al. (2022). The Derivative Difluoroboranyl-Fluoroquinolone “7a” Generates Effective Inhibition Against the S. aureus Strain in a Murine Model of Acute Pneumonia. Antibiotics, 11(11), 1546.
  • Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 1-17.

Sources

Application Notes and Protocols for the Evaluation of 4-Chloro-7,8-difluoroquinoline in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 4-Chloro-7,8-difluoroquinoline, a novel quinoline derivative, for its potential anticancer applications. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to characterize the compound's activity and mechanism of action.

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1] In oncology, quinoline derivatives have demonstrated significant therapeutic potential, with mechanisms of action that include DNA intercalation, inhibition of topoisomerase, and modulation of various protein kinases.[2][3] The inherent versatility of the quinoline scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to enhance potency and selectivity against cancer cells.[3]

This compound is a synthetic quinoline derivative characterized by chloro and difluoro substitutions. While extensive research exists for various quinoline compounds, the specific anticancer potential of this particular substitution pattern remains an area of active investigation. These notes, therefore, serve as a foundational guide to systematically explore its efficacy and mechanism of action in a cancer research setting.

Proposed Mechanism of Action and Investigational Strategy

Based on the established activities of structurally related quinoline compounds, this compound may exert its anticancer effects through several plausible mechanisms. A common mechanism for quinoline derivatives is the induction of apoptosis (programmed cell death) and cell cycle arrest.[3][4] Therefore, the initial investigational strategy will focus on elucidating these effects.

The following diagram illustrates a hypothesized signaling pathway leading to apoptosis that could be influenced by this compound.

G cluster_0 Cellular Response to this compound Compound This compound Target Putative Cellular Target (e.g., Kinase, DNA) Compound->Target Inhibition/Interaction Casp9 Caspase-9 Activation Target->Casp9 Initiates Intrinsic Pathway DNA_Damage DNA Damage Target->DNA_Damage Induction Casp37 Caspase-3/7 Activation Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes CellCycle Cell Cycle Arrest (G2/M Phase) CellCycle->Apoptosis Can lead to DNA_Damage->CellCycle Triggers

Caption: Hypothesized mechanism of action for this compound in cancer cells.

Experimental Protocols

A tiered experimental approach is recommended to efficiently characterize the anticancer properties of this compound.[2] The workflow begins with a broad cytotoxicity screening, followed by more detailed mechanistic assays.

G Start Start: Compound Synthesis/ Acquisition of this compound Prepare Prepare Stock Solution (e.g., in DMSO) Start->Prepare MTT Primary Screen: In Vitro Cytotoxicity Assay (MTT) on Cancer Cell Panel Prepare->MTT IC50 Data Analysis: Determine IC50 Values MTT->IC50 Select Select Sensitive Cell Line(s) for Further Studies IC50->Select Secondary Secondary Assays Select->Secondary CellCycle Cell Cycle Analysis (Flow Cytometry) Secondary->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Secondary->Apoptosis Western Mechanistic Studies: Western Blot for Apoptotic Markers (e.g., Cleaved Caspase-3) CellCycle->Western Apoptosis->Western End Report and Further In Vivo Studies Western->End

Caption: Tiered experimental workflow for evaluating a novel anticancer compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[5]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon, A549 for lung)[6]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. A common concentration range to start with is 0.1 to 100 µM.[7] Ensure the final DMSO concentration is less than 0.5% to avoid solvent-induced toxicity.[5]

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).[5][8]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[5]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[5]

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on cell cycle progression.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

Procedure:

  • Cell Culture and Treatment: Seed cells (2.5 x 10^5 cells/mL) in 6-well plates and incubate overnight.[3] Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells to include apoptotic populations.

  • Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Flow Cytometry: Incubate for 30 minutes in the dark at room temperature. Analyze the samples using a flow cytometer.

  • Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide is used as a viability dye to identify cells that have lost membrane integrity, which occurs in late apoptosis and necrosis.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

Procedure:

  • Cell Treatment: Seed and treat cells as described in the cell cycle analysis protocol.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Data Presentation and Interpretation

The quantitative data obtained from the cytotoxicity assays should be summarized in a clear and concise table for easy comparison of the compound's activity across different cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma[Insert experimental value]
HCT116Colorectal Carcinoma[Insert experimental value]
A549Lung Carcinoma[Insert experimental value]
[Add other cell lines as tested]

IC50 values are presented as the mean ± standard deviation from at least three independent experiments.

A low IC50 value indicates high potency. Cell lines with lower IC50 values should be prioritized for further mechanistic studies. The results from the cell cycle and apoptosis assays will provide insights into the cellular processes affected by this compound, helping to elucidate its mechanism of action. For instance, an accumulation of cells in the G2/M phase would suggest that the compound interferes with mitosis.[9] An increase in the Annexin V-positive cell population would confirm the induction of apoptosis.[9]

References

  • BenchChem. (2025). Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Assay Development in Screening Indolo[4,3-fg]quinoline Compounds.
  • Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. (2025).
  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH.
  • Sabatino, M., et al. (2021). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. MDPI.
  • Chauhan, A., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI.
  • Synthesis of 4-substituted-7-chloroquinoline derivatives and preliminary evaluation of their antitumor activity. (2025). ResearchGate.
  • Synthesis and antitumoral evaluation of 7-chloro-4-quinolinylhydrazones derivatives. (n.d.).
  • Sigma-Aldrich. This compound.
  • de Oliveira, R. B., et al. (2021). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO.
  • Zhang, Y., et al. (2022). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. PMC - NIH.
  • Al-Ostoot, F. H., et al. (2021). Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. NIH.

Sources

Application Notes and Protocols for 4-Chloro-7,8-difluoroquinoline Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinoline Scaffold in Kinase Inhibition

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive compounds, including a significant number of kinase inhibitors. Its rigid, planar structure and the presence of a nitrogen atom allow for key interactions within the ATP-binding pocket of various kinases. The substitution pattern on the quinoline core is critical for determining both the potency and selectivity of these inhibitors. Fluorine substitution, in particular, can enhance metabolic stability and binding affinity. The 7,8-difluoro substitution pattern on the quinoline ring is of particular interest for its potential to modulate the electronic properties of the scaffold and influence interactions with the target kinase. The 4-chloro position serves as a versatile synthetic handle, allowing for the introduction of various side chains to probe the kinase active site and optimize pharmacological properties.[1][2] This document provides a comprehensive guide to the synthesis, characterization, and evaluation of 4-chloro-7,8-difluoroquinoline derivatives as potential kinase inhibitors.

PART 1: Synthesis of this compound Derivatives

A common and effective strategy for the synthesis of 4-substituted quinoline derivatives involves the nucleophilic substitution of a 4-chloroquinoline precursor. The synthesis of the this compound core itself can be achieved through established methods of quinoline synthesis followed by chlorination.

Protocol 1: Synthesis of this compound

This protocol is based on the well-established Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines, followed by chlorination.

Step 1: Gould-Jacobs Reaction to form 4-Hydroxy-7,8-difluoroquinoline

  • In a round-bottom flask, combine 2,3-difluoroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 100-110 °C for 1 hour.

  • In a separate, larger flask, preheat diphenyl ether to 250 °C.

  • Slowly add the product from the previous step to the hot diphenyl ether.

  • Maintain the temperature at 250 °C for 15-30 minutes to facilitate cyclization. The 4-hydroxy-7,8-difluoroquinoline product will precipitate from the hot solvent.

  • Cool the mixture and filter the precipitate. Wash with a suitable solvent like hexane to remove the diphenyl ether.

Step 2: Chlorination to form this compound

  • In a round-bottom flask equipped with a reflux condenser, place the dried 4-hydroxy-7,8-difluoroquinoline (1 equivalent).

  • Carefully add phosphorus oxychloride (POCl₃) in excess (e.g., 5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 110 °C) for 3-4 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Neutralize the acidic solution with a base, such as sodium bicarbonate, until the pH is approximately 7-8.

  • The this compound product will precipitate. Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 4-Anilino-7,8-difluoroquinoline Derivatives

The 4-chloro group is highly susceptible to nucleophilic substitution, making it an excellent precursor for creating a library of derivatives.[2][3]

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Add the desired substituted aniline (1.1-2 equivalents).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.

PART 2: In Vitro Kinase Inhibition Assays

To determine the inhibitory activity of the synthesized compounds against specific kinases, a variety of in vitro assays can be employed. The choice of assay depends on the available resources and the specific kinase being targeted.

Scientific Rationale for Kinase Assays

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. Kinase inhibitors typically act by competing with ATP for binding to the kinase's active site. Therefore, assays are designed to measure either the consumption of ATP or the formation of the phosphorylated product. It is crucial to perform these assays at an ATP concentration close to the Michaelis constant (Km) for each kinase to obtain a more accurate measure of the inhibitor's potency (IC50).[4]

Protocol 3: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Synthesized this compound derivatives

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the serially diluted compounds or a DMSO control.

    • Add the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Kinase Inhibition Profile

The inhibitory activities of the synthesized compounds should be summarized in a table for easy comparison.

CompoundTarget KinaseIC50 (nM)
Derivative 1Kinase XValue
Derivative 2Kinase XValue
.........
Staurosporine (Control)Kinase XValue

PART 3: Cellular Assays for Target Engagement and Downstream Effects

While in vitro assays are essential for determining direct inhibitory activity, cellular assays are crucial to confirm that the compound can enter cells, engage its target, and exert a biological effect in a more physiologically relevant context.[5]

Visualizing a Key Signaling Pathway: PI3K/Akt/mTOR

Many quinoline-based kinase inhibitors target components of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[6][7][8]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline_Inhibitor This compound Derivative Quinoline_Inhibitor->PI3K inhibits Quinoline_Inhibitor->Akt inhibits Quinoline_Inhibitor->mTORC1 inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a common target for kinase inhibitors.

Protocol 4: Western Blotting for Phospho-Protein Levels

This protocol allows for the assessment of the phosphorylation status of downstream targets of the inhibited kinase, providing evidence of target engagement and pathway modulation. For example, if a compound targets a kinase in the PI3K/Akt pathway, a decrease in phosphorylated Akt (p-Akt) would be expected.

Materials:

  • Cancer cell line of interest (e.g., one with a known dysregulation in the target kinase pathway)

  • Cell culture medium and supplements

  • Synthesized quinoline derivatives

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the quinoline derivatives for a specified time (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Data Acquisition and Analysis:

    • Image the blot using a chemiluminescence detection system.

    • Quantify the band intensities using image analysis software. Normalize the phospho-protein signal to the total protein signal.

Protocol 5: In-Cell Western™ Assay for IC50 Determination

This is a higher-throughput alternative to traditional Western blotting for quantifying protein phosphorylation in a cellular context.[9]

Materials:

  • Cancer cell line

  • 96-well or 384-well clear-bottom plates

  • Primary antibodies (one for the phospho-protein, one for a normalization protein like GAPDH or total protein)

  • Fluorescently-labeled secondary antibodies (e.g., with different fluorophores like IRDye® 800CW and IRDye® 680RD)

  • Fluorescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with a serial dilution of the quinoline derivatives as in the Western blot protocol.

  • Fixation and Permeabilization: Fix the cells with formaldehyde and then permeabilize with a detergent like Triton X-100.

  • Immunostaining:

    • Block the wells with a blocking buffer.

    • Add a cocktail of the two primary antibodies (phospho-specific and normalization) and incubate.

    • Wash the wells and add a cocktail of the corresponding fluorescently-labeled secondary antibodies.

  • Data Acquisition and Analysis:

    • Image the plate using a fluorescence imaging system that can detect both fluorophores.

    • Quantify the fluorescence intensity for both the target and normalization proteins in each well.

    • Normalize the target protein signal to the normalization protein signal.

    • Plot the normalized signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the cellular IC50.

PART 4: Kinase Selectivity Profiling

A critical aspect of kinase inhibitor development is understanding the compound's selectivity. A highly selective inhibitor will have fewer off-target effects and a better therapeutic window.[1][10]

Workflow for Kinase Selectivity Profiling

Kinase_Selectivity_Workflow Start Synthesized Quinoline Derivative Primary_Screen Primary Screen (Single High Concentration) Start->Primary_Screen Hit_Identification Identify 'Hits' (% Inhibition > Threshold) Primary_Screen->Hit_Identification IC50_Determination IC50 Determination (Dose-Response) Hit_Identification->IC50_Determination Selectivity_Analysis Selectivity Analysis (Compare IC50s) IC50_Determination->Selectivity_Analysis Lead_Compound Lead Compound with Desired Selectivity Profile Selectivity_Analysis->Lead_Compound

Caption: A typical workflow for assessing the selectivity of a kinase inhibitor.

A common approach is to screen the compound against a large panel of kinases at a single high concentration (e.g., 1 or 10 µM). For any kinases that show significant inhibition, a full dose-response curve is then generated to determine the IC50 value. The selectivity can be quantified by comparing the IC50 for the primary target to the IC50 values for off-target kinases.

References

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (n.d.). PMC.
  • Berger, D. M., et al. (2005). 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as potent Src kinase inhibitors. Journal of Medicinal Chemistry, 48(19), 6031-6041. [Link]
  • Dave, C. G., & Shah, P. R. (2002). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 14(1), 461-465. [Link]
  • Wallace, E. M., et al. (2000). Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1 kinase. Molecular Cancer Therapeutics, 1(1), 81-90. [Link]
  • Firat, E., et al. (2012). Chloroquine or Chloroquine-PI3K/Akt Pathway Inhibitor Combinations Strongly Promote γ-Irradiation-Induced Cell Death in Primary Stem-Like Glioma Cells. PLOS ONE, 7(10), e47357. [Link]
  • Ionescu, D., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 61(8), 745-749. [Link]
  • Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Tropical Journal of Pharmaceutical Research, 9(5). [Link]
  • Al-Hiari, Y. M., et al. (2011). Synthesis and antibacterial activity of novel 7-haloanilino-8-nitrofluoroquinolone derivatives. Medicinal Chemistry Research, 20(9), 1479-1486. [Link]
  • Boschelli, D. H., et al. (2001). Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors. Journal of Medicinal Chemistry, 44(23), 3965-3977. [Link]
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2022). Molecules, 27(19), 6289. [Link]
  • 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. (2015). Current Organic Chemistry, 19(1), 2-13. [Link]
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). The Journal of Organic Chemistry, 86(20), 14199-14210. [Link]
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2001). Molecules, 6(10), 842-851. [Link]
  • RETRACTED: Tioconazole and Chloroquine Act Synergistically to Combat Doxorubicin-Induced Toxicity via Inactivation of PI3K/AKT/mTOR Signaling Mediated ROS-Dependent Apoptosis and Autophagic Flux Inhibition in MCF-7 Breast Cancer Cells. (2021). Oxidative Medicine and Cellular Longevity, 2021, 8886361. [Link]
  • A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding. (2015). Angewandte Chemie International Edition, 54(44), 13028-13032. [Link]
  • 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. (2015). Molecules, 20(8), 14898-14911. [Link]
  • In-cell Western Assays for IC50 Determination. (n.d.). Azure Biosystems.
  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022). Pharmaceuticals, 15(6), 735. [Link]
  • Recent Advances in Signaling Pathways and Kinase Inhibitors for Leukemia Chemotherapy. (2024). Current Medicinal Chemistry, 31. [Link]
  • Inhibition of the PI3K/Akt/mTOR Signaling Pathway in Diffuse Large B-Cell Lymphoma: Current Knowledge and Clinical Significance. (2017). International Journal of Molecular Sciences, 18(4), 775. [Link]

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Application Notes and Protocols for the Development of Antibacterial Agents from 4-Chloro-7,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 4-Chloro-7,8-difluoroquinoline Scaffold

The relentless rise of antibiotic resistance necessitates the urgent development of novel antibacterial agents. The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of the highly successful fluoroquinolone class of antibiotics. These agents exert their bactericidal effects by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, leading to catastrophic DNA damage and cell death.[1][2] The specific substitution pattern on the quinoline ring is critical for antibacterial potency, spectrum, and pharmacokinetic properties.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a versatile starting material for the synthesis of novel antibacterial candidates. The presence of a chlorine atom at the C-4 position offers a reactive handle for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups. The 7,8-difluoro substitution pattern is of particular interest, as fluorine atoms at these positions can significantly modulate the electronic properties and biological activity of the resulting compounds.

Herein, we present detailed protocols for the synthesis of 4-amino substituted 7,8-difluoroquinoline derivatives, robust methods for evaluating their antibacterial efficacy, and an exploration of the underlying structure-activity relationships (SAR) that govern their function.

Core Principle: Mechanism of Action of Fluoroquinolones

Fluoroquinolones are bactericidal agents that interfere with DNA replication by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. They function by creating transient double-stranded breaks in the DNA, allowing another segment of DNA to pass through, and then resealing the break.[3][4]

Fluoroquinolones stabilize the complex formed between the topoisomerase and the cleaved DNA. This ternary complex effectively stalls the replication fork, leading to an accumulation of double-stranded DNA breaks.[1][3] The resulting genomic damage triggers the SOS response and other DNA repair pathways, which, when overwhelmed, lead to irreversible cellular damage and cell death.[1] Eukaryotic cells lack DNA gyrase and possess topoisomerase II enzymes that have a much lower affinity for fluoroquinolones, which is a key factor in their selective toxicity against bacteria.[2]

Logical Relationship: Quinolone Mechanism of Action

Quinolone Mechanism of Action quinolone Fluoroquinolone (e.g., 4-amino-7,8-difluoroquinoline derivative) bacterial_cell Bacterial Cell quinolone->bacterial_cell Enters cell via porins ternary_complex Stable Quinolone-Enzyme-DNA Ternary Complex quinolone->ternary_complex Stabilizes topoisomerase DNA Gyrase / Topoisomerase IV bacterial_cell->topoisomerase dna Bacterial DNA topoisomerase->dna Binds and cleaves DNA topoisomerase->ternary_complex dna->ternary_complex replication_stalled Replication Fork Stalling ternary_complex->replication_stalled Blocks DNA ligation ds_breaks Accumulation of Double-Strand DNA Breaks replication_stalled->ds_breaks cell_death Bacterial Cell Death ds_breaks->cell_death Triggers lethal pathways Synthesis Workflow start Start: This compound + Amine Nucleophile reaction_setup Reaction Setup: - Choose solvent (e.g., Ethanol, DMF) - Add base if necessary start->reaction_setup heating Heating: - Reflux at 80-140 °C - Monitor by TLC reaction_setup->heating workup Work-up: - Cool and concentrate - Extraction with organic solvent - Wash with water and brine heating->workup purification Purification: - Column Chromatography or - Recrystallization workup->purification characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry purification->characterization end End: Purified 4-Amino-7,8-difluoroquinoline Derivative characterization->end MIC_MBC_Workflow start Start: Synthesized Compound serial_dilution Prepare 2-fold Serial Dilutions of Compound in 96-well Plate start->serial_dilution prepare_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacteria prepare_inoculum->inoculate serial_dilution->inoculate incubate_mic Incubate Plate (16-20h, 37°C) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate Agar Plates (18-24h, 37°C) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc end End: MIC and MBC Values read_mbc->end

Sources

Experimental procedure for N-arylation of 4-Chloro-7,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Palladium-Catalyzed N-Arylation of 4-Chloro-7,8-difluoroquinoline: A Modular Approach for the Synthesis of Novel Quinolamine Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, with N-aryl substituted quinolamines demonstrating significant therapeutic potential. The synthesis of these target molecules often relies on the formation of a key carbon-nitrogen (C-N) bond. This application note provides a comprehensive, field-proven protocol for the N-arylation of this compound using the Buchwald-Hartwig amination reaction.[1][2][3] We delve into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents, offering a robust starting point for coupling a diverse range of aryl and heteroaryl amines. The protocol is designed to be a self-validating system, incorporating in-process controls and detailed procedures for purification and characterization, ensuring reproducibility and high-purity outcomes for drug discovery and development programs.

Reaction Principle: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms C-N bonds between aryl halides and amines.[4] The reaction proceeds through a well-defined catalytic cycle, which is essential to understand for troubleshooting and optimization.

The generally accepted mechanism involves three primary stages:

  • Oxidative Addition: A low-valent Palladium(0) complex, stabilized by phosphine ligands, reacts with the aryl halide (this compound). The palladium inserts itself into the carbon-chlorine bond, forming a Pd(II) intermediate.[5][6]

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. In the presence of a strong, non-nucleophilic base, the amine is deprotonated to form a more nucleophilic amido species.[7]

  • Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the N-aryl quinoline product is expelled from the palladium coordination sphere, regenerating the active Pd(0) catalyst to re-enter the cycle.[1][5]

G cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)(Cl)L₂] pd0->oa_complex Oxidative Addition (+ Ar-Cl) amido_complex [Ar-Pd(II)(NR'R'')L₂] oa_complex->amido_complex Amine Binding & Deprotonation (+ HNR'R'', - Base-H⁺Cl⁻) amido_complex->pd0 Reductive Elimination (- Ar-NR'R'') Product N-Aryl-7,8-difluoroquinolin-4-amine amido_complex->Product ArCl This compound ArCl->oa_complex Amine Aryl Amine (HNR'R'') Amine->amido_complex Base Base Base->amido_complex

Caption: The catalytic cycle for the Buchwald-Hartwig N-arylation.

Key Parameter Selection: A Rationale-Driven Approach

The success of the N-arylation of an electron-deficient heteroaryl chloride like this compound is highly dependent on the careful selection of reaction components.

ParameterRecommended Choice(s)Rationale & Justification
Palladium Precatalyst G3/G4 Palladacycles (e.g., XPhos Pd G3), Pd₂(dba)₃, Pd(OAc)₂Palladacycle precatalysts are often preferred as they are air-stable and efficiently generate the active Pd(0) species in situ. Traditional sources like Pd₂(dba)₃ are also highly effective but may require more careful handling.[6]
Ligand Biarylphosphines (e.g., XPhos, SPhos, BrettPhos)Bulky, electron-rich biarylphosphine ligands are critical for coupling challenging aryl chlorides.[5] Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition.[1][5]
Base Sodium tert-butoxide (NaOtBu), Potassium Phosphate (K₃PO₄), Cesium Carbonate (Cs₂CO₃)A strong, non-nucleophilic base is required to deprotonate the amine without competing with it. NaOtBu is highly effective but base-sensitive functional groups may require milder options like K₃PO₄. The choice of base can significantly impact reaction rate and scope.[7][8]
Solvent Toluene, 1,4-Dioxane, CPMEAprotic, non-polar, or weakly polar solvents capable of reaching temperatures of 80-110 °C are ideal. Toluene is an excellent first choice.[4] Solvents like DMF or acetonitrile should generally be avoided as they can coordinate to the palladium and inhibit catalysis.[8]
Temperature 80 - 110 °CThermal energy is typically required to drive the reaction, particularly the oxidative addition to the C-Cl bond. The optimal temperature will balance reaction rate against potential degradation of starting materials or products.[8]

Detailed Experimental Protocol

This protocol provides a generalized procedure for the N-arylation of this compound with a representative aryl amine.

Materials and Reagents
ReagentGradeSupplierNotes
This compound≥97%Commercially AvailableStore in a desiccator.
Aryl Amine≥98%Commercially AvailableUse as received or purify if necessary.
XPhos Pd G3 PrecatalystN/ACommercially AvailableAir-stable, handle in a fume hood.
XPhos Ligand≥98%Commercially AvailableMay be required if using Pd₂(dba)₃.
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableHighly hygroscopic. Handle in a glovebox.
TolueneAnhydrousSolvent Purification SystemEnsure low water and oxygen content.
Ethyl AcetateACS GradeCommercially AvailableFor chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Saturated aq. NH₄ClN/ALab PreparedFor reaction quench.
BrineN/ALab PreparedFor extraction.
Anhydrous MgSO₄ or Na₂SO₄N/ACommercially AvailableFor drying organic layers.
Experimental Workflow Diagram

G start Start: Prepare Glassware inert Establish Inert Atmosphere (Nitrogen or Argon) start->inert add_solids Add Solids to Flask (Quinoline, Amine, Base, Catalyst) inert->add_solids add_solvent Add Anhydrous Solvent add_solids->add_solvent heat Heat to Reaction Temp (e.g., 100 °C) with Vigorous Stirring add_solvent->heat monitor Monitor Reaction Progress (TLC / LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench with sat. aq. NH₄Cl cool->quench extract Perform Aqueous Work-up (Separatory Funnel) quench->extract dry Dry Organic Layer (e.g., MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify characterize Characterize Final Product (NMR, HRMS) purify->characterize end End: Pure Product characterize->end

Caption: Step-by-step workflow for the N-arylation experiment.

Step-by-Step Procedure

Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the desired aryl amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

    • Causality Note: Using a slight excess of the amine ensures complete consumption of the limiting quinoline starting material. The base is added in excess to drive the deprotonation equilibrium.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%).

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-16 hours.

    • Trustworthiness Note: Vigorous stirring is crucial, as many components are solids and the reaction mixture is heterogeneous.[8]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere), quenching with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete upon full consumption of the this compound.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-aryl-7,8-difluoroquinolin-4-amine product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

Safety and Handling

  • Palladium Catalysts & Ligands: While many modern precatalysts are air-stable, they should be handled in a well-ventilated fume hood. Avoid inhalation of dust. Phosphine ligands can be air-sensitive and have unpleasant odors.

  • Sodium tert-butoxide: A strong, corrosive, and hygroscopic base. Must be handled in a glovebox or under a stream of inert gas. Causes severe skin and eye burns upon contact.

  • Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Handle only in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (air/moisture exposure); Insufficient temperature; Poorly soluble reagents.Use fresh, anhydrous solvent. Ensure inert atmosphere is maintained. Increase temperature in 10 °C increments. Try a different solvent (e.g., dioxane) to improve solubility.
Formation of Side Products Hydrodehalogenation of starting material; Competing reactions.Ensure the base is not contaminated. Screen different ligands (e.g., SPhos). Lower the reaction temperature.
Difficult Purification Product co-elutes with impurities.Optimize the solvent system for column chromatography. Consider a different stationary phase (e.g., alumina) or purification method (e.g., recrystallization).

References

  • Wikipedia.
  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. Journal of Organic Chemistry, 79(24), 11961-9. [Link]
  • Chemistry LibreTexts. (2023).
  • The Organic Chemistry Tutor. (2025).
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
  • Johansson, H. (2007). Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. [Link]
  • ACS Green Chemistry Institute.

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Troubleshooting & Optimization

Technical Support Center: Improving Yield in 4-Chloro-7,8-difluoroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-7,8-difluoroquinoline. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this and related heterocyclic compounds. Our goal is to provide actionable, field-proven insights to help you overcome common challenges, optimize reaction conditions, and ultimately improve your product yield and purity. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively.

The synthesis of this compound is typically approached via a robust, two-stage process. The foundational framework relies on the Gould-Jacobs reaction to construct the core quinolin-4-one ring system, followed by a chlorination step to yield the final product.[1][2] Each stage presents unique challenges that can impact overall yield and purity. This guide provides a structured approach to identifying and resolving these issues.

Section 1: Synthesis Overview & Key Reactions

The pathway from 2,3-difluoroaniline to this compound is a well-established route for producing substituted quinolines. The overall workflow is visualized below.

G cluster_0 Stage 1: Gould-Jacobs Reaction cluster_1 Stage 2: Chlorination A 2,3-Difluoroaniline C Diethyl (2,3-difluoroanilino)methylenemalonate A->C Condensation (100-130°C) B Diethyl Ethoxymethylenemalonate (DEEM) B->C D 7,8-Difluoro-4-hydroxyquinoline-3-carboxylate C->D Thermal Cyclization (250-300°C) E 7,8-Difluoro-4-hydroxyquinoline D->E Saponification (NaOH) & Decarboxylation (Acid) F This compound E->F Chlorination (e.g., POCl₃)

Caption: Overall synthetic workflow for this compound.

The Gould-Jacobs reaction begins with the condensation of an aniline with an alkoxymethylenemalonate ester.[3] This is followed by a high-temperature, 6-electron electrocyclization to form the quinoline ring system.[3][4] The subsequent chlorination step typically utilizes phosphorus oxychloride (POCl₃) to replace the hydroxyl group at the C4 position with a chlorine atom, a standard transformation in heterocyclic chemistry.[5][6]

Section 2: Troubleshooting Guide: Stage 1 - Gould-Jacobs Reaction

This stage involves the formation of the intermediate, 7,8-difluoro-4-hydroxyquinoline. Success here is critical for the overall yield.

Q1: My initial condensation reaction is sluggish or results in a low yield of diethyl (2,3-difluoroanilino)methylenemalonate. What's going wrong?

Answer: This is a common issue often related to reactant quality or suboptimal conditions.

  • Plausible Causes & Solutions:

    • Reactant Purity: Both 2,3-difluoroaniline and diethyl ethoxymethylenemalonate (DEEM) must be pure. Aniline derivatives are susceptible to oxidation (often indicated by dark coloration). Consider purifying the aniline by distillation if it appears discolored. Ensure DEEM is free from hydrolysis byproducts.

    • Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of DEEM (1.0-1.2 equivalents) can drive the reaction to completion.[3]

    • Temperature Control: The condensation typically requires heating to 100-130 °C to proceed efficiently.[3] Below this range, the reaction can be exceedingly slow. Monitor the reaction via Thin-Layer Chromatography (TLC) to track the consumption of the aniline.

    • Byproduct Removal: The reaction generates ethanol. While often not necessary for small-scale reactions, removing it under reduced pressure after the initial condensation can help shift the equilibrium towards the product.[3]

Q2: The thermal cyclization step is failing or producing a low yield of the quinoline ring. How can I improve this critical step?

Answer: The thermal cyclization is the most energy-intensive step and requires careful management of temperature to prevent product decomposition.[2]

  • Plausible Causes & Solutions:

    • Insufficient Temperature: This is the most common reason for failure. The cyclization requires significant thermal energy, typically temperatures exceeding 250 °C.[3]

    • Product Decomposition: At these high temperatures, reactants and products can degrade, leading to tar formation and reduced yields.[2]

    • Inefficient Heat Transfer: Standard laboratory heating equipment may not provide uniform and consistent high temperatures.

  • Optimization Strategies:

    • High-Boiling Solvents: Use an inert, high-boiling solvent to ensure a stable and uniform reaction temperature. Common choices include Dowtherm A or diphenyl ether, which can increase cyclization yields significantly, often up to 95%.[2][7]

    • Microwave-Assisted Synthesis: This is a highly effective modern alternative. Microwave heating can dramatically shorten reaction times (from hours to minutes) and improve yields by providing rapid and uniform heating.[3][8] An optimal condition for a similar reaction was found to be 300 °C for 5 minutes, which provided the highest isolated yield.[8]

    • Monitor Closely: Follow the disappearance of the intermediate by TLC to avoid unnecessarily long heating times that could lead to decomposition.

G start Low Yield in Cyclization Step q1 Is the reaction temperature >250°C? start->q1 sol1 Increase temperature. Use high-boiling solvent (e.g., Dowtherm A). q1->sol1 No q2 Is significant tar formation observed? q1->q2 Yes end Yield Improved sol1->end sol2 Reduce reaction time. Consider microwave synthesis for better control. q2->sol2 Yes sol3 Check intermediate purity. Recrystallize if needed. q2->sol3 No sol2->end sol3->end

Caption: Troubleshooting logic for the Gould-Jacobs cyclization step.

Q3: I'm having trouble with the final saponification and decarboxylation steps to get 7,8-difluoro-4-hydroxyquinoline.

Answer: This two-part process requires complete hydrolysis of the ester followed by careful pH adjustment.

  • Plausible Causes & Solutions:

    • Incomplete Saponification: The hydrolysis of the ethyl ester requires a strong base. Suspend the ester in an aqueous solution of sodium hydroxide (e.g., 10% w/v) and heat to reflux for 1-2 hours to ensure the reaction goes to completion.[3] Monitor by TLC until the starting material is consumed.

    • Precipitation Issues: After hydrolysis, the product exists as a sodium salt in the solution. It must be precipitated by acidifying the cooled reaction mixture. Add a strong acid like concentrated hydrochloric acid dropwise until the solution is acidic. The 7,8-difluoro-4-hydroxyquinoline should precipitate out and can be collected by filtration.[3]

Section 3: Troubleshooting Guide: Stage 2 - Chlorination

This stage converts the 4-hydroxy group to the target 4-chloro functionality.

Q1: The chlorination of my 7,8-difluoro-4-hydroxyquinoline is incomplete. What should I check?

Answer: Incomplete conversion is typically due to issues with the chlorinating agent or reaction conditions. Phosphorus oxychloride (POCl₃) is the most common reagent for this transformation.[5]

  • Plausible Causes & Solutions:

    • Reagent Quality: POCl₃ is sensitive to moisture. Use a fresh bottle or freshly distilled POCl₃ for best results.

    • Insufficient Reagent: A molar excess of POCl₃ is often required. It can act as both the reagent and the solvent. Ratios of 2-3 equivalents of POCl₃ relative to the substrate are common.[6]

    • Reaction Temperature & Time: The reaction usually requires heating. Refluxing the mixture is a common practice.[5] For less reactive substrates, temperatures of 135–140 °C for 1-2 hours may be necessary.[7] Monitor the reaction by TLC to determine the optimal time.

Q2: My reaction mixture turns black and tarry during chlorination, leading to a difficult workup and low yield.

Answer: This indicates decomposition, likely caused by overly harsh conditions.

  • Plausible Causes & Solutions:

    • Excessive Temperature: While heat is required, excessively high temperatures or prolonged heating can cause degradation. Maintain careful temperature control and avoid heating for longer than necessary.

    • Solvent Effects: Running the reaction neat in POCl₃ can be too harsh. Consider using a co-solvent like toluene or acetonitrile, which can moderate the reaction and simplify the workup.[6][9]

Q3: The workup procedure is problematic, especially when quenching the excess POCl₃.

Answer: The quenching of POCl₃ is highly exothermic and must be performed with extreme caution.

  • Plausible Causes & Solutions:

    • Uncontrolled Quenching: Never add water directly to the hot reaction mixture. After the reaction is complete, cool the mixture to room temperature. If possible, remove excess POCl₃ under reduced pressure.[5] Then, pour the cooled reaction mixture slowly and in portions onto a vigorously stirred mixture of crushed ice and water. This ensures the heat generated is dissipated safely.

    • pH Control during Isolation: After quenching, the solution will be highly acidic. The this compound product is typically isolated by neutralizing the aqueous solution. Slowly add a base (e.g., a cold solution of sodium hydroxide or sodium bicarbonate) until the pH is neutral to slightly alkaline (pH 7-9).[5][6] The product should precipitate and can be collected by filtration.

G start Low Yield in Chlorination Step q1 Is starting material still present (TLC)? start->q1 sol1 Use fresh/distilled POCl₃. Increase equivalents of POCl₃. Increase reaction time/temp. q1->sol1 Yes q2 Is the workup producing tar/emulsions? q1->q2 No end Yield Improved sol1->end sol2 Pour mixture slowly onto ice. Ensure vigorous stirring. Consider using a co-solvent. q2->sol2 Yes q2->end No sol2->end

Caption: Troubleshooting logic for the chlorination step.

Section 4: General FAQs

Q: How can I effectively monitor the progress of these reactions? A: Thin-Layer Chromatography (TLC) is the most convenient method.[10] Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to clearly separate the starting material, intermediate, and product. Visualizing the spots under UV light will show the consumption of reactants and the appearance of the product.

Q: What are the best methods for purifying the final this compound? A: The crude product obtained after filtration can be purified by recrystallization, typically from a solvent like ethanol or methanol.[5][6] If significant impurities remain, column chromatography on silica gel is a reliable alternative.

Q: Are there any safety considerations I should be aware of? A: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The quenching procedure is highly exothermic and must be done carefully by adding the reaction mixture to ice, never the other way around. High-temperature reactions should be conducted behind a safety shield.

Section 5: Detailed Experimental Protocols

Protocol 1: Synthesis of 7,8-Difluoro-4-hydroxyquinoline (Stage 1)

  • Part A: Condensation

    • In a round-bottom flask, combine 2,3-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

    • Heat the mixture with stirring at 120-130 °C for 1-2 hours. Monitor the reaction by TLC until the aniline is consumed.

    • Cool the mixture slightly and remove the ethanol byproduct under reduced pressure to yield crude diethyl (2,3-difluoroanilino)methylenemalonate.

  • Part B: Cyclization, Saponification, and Decarboxylation

    • Add the crude intermediate from Part A to a flask containing a high-boiling solvent like Dowtherm A.

    • Heat the mixture to 250 °C for 30-60 minutes. The cyclized product, ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate, should begin to precipitate upon cooling.

    • After cooling to room temperature, filter the solid product and wash with a non-polar solvent like hexane to remove the Dowtherm A.

    • Suspend the dried solid in a 10% aqueous NaOH solution and heat to reflux for 2 hours.

    • Cool the resulting clear solution in an ice bath and acidify with concentrated HCl until no more precipitate forms.

    • Collect the solid 7,8-difluoro-4-hydroxyquinoline by vacuum filtration, wash with cold water, and dry thoroughly.

Protocol 2: Synthesis of this compound (Stage 2)

  • To a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 7,8-difluoro-4-hydroxyquinoline (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 3.0 eq) in a fume hood.

  • Heat the mixture to reflux (approx. 105-110 °C) for 2 hours. Monitor the reaction by TLC.

  • Allow the reaction mixture to cool to room temperature.

  • In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.

  • Slowly and carefully, add the cooled reaction mixture dropwise to the ice water.

  • Once the addition is complete, slowly neutralize the mixture with a cold 10% NaOH solution or solid NaHCO₃ to a pH of 7-8.

  • Collect the precipitated crude product by vacuum filtration.

  • Wash the solid thoroughly with water and dry.

  • Purify the crude product by recrystallization from ethanol to obtain this compound.

Section 6: Data Summary

The following table summarizes typical reaction parameters based on analogous syntheses described in the literature. Actual results may vary.

StepKey ReagentsSolventTemperature (°C)Time (h)Typical YieldReference(s)
Condensation Aniline derivative, DEEMNeat100-1301-2>90%[3]
Cyclization Anilino-methylenemalonateDowtherm A~2500.5-1~95%[2][7]
Saponification Carboxylate Ester, NaOHWaterReflux1-2Quantitative[3]
Decarboxylation Carboxylic AcidDowtherm A~2500.5High[7]
Chlorination 4-Hydroxyquinoline, POCl₃Neat or TolueneReflux1-380-90%[5][6]
Section 7: References
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. ([Link])

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. iipseries.org. ([Link])

  • Saeed, A., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. ([Link])

  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Wiley Online Library. ([Link])

  • Indian Journal of Chemistry. (2002). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N- arylacetamides and transformation. nopr.niscpr.res.in. ([Link])

  • ResearchGate. (2002). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. ResearchGate. ([Link])

  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. chemjournals.com. ([Link])

  • PubMed. (2003). Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines by Vilsmeier Haack reaction on quinaldines. PubMed. ([Link])

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijpsr.com. ([Link])

  • Mansoura University. (n.d.). Synthesis of Quinoline and derivatives. mans.edu.eg. ([Link])

  • Wikiwand. (n.d.). Gould–Jacobs reaction. Wikiwand. ([Link])

  • Google Patents. (n.d.). Process for the preparation of 4-chloroquinolines. Google Patents. ()

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Organic Syntheses. ([Link])

  • Google Patents. (n.d.). Industrial preparation method of 4,7-dichloroquinoline. Google Patents. ()

  • Google Patents. (n.d.). The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents. ()

Sources

Technical Support Center: Purification of 4-Chloro-7,8-difluoroquinoline and its Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the purification of 4-Chloro-7,8-difluoroquinoline and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of synthesizing and isolating these valuable heterocyclic compounds. As a key building block in medicinal chemistry, the purity of this compound is paramount for the success of subsequent synthetic steps and the integrity of biological data.[1]

This resource provides field-proven insights through a series of frequently asked questions and troubleshooting guides, explaining not just the "how" but the "why" behind each technique.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound and its precursors?

A1: The choice of purification method depends heavily on the nature of the impurities and the physical state of the crude product. The most effective techniques are:

  • Recrystallization: Ideal for solid products with thermally stable properties, like 4,7-dichloroquinoline, which can be recrystallized from solvents like ethanol or Skellysolve B.[2][3] This is often the most efficient method for removing small amounts of impurities from a solid final product.

  • Column Chromatography: A versatile technique for separating compounds with different polarities. It is particularly useful when dealing with complex mixtures, oily products, or when impurities have similar solubility to the desired compound.[4][5] Common stationary phases include silica gel and alumina.

  • Acid-Base Extraction: This classic technique leverages the basicity of the quinoline nitrogen. The crude mixture can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to protonate the quinoline, pulling it into the aqueous layer. Impurities that are not basic remain in the organic layer. The aqueous layer is then basified (e.g., with NaOH) to liberate the pure quinoline, which can be extracted back into an organic solvent.[6][7]

Q2: My 4-chloroquinoline derivative appears to be decomposing on my silica gel column. Why is this happening and what can I do?

A2: This is a very common issue. The basic nitrogen of the quinoline ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[8] This interaction can catalyze decomposition, especially for sensitive molecules. It also leads to significant peak tailing.

To mitigate this, you have several options:

  • Deactivate the Silica: Pre-treat the silica gel or add a basic modifier to your eluent. A common and effective method is to add 0.5-2% triethylamine (NEt₃) or pyridine to the mobile phase.[8] This neutralizes the acidic sites on the silica, minimizing unwanted interactions.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic support. Neutral or basic alumina can be excellent alternatives.[8] For particularly sensitive or non-polar compounds, reversed-phase silica (C18) can also be effective.[8][9]

  • Minimize Contact Time: Work efficiently. Run the column as quickly as possible without sacrificing separation to reduce the time your compound spends on the stationary phase. Performing the chromatography in a cold room can also slow the rate of decomposition.[8]

Q3: I'm having trouble getting my quinoline intermediate to crystallize. It remains an oil. What are my options?

A3: Oiling out during crystallization is a frequent challenge. If standard techniques (e.g., scratching the flask, seeding, slowly cooling, trying various solvent systems) fail, consider the following:

  • Purify by Chromatography: This is the most direct alternative. Column chromatography is designed to separate components of a mixture, whether they are solid or liquid at room temperature.[5][10]

  • Salt Formation: Convert the basic quinoline into a salt. Bubbling dry HCl gas through an anhydrous solution of your product (e.g., in ether or methanol) can precipitate the hydrochloride salt, which is often a well-defined, crystalline solid.[6][7] This salt can be collected, washed, and, if necessary, the free base can be regenerated by treatment with a mild base.

Q4: What is the best way to remove residual phosphorus oxychloride (POCl₃) after a chlorination step?

A4: The chlorination of a 4-hydroxyquinoline intermediate to a 4-chloroquinoline is a standard transformation, often using excess POCl₃.[11][12] Quenching the reaction is a critical step. The standard and safest procedure is to cool the reaction mixture and pour it slowly and carefully onto crushed ice or into ice-cold water.[13][14] This hydrolyzes the reactive POCl₃ to phosphoric acid. The product can then be isolated by neutralizing the acidic solution with a base (like sodium bicarbonate or sodium hydroxide) to precipitate the solid, which is then collected by filtration.[3][11]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Significant Tailing/Streaking during Column Chromatography Strong interaction between the basic quinoline nitrogen and acidic silanol groups on the silica gel surface.[8]Add a basic modifier like 0.5-2% triethylamine (NEt₃) to the eluent to neutralize the acidic sites.[8] Alternatively, use a less acidic stationary phase such as neutral alumina.
Product is Inseparable from a Starting Material or Byproduct The polarity of the product and the impurity are too similar for the chosen chromatographic conditions.Optimize the mobile phase. Try a shallower solvent gradient or an isocratic elution with a finely-tuned solvent mixture. If using normal phase, consider switching to reversed-phase chromatography (e.g., C18 silica), which separates based on different principles.[9][15]
Low Recovery After Recrystallization The product has high solubility in the chosen solvent, even at low temperatures. The chosen solvent is not ideal.Perform small-scale solubility tests to find a better solvent or solvent system. An ideal solvent dissolves the compound when hot but not when cold. Consider using a binary solvent system (one solvent in which the compound is soluble, and another in which it is not).
Crude Product is a Dark Tar or Goo Harsh reaction conditions (e.g., in a Skraup or Doebner-von Miller synthesis) have led to polymerization and tar formation.[16]For volatile quinolines, steam distillation can be highly effective at separating the product from non-volatile tar.[4][16] If the product is not steam-volatile, a preliminary purification by acid-base extraction can remove non-basic tars before attempting chromatography.
Product Discolors or Decomposes Upon Standing After Purification The compound is sensitive to air (oxidation) or light.Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures and protected from light.[17] If the compound is known to be unstable, carry it forward to the next synthetic step as quickly as possible.

Key Purification Protocols

Protocol 1: Column Chromatography with a Basic Modifier

This protocol is designed for the purification of a moderately polar 4-chloroquinoline derivative that shows tailing on standard silica gel.

  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point for chloroquinolines is a mixture of hexane and ethyl acetate. Aim for an Rf value of ~0.3 for your product.

  • Prepare the Eluent: Prepare the chosen eluent and add 1% triethylamine (NEt₃) by volume. For example, for 1 liter of 70:30 Hexane:Ethyl Acetate, add 10 mL of NEt₃.

  • Pack the Column: Pack a glass column with silica gel using the prepared eluent (wet packing). Ensure the silica bed is uniform and free of cracks.

  • Load the Sample: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column, collecting fractions. Monitor the separation by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent and triethylamine under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization from a Binary Solvent System

This protocol is for purifying a solid 4-chloroquinoline that is too soluble in one solvent and poorly soluble in another. Example system: Ethanol/Water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Induce Precipitation: While the solution is still hot, slowly add water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated.

  • Re-dissolution: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Visualizations & Data

Workflow Diagrams

Purification_Selection start Crude Product is_solid Is the product a solid? start->is_solid impurities Are impurities minor and of different solubility? is_solid->impurities Yes is_volatile Is product steam volatile and impurities non-volatile? is_solid->is_volatile No recrystallize Recrystallization impurities->recrystallize Yes chromatography Column Chromatography impurities->chromatography No is_volatile->chromatography No steam_distill Steam Distillation is_volatile->steam_distill Yes

Troubleshooting_Chromatography start Problem: Poor Separation or Decomposition on Silica Column cause Probable Cause: Acidic Silica Interaction start->cause solution1 Add 1% NEt3 to Eluent cause->solution1 solution2 Switch to Neutral Alumina cause->solution2 solution3 Use Reversed-Phase (C18) Silica cause->solution3 check Is separation improved? solution1->check solution2->check solution3->check end Purification Successful check->end Yes

Data Summary Table
TechniqueStationary PhaseCommon Mobile Phase ModifiersBest ForKey Considerations
Normal Phase Chromatography Silica Gel0.5-2% Triethylamine (NEt₃)General purpose separation of moderately polar compounds.Can cause decomposition of acid-sensitive compounds.[8]
Normal Phase Chromatography Alumina (Neutral or Basic)None typically neededPurification of acid-sensitive or very basic compounds.Activity can vary; may require deactivation with water.[8]
Reversed-Phase Chromatography C18-functionalized Silica0.1% Formic Acid or TFA (for MS)Separating non-polar compounds or when normal phase fails.Requires different solvent systems (e.g., Acetonitrile/Water).[9][15]
Recrystallization N/AN/AFinal purification of solid products to achieve high purity.Requires finding a suitable solvent; not applicable to oils.[2]

References

  • Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). Separation of Quinoline, 2,7-dimethyl- on Newcrom R1 HPLC column.
  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
  • Reddit. (2023). Purification of Quinoline-3,4-diones.
  • RA College. (n.d.). Synthesis and Characterization of Quinoline Derivatives Catalysed by β-Cyclodextrin.
  • LookChem. (n.d.). Purification of Quinoline.
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline.
  • Hoffman Fine Chemicals. (n.d.). CAS 391-82-2 | 4-Chloro-7-fluoroquinoline.
  • Google Patents. (n.d.). US4277607A - Process for the preparation of 4-chloroquinolines.
  • Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline.
  • MDPI. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Google Patents. (n.d.). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
  • PubChem. (n.d.). 4-Chloro-7-fluoroquinoline.
  • MDPI. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-Chloro-7,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 4-Chloro-7,8-difluoroquinoline. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common challenges in handling this compound during experimental work. The advice herein is grounded in established physicochemical principles and formulation strategies for poorly soluble molecules.

Understanding the Molecule: Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is critical to overcoming solubility hurdles. The presence of a chlorine and two fluorine atoms on the quinoline core significantly influences its electronic and lipophilic character.

PropertyPredicted ValueImplication for Solubility
Molecular Weight 199.58 g/mol A moderate molecular weight, not excessively large so as to inherently limit solubility.
Predicted pKa 1.16 (of the conjugate acid)The quinoline nitrogen is a very weak base, meaning the compound will be predominantly in its neutral, less soluble form in typical physiological and experimental pH ranges (e.g., pH 4-8). Significant protonation to form a more soluble salt requires highly acidic conditions.
Predicted logP 3.1This value indicates that this compound is quite lipophilic ("greasy"), favoring non-polar environments over aqueous media. This is a primary contributor to its poor water solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why is my this compound not dissolving in aqueous buffers?

The poor aqueous solubility of this compound is a direct consequence of its chemical structure. The quinoline ring system is inherently hydrophobic, and the addition of a chlorine and two fluorine atoms increases its lipophilicity, as indicated by a high predicted logP of 3.1.[1][2] Furthermore, as a very weak base, it remains in its neutral, less soluble form in most common buffer systems.[1]

Troubleshooting Guide 1: Preparing Stock Solutions in Organic Solvents

Due to its lipophilic nature, preparing a concentrated stock solution in an organic solvent is the recommended first step.

Q: Which organic solvent should I use for my initial stock solution?

Based on the predicted logP and the general behavior of similar heterocyclic compounds, the following solvents are excellent starting points:

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful and versatile organic solvent capable of dissolving a wide array of organic molecules, including those with poor aqueous solubility.[3] It is a common choice for preparing stock solutions for in vitro biological assays.

  • Dimethylformamide (DMF): Similar to DMSO, DMF is another polar aprotic solvent with excellent solubilizing properties for many poorly soluble compounds.

  • Ethanol (EtOH): While less potent than DMSO or DMF, ethanol can be a suitable choice, particularly if the downstream application is sensitive to residual DMSO.

Recommended Protocol for Stock Solution Preparation:

  • Accurately weigh the desired amount of this compound powder.

  • Add a small volume of your chosen organic solvent (e.g., DMSO).

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • Add additional solvent to reach the final desired concentration.

Key Consideration: When preparing for cell-based assays, it is crucial to keep the final concentration of the organic solvent in the culture medium low (typically <0.5% and often <0.1% for DMSO) to avoid solvent-induced cytotoxicity or other artifacts.[1]

FAQ 2: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous experimental buffer. What should I do?

This common phenomenon is known as "crashing out." It occurs because the high concentration of the organic co-solvent in the stock solution is drastically reduced upon dilution into the aqueous buffer. The aqueous environment cannot maintain the solubility of the lipophilic compound at the desired concentration, leading to precipitation.

Troubleshooting Guide 2: Strategies for Aqueous Dilution

Here are several strategies to prevent precipitation upon dilution into aqueous media, presented in a logical workflow.

G start Start: Compound precipitates in aqueous buffer ph_adjust Is pH adjustment an option for your assay? start->ph_adjust cosolvent Increase co-solvent concentration ph_adjust->cosolvent No end_success Success: Compound is soluble ph_adjust->end_success Yes (if successful) surfactant Add a surfactant cosolvent->surfactant Precipitation persists or solvent concentration is too high cosolvent->end_success Successful cyclodextrin Use a cyclodextrin surfactant->cyclodextrin Precipitation persists surfactant->end_success Successful cyclodextrin->end_success Successful end_fail Consider formulation rework (e.g., solid dispersion) cyclodextrin->end_fail Precipitation persists

Caption: Decision workflow for troubleshooting aqueous precipitation.

Strategy A: pH Adjustment

  • Principle: As a weak base, protonating the quinoline nitrogen can increase aqueous solubility.

  • Application: Given the very low predicted pKa of ~1.16, you would need to lower the pH of your buffer significantly (to pH < 2) to achieve substantial protonation. This is often not compatible with biological assays.

  • Verdict: pH adjustment is unlikely to be a viable primary strategy for this compound unless your experiment can tolerate highly acidic conditions.

Strategy B: Co-solvents

  • Principle: Adding a water-miscible organic solvent (a co-solvent) to the aqueous buffer reduces the overall polarity of the solvent system, making it more favorable for lipophilic compounds.[4]

  • Common Co-solvents for in vitro work:

    • Polyethylene Glycols (PEGs), such as PEG300 or PEG400

    • Ethanol

    • Propylene Glycol

  • Experimental Protocol:

    • Prepare your aqueous buffer.

    • Add a small percentage of a co-solvent (e.g., start with 1-5% v/v PEG300).

    • Slowly add your DMSO stock solution of this compound to the co-solvent-containing buffer while vortexing.

    • Visually inspect for any signs of precipitation. If the solution remains clear, you have a viable formulation. If not, you may need to cautiously increase the co-solvent percentage, keeping in mind the tolerance of your assay.

Strategy C: Surfactants

  • Principle: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[4]

  • Common Surfactants:

    • Polysorbate 80 (Tween 80)

    • Polysorbate 20 (Tween 20)

  • Experimental Protocol:

    • Prepare your aqueous buffer containing a surfactant at a concentration above its CMC (e.g., 0.1% Tween 80).

    • Add your DMSO stock solution to the surfactant-containing buffer.

    • Mix thoroughly. The surfactant micelles will help to keep the compound in solution.

Strategy D: Cyclodextrins

  • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic parts of the molecule from the aqueous environment.[4]

  • Common Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often preferred due to its higher water solubility and lower toxicity compared to β-cyclodextrin.

  • Experimental Protocol:

    • Prepare an aqueous solution of HP-β-CD in your desired buffer (e.g., 1-10% w/v).

    • Add your this compound stock solution to the cyclodextrin solution.

    • Allow the mixture to equilibrate (stirring for a few hours can help) to facilitate the formation of the inclusion complex.

FAQ 3: I need to formulate this compound for an in vivo study. Where do I start?

Formulating a poorly soluble compound for in vivo administration requires careful selection of excipients to ensure safety, tolerability, and adequate drug exposure. A common and effective approach for preclinical studies is the use of a mixed co-solvent system.

A widely used vehicle for poorly soluble compounds for oral or parenteral administration in preclinical models is a mixture of DMSO, PEG300, Tween 80, and saline or PBS.

Example In Vivo Formulation Protocol:

This protocol is a general starting point and may require optimization for your specific compound and study design.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 300 (PEG300), sterile, injectable grade

  • Polysorbate 80 (Tween 80), sterile, injectable grade

  • Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Calculate Required Amounts: Determine the mass of the compound and the volume of each vehicle component needed for your target dose concentration. A common starting ratio for the vehicle is:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween 80

    • 45% Saline (or PBS)

  • Initial Dissolution: In a sterile vial, add the weighed this compound powder. Add the required volume of DMSO and vortex or sonicate until fully dissolved.

  • Sequential Addition of Excipients:

    • Add the PEG300 to the solution and vortex thoroughly.

    • Add the Tween 80 and vortex thoroughly.

    • Slowly add the saline or PBS to the mixture in a stepwise fashion, vortexing between additions, to reach the final volume. This slow dilution is critical to prevent precipitation.

G cluster_0 Step 1: Initial Dissolution cluster_1 Step 2: Add Co-solvent & Surfactant cluster_2 Step 3: Aqueous Dilution Compound This compound Vortex1 Vortex/Sonicate Compound->Vortex1 DMSO DMSO DMSO->Vortex1 Vortex2 Vortex Vortex1->Vortex2 PEG300 PEG300 PEG300->Vortex2 Tween80 Tween 80 Vortex3 Vortex Tween80->Vortex3 Vortex2->Vortex3 Vortex4 Slowly add & Vortex Vortex3->Vortex4 Saline Saline/PBS Saline->Vortex4 Final Final Formulation Vortex4->Final

Caption: Workflow for preparing an in-vivo formulation.

References

  • Summerfield, C., & Pattison, G. (2023). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. doi:10.26434/chemrxiv-2023-y2k7z.
  • Summerfield, C., & Pattison, G. (2023). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Cambridge Open Engage.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Sakai, T., et al. (1999). Effects of oligofluorine substitution on the mutagenicity of quinoline: a study with twelve fluoroquinoline derivatives. Mutation research, 439(2), 149–157.
  • Gzella, A., & Gielara, A. (2022). Influence of Chlorine Substituents on Biological Activity of Chemicals. Molecules (Basel, Switzerland), 27(16), 5195.
  • König, J., et al. (1995). Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor.
  • Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data.

Sources

Technical Support Center: Stability of 4-Chloro-7,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-7,8-difluoroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability under acidic conditions. Our goal is to equip you with the scientific rationale behind experimental protocols and to help you anticipate and address challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic solutions?

This compound is susceptible to degradation in acidic conditions, primarily through acid-catalyzed hydrolysis. The principal degradation pathway involves the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the 4-position by water, yielding 4-Hydroxy-7,8-difluoroquinoline. The quinoline nitrogen can be protonated under acidic conditions, which further activates the C4-position towards nucleophilic attack.

The presence of two fluorine atoms at the 7 and 8 positions, which are strongly electron-withdrawing, is expected to increase the electrophilicity of the C4-carbon. This heightened electrophilicity likely makes this compound more reactive towards nucleophiles, including water, compared to non-fluorinated 4-chloroquinoline. Therefore, prolonged exposure to acidic conditions, especially at elevated temperatures, should be avoided to maintain the integrity of the compound.

Q2: What are the primary degradation products of this compound in an acidic aqueous environment?

The primary degradation product is 4-Hydroxy-7,8-difluoroquinoline. This is formed via the hydrolysis of the C-Cl bond. Depending on the other nucleophiles present in the reaction mixture, other 4-substituted quinolines could also be formed as byproducts. It is crucial to analyze your reaction mixture for the presence of this hydroxy analog, as it can have different biological and chemical properties.

Q3: How can I monitor the degradation of this compound during my experiment?

Degradation can be monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A stability study can be set up by incubating a solution of the compound in the acidic medium of interest and taking aliquots at various time points. These aliquots can then be analyzed by HPLC to quantify the remaining amount of this compound and the formation of any degradation products. A decrease in the peak area of the starting material and a corresponding increase in the peak area of a new, more polar compound (the hydroxy derivative) would indicate degradation.

Q4: Are there any general precautions I should take when working with this compound in acidic media?

Yes, to minimize degradation, consider the following precautions:

  • Temperature Control: Perform reactions at the lowest possible temperature that allows for the desired transformation to proceed at a reasonable rate.

  • Reaction Time: Monitor the reaction closely and minimize the reaction time.

  • Anhydrous Conditions: If the reaction chemistry allows, using anhydrous acidic conditions can prevent hydrolysis.

  • pH Control: If possible, use the mildest acidic conditions necessary for your reaction.

  • Quenching Strategy: Quench the reaction by neutralizing the acid as soon as the reaction is complete.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Low yield of desired product and presence of a major, more polar impurity. The impurity is likely 4-Hydroxy-7,8-difluoroquinoline, resulting from hydrolysis of the starting material.1. Confirm Identity: Analyze the impurity by LC-MS to confirm its mass corresponds to 4-Hydroxy-7,8-difluoroquinoline. 2. Optimize Conditions: Reduce the reaction temperature and time. If possible, use a less aqueous acidic solution. 3. Anhydrous Conditions: If water is not a reactant, switch to an anhydrous acid source and solvent.
Multiple unexpected byproducts are observed by LC-MS. Besides hydrolysis, other nucleophiles in your reaction mixture (e.g., amine-containing buffers, solvents like methanol) may be displacing the 4-chloro group.1. Identify Byproducts: Attempt to identify the mass of the byproducts to infer the reacting nucleophile. 2. Inert Reaction Components: Use non-nucleophilic solvents and buffer components where possible. 3. Protecting Groups: If a nucleophilic functional group is part of your desired reactant, consider if a protecting group strategy is necessary for other components.
Inconsistent reaction outcomes. The stability of this compound may be highly sensitive to small variations in water content, temperature, or reaction time.1. Standardize Protocol: Ensure consistent reaction setup, including solvent water content and temperature control. 2. Fresh Reagents: Use freshly opened, high-purity solvents and reagents. 3. Inert Atmosphere: For sensitive reactions, consider running them under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Acidic Stability of this compound

This protocol outlines a general method to determine the stability of this compound in a specific acidic medium using HPLC.

Materials:

  • This compound

  • HPLC-grade solvent for stock solution (e.g., acetonitrile or DMSO)

  • The acidic aqueous medium of interest (e.g., 0.1 M HCl, 10% trifluoroacetic acid in water)

  • HPLC system with a suitable C18 column

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Initiate the Stability Study: In a temperature-controlled environment (e.g., a water bath set to your experimental temperature), add a known volume of the stock solution to a known volume of the pre-heated acidic medium to achieve the desired final concentration.

  • Time Point Zero (T0): Immediately after mixing, withdraw an aliquot, quench the degradation by neutralizing it with a suitable base (if necessary), and dilute it with HPLC mobile phase to a suitable concentration for analysis. This is your T0 sample.

  • Incubate and Sample: Continue to incubate the solution at the desired temperature. Withdraw aliquots at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours). Quench and dilute each aliquot as in the previous step.

  • HPLC Analysis: Analyze all samples by HPLC. Use a suitable method to separate the parent compound from any degradation products.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 sample. Plot the percentage remaining versus time to determine the degradation kinetics.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solution of Compound Mix Mix Stock and Acidic Medium at T=0 Stock->Mix Acid Prepare Acidic Medium Acid->Mix T0 Withdraw and Quench T0 Aliquot Mix->T0 Incubate Incubate at Desired Temperature Mix->Incubate HPLC HPLC Analysis of All Aliquots T0->HPLC Sample Withdraw Aliquots at Time Intervals Incubate->Sample t = 1, 2, 4... hrs Sample->HPLC Data Calculate % Remaining vs. Time HPLC->Data

Caption: Simplified mechanism of acid-catalyzed hydrolysis.

The initial protonation of the quinoline nitrogen enhances the electron-withdrawing nature of the ring system, making the C4 position highly electrophilic. A water molecule then acts as a nucleophile, attacking the C4 carbon to form a tetrahedral intermediate (a Meisenheimer-like complex). Subsequent loss of a proton and the chloride ion restores aromaticity and yields the final 4-hydroxy product.

References

A complete list of references is not possible as the information provided is a synthesis of general chemical principles and data from multiple sources that may not be directly citable in a simple list. The expertise is based on established knowledge in the fields of organic chemistry, medicinal chemistry, and chemical analysis. For specific data on the reactivity of haloquinolines, researchers are encouraged to consult chemical databases and the primary literature.

Technical Support Center: Scale-Up Synthesis of 4-Chloro-7,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Chloro-7,8-difluoroquinoline. This document is designed for researchers, chemists, and process development professionals to navigate the challenges associated with scaling up this critical chemical transformation. The following troubleshooting guides and FAQs provide in-depth, field-proven insights to help you overcome common hurdles and ensure a safe, efficient, and reproducible synthesis.

Overview of the Core Synthesis

The most prevalent and industrially relevant method for preparing this compound is the deoxychlorination of its precursor, 4-hydroxy-7,8-difluoroquinoline. This reaction is typically accomplished using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃), which acts as both the reagent and often the solvent.[1]

The overall transformation is as follows:

Figure 1: Chlorination of 4-hydroxy-7,8-difluoroquinoline to this compound.

While seemingly straightforward, this reaction presents significant challenges during scale-up related to reaction control, work-up safety, and final product purity.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific experimental problems in a question-and-answer format, providing insights into the root causes and offering actionable solutions.

Question 1: My reaction has stalled. I see a significant amount of starting material (4-hydroxy-7,8-difluoroquinoline) remaining by TLC/LC-MS analysis even after extended reflux. What's going wrong?

Answer: Incomplete conversion is a frequent issue during scale-up. The root cause often lies in one of several key areas:

  • Insufficient Reagent Stoichiometry: On a small scale, a large excess of POCl₃ can easily drive the reaction to completion. During scale-up, to improve process economy and reduce waste, the excess is often minimized. If the molar ratio of POCl₃ to the starting material is too low (less than 1.5-2 equivalents), the reaction may not reach completion. The reaction mechanistically involves phosphorylation of the hydroxyl group, which consumes the reagent.[2][3]

  • Moisture Contamination: Phosphorus oxychloride reacts violently and exothermically with water to produce phosphoric acid and corrosive hydrochloric acid gas.[4][5] Any moisture in the starting material, solvent, or reaction vessel will consume the POCl₃, rendering it unavailable for the chlorination reaction and reducing the effective stoichiometry.

  • Suboptimal Temperature: While reflux is standard, the actual internal temperature of a large reactor may be lower than a small flask, or hotspots can exist if stirring is inefficient. The reaction requires sufficient thermal energy to proceed efficiently.[1]

  • Poor Solubility: The starting 4-hydroxy-7,8-difluoroquinoline has limited solubility in POCl₃ at lower temperatures. If the material does not fully dissolve or react as the temperature ramps up, the conversion will be incomplete.

Troubleshooting Protocol:

  • Verify Stoichiometry: Ensure a sufficient molar excess of POCl₃. For scale-up, a range of 2-5 molar equivalents is a practical starting point.

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before assembly. Use freshly opened or properly stored anhydrous POCl₃. If using a solvent, ensure it is of an anhydrous grade.

  • Monitor Internal Temperature: Use a calibrated temperature probe to monitor the internal reaction temperature, not the heating mantle setting. Ensure the target temperature (typically reflux, ~105-110 °C for neat POCl₃) is reached and maintained.

  • Improve Agitation: On scale-up, mechanical overhead stirring is mandatory. Ensure the stirring is vigorous enough to keep all solids suspended and maintain uniform heat distribution.

Question 2: The reaction mixture has turned into a dark, intractable tar, making work-up impossible and yielding no desired product. What causes this?

Answer: Tar formation is a classic problem in quinoline chemistry, often exacerbated by the harsh conditions of this reaction.[6][7][8]

  • Cause - Thermal Decomposition: The primary cause is excessive temperature or prolonged heating.[6] While the reaction requires heat, overheating can lead to polymerization and decomposition of the quinoline ring system, especially in the presence of strong acids like those generated in situ.

  • Cause - Localized Overheating: Inadequate stirring in a large vessel can create "hot spots" where the temperature is significantly higher than the bulk mixture, initiating decomposition that can propagate.[8]

Preventative Measures:

  • Strict Temperature Control: Do not exceed the optimal reflux temperature. Program a controlled heating ramp-up rather than applying full heat at once.

  • Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the reaction reaches completion (or a satisfactory level of conversion), proceed to the work-up. Unnecessary, prolonged heating is detrimental.

  • Consider a High-Boiling Solvent: On larger scales, using an inert, high-boiling solvent such as diphenyl ether or toluene can improve heat transfer and allow for better temperature moderation compared to running the reaction neat.[9][10]

Question 3: The work-up procedure is extremely violent and hazardous. How can I safely quench a large volume of POCl₃?

Answer: This is the most critical safety challenge of this process. The violent, exothermic reaction of POCl₃ with water presents a significant hazard.[5][11] A controlled and carefully planned quenching protocol is essential.

Safe Quenching Protocol (Scale-Up):

  • Cool the Reaction: After the reaction is complete, allow the mixture to cool to room temperature. For larger volumes, active cooling with a water or ice bath may be necessary. Do not proceed while the mixture is hot.

  • Prepare for Quenching: In a separate, appropriately sized vessel equipped with an overhead stirrer and a temperature probe, prepare a large volume of crushed ice and water (at least 10-20 times the volume of the POCl₃ used).

  • Reverse Addition: Slowly and cautiously add the cooled reaction mixture to the stirred ice/water slurry via an addition funnel or a pump. Never add water to the reaction mixture. This reverse addition ensures that the water is always in vast excess, helping to dissipate the heat generated.

  • Monitor Temperature: Monitor the temperature of the quenching vessel throughout the addition. The rate of addition should be controlled to keep the temperature below 20-25 °C.

  • Neutralization: Once the addition is complete and the exotherm has subsided, the acidic solution must be neutralized. Slowly add a saturated aqueous solution of sodium bicarbonate or a cooled solution of sodium hydroxide (e.g., 10-20% w/v). This step is also exothermic and requires efficient cooling and stirring to keep the temperature under control. Adjust the pH to 7-9.[1]

  • Extraction: Once neutralized, the product can be extracted with a suitable organic solvent like ethyl acetate or dichloromethane.

Question 4: My final product is contaminated with the starting material (4-hydroxy-7,8-difluoroquinoline) even after purification. How can this happen and how do I remove it?

Answer: This impurity often arises from the hydrolysis of the product, this compound, back to the hydroxy- form during the work-up. The 4-chloro position on the quinoline ring is activated towards nucleophilic substitution.

  • Cause - Hydrolysis during Work-up: If the aqueous mixture becomes too hot during neutralization, or if the pH becomes strongly basic (pH > 10) for a prolonged period, the chloride can be displaced by hydroxide.

  • Cause - Incomplete Reaction: As discussed in Q1, if the initial reaction was incomplete, the starting material will persist through the work-up.

Solutions:

  • Controlled Work-up: Adhere strictly to the low-temperature quenching and neutralization protocol described above.

  • Purification Strategy: The starting material and product have different polarities.

    • Recrystallization: This is often the most effective method for purification on a large scale. A common solvent system is ethanol or an ethanol/water mixture.[1]

    • Column Chromatography: While less practical for very large scales, a silica gel plug or column can be used to separate the more polar hydroxy- compound from the less polar chloro- product. A gradient of ethyl acetate in hexanes is a good starting point for eluent selection.

Frequently Asked Questions (FAQs)

  • Q1: Which chlorinating agent is best for this synthesis? POCl₃, SOCl₂, or something else? A: Phosphorus oxychloride (POCl₃) is overwhelmingly the reagent of choice for converting 4-hydroxyquinolines to 4-chloroquinolines due to its high reactivity and reliability.[1] While thionyl chloride (SOCl₂) can be used, it often requires a catalytic amount of DMF, which forms a Vilsmeier-Haack type reagent. This can sometimes lead to unwanted side reactions, such as formylation of the quinoline ring. Using POCl₃ alone is a cleaner, more direct method for this specific transformation.

  • Q2: What are the key safety considerations for handling phosphorus oxychloride? A: POCl₃ is a highly hazardous substance that demands strict safety protocols.[4][11][12]

    • Toxicity & Corrosivity: It is toxic if inhaled or swallowed and causes severe burns to the skin, eyes, and respiratory tract.[4][5] All manipulations must be performed in a certified chemical fume hood.

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (butyl rubber or laminate), chemical splash goggles, a face shield, and a lab coat.

    • Water Reactivity: It reacts violently with water.[11] Ensure your work area is dry and that appropriate fire extinguishing media (e.g., dry chemical powder, CO₂) are available. Do not use water to extinguish a POCl₃ fire.

    • Waste Disposal: POCl₃ waste must be neutralized carefully before disposal according to institutional and local regulations.

  • Q3: How can I effectively monitor the reaction's progress on a large scale? A: Taking samples directly from a hot, refluxing POCl₃ mixture is hazardous. The best practice is to:

    • Temporarily stop stirring and allow any solids to settle.

    • Using a glass pipette or sampling tube, quickly withdraw a small aliquot from the supernatant.

    • Immediately and carefully quench this small aliquot in a vial containing ice and a small amount of ethyl acetate and saturated sodium bicarbonate solution.

    • Vortex the vial, allow the layers to separate, and spot the organic layer on a TLC plate for analysis. A typical eluent system is 30-50% ethyl acetate in hexanes.

  • Q4: What are the expected yield and purity for this reaction at scale? A: With an optimized and well-controlled process, yields for the chlorination step can be quite high, often in the range of 85-95%.[1] The purity of the crude product after work-up can vary, but after a single recrystallization, a purity of >99% is readily achievable.

Data & Protocols

Table 1: Comparison of Chlorination Conditions
ParameterCondition A: Neat ReactionCondition B: Solvent-MediatedRationale & Comments
Chlorinating Agent POCl₃ (acts as reagent and solvent)POCl₃POCl₃ is the standard reagent.
Equivalents of POCl₃ 5 - 10 eq.2 - 4 eq.Neat reaction requires a large excess. Using a solvent reduces the amount of POCl₃ needed, improving process mass intensity.
Solvent NoneToluene or Diphenyl EtherA solvent aids in heat transfer and temperature control, which is crucial for scale-up safety and minimizing side reactions.[9][10]
Temperature 105-110 °C (Reflux)90-110 °CThe reaction temperature is dictated by the boiling point of the solvent or POCl₃ itself.
Typical Reaction Time 1 - 3 hours2 - 6 hoursReactions in a solvent may be slightly slower due to lower concentration but are often more controlled.
Pros High concentration, potentially faster reaction.Better temperature control, safer on scale-up, less POCl₃ waste.Condition B is generally recommended for pilot scale and beyond.
Cons Difficult temperature control, higher risk of tarring, large excess of hazardous reagent.Slower reaction rate, requires solvent removal step.The safety and control benefits of Condition B outweigh the cons for scale-up.
Experimental Protocol: Lab Scale-Up (100g)

Materials:

  • 4-hydroxy-7,8-difluoroquinoline (100 g)

  • Phosphorus oxychloride (POCl₃) (250 mL, ~4 eq.)

  • Crushed Ice (4 kg)

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • Setup: In a 1L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-hydroxy-7,8-difluoroquinoline (100 g).

  • Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (250 mL) to the flask.

  • Reaction: Heat the stirred mixture to reflux (approx. 105-110 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cooling: Allow the dark reaction mixture to cool to ambient temperature.

  • Quenching: In a separate 5L reactor or beaker equipped with a robust mechanical stirrer, prepare a slurry of crushed ice (4 kg). Slowly and in a controlled manner, add the reaction mixture to the ice slurry over 30-60 minutes, ensuring the internal temperature of the slurry does not exceed 25 °C.

  • Neutralization: Once the quench is complete, slowly add saturated sodium bicarbonate solution to the stirred mixture until the pH is ~8. Continue to monitor and control the temperature during this exothermic neutralization.

  • Extraction: Transfer the neutralized slurry to a large separatory funnel and extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol to afford this compound as a solid.

Workflow and Critical Control Points

The following diagram illustrates the key stages of the synthesis and highlights the points where process control is critical to success and safety.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start Start: 4-Hydroxy- 7,8-difluoroquinoline Reaction Chlorination Reaction Start->Reaction Reagents POCl3 (Anhydrous) Reagents->Reaction CCP1 CCP1: Temperature Control & Agitation Reaction->CCP1 Quench Quenching on Ice Reaction->Quench Cool Down CCP2 CCP2: Controlled Reverse Addition Quench->CCP2 Neutralize Neutralization (pH 7-9) Quench->Neutralize Extract Extraction Neutralize->Extract Purify Recrystallization Extract->Purify Crude Product Product Final Product: This compound Purify->Product

Caption: Synthesis workflow with Critical Control Points (CCPs).

References

  • Ali, M. M., et al. (2007). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 46(7), 1209-1213. Link
  • Raj, K. K., & Kumar, T. P. (2012). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. European Journal of Medicinal Chemistry, 53, 389-394. Link
  • BenchChem. (2025). Troubleshooting low yields in the quinoline cyclization step. BenchChem Technical Support.Link
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem Technical Support.Link
  • Singh, P., & Singh, P. (2012). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.Link
  • Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661. Link
  • Rathod, V. D., et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 12-17. Link
  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?
  • Semantic Scholar. (2011). POCl3 chlorination of 4-quinazolones. Semantic Scholar.Link
  • Rathod, V. D., et al. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 01-05. Link
  • Spectrum Chemical. (2015). Safety Data Sheet - Phosphorus Oxychloride. Spectrum Chemical.Link
  • ResearchGate. (2021). POCl3 Chlorination of 4-Quinazolones.
  • CDC - NIOSH. (2014). NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride. Centers for Disease Control and Prevention.Link
  • Bolshan, Y., & Batey, R. A. (2018). High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine. Beilstein Journal of Organic Chemistry, 14, 563-571. Link
  • Avotra, T. S., et al. (2016).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.Link
  • Li, Y., et al. (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry, 88(17), 12285-12296. Link
  • PubChem. (n.d.). Phosphorus oxychloride.
  • Dave, C. G., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 460-464.
  • Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79. Link
  • Khattak, M. I., & Yousoff, M. I. (1965). The 5- and 8-Chlorination of Quinoline and Some of its Derivatives. Pakistan Journal of Scientific and Industrial Research, 8(4), 234-237.
  • Google Patents. (2014). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
  • Martinez, R., et al. (2023). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2023(2), M1630. Link
  • NOAA. (n.d.). PHOSPHORUS OXYCHLORIDE. CAMEO Chemicals.Link
  • ChemicalBook. (2023).
  • Fisher Scientific. (2023). Phosphorus(V)
  • ChemicalBook. (n.d.). 4,7-Dichloroquinoline synthesis. ChemicalBook.Link
  • ResearchGate. (n.d.). Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides.
  • BenchChem. (2025).
  • El-Dean, A. M. K., et al. (2009). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 14(8), 2827-2837. Link
  • SlideShare. (2017). Preparation and Properties of Quinoline. SlideShare.Link
  • Google Patents. (1981). US4277607A - Process for the preparation of 4-chloroquinolines.
  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.Link
  • Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline.

Sources

Technical Support Center: HPLC Reaction Monitoring of 4-Chloro-7,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring the reaction of 4-Chloro-7,8-difluoroquinoline by High-Performance Liquid Chromatography (HPLC). This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the accuracy and reliability of your kinetic and endpoint analyses. As Senior Application Scientists, we ground our advice in established chromatographic principles to help you navigate common challenges and optimize your results.

Foundational HPLC Method & System Suitability

A robust HPLC method is the cornerstone of reliable reaction monitoring. The goal is to achieve baseline separation between the starting material (this compound), your product, and any significant intermediates or impurities. Quinolines, as basic compounds, require specific considerations to achieve symmetrical peak shapes.[1]

1.1 Recommended Starting HPLC Parameters

This method serves as a robust starting point for analysis. Optimization may be required depending on the specific product formed in your reaction.

ParameterRecommended SettingRationale & Expert Insights
HPLC Column Reversed-Phase C18, End-capped (e.g., 250 mm x 4.6 mm, 5 µm)A C18 column provides excellent hydrophobic retention for quinoline derivatives.[2] End-capping is critical ; it deactivates residual silanol groups on the silica surface, which would otherwise interact strongly with the basic nitrogen on the quinoline, causing significant peak tailing.[1][3]
Mobile Phase A 0.1% Formic Acid in Water (HPLC Grade)Formic acid acidifies the mobile phase to a pH of approximately 2.7. At this low pH, the basic quinoline analyte is protonated, and the silanol groups on the column are suppressed, drastically reducing undesirable secondary interactions and improving peak shape.[3][4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (HPLC Grade)Acetonitrile is a common organic modifier with low viscosity and good UV transparency. Using the same additive (formic acid) in both aqueous and organic phases prevents baseline shifts during gradient elution.[5][6]
Elution Mode GradientA gradient is recommended to ensure elution of compounds with a wide range of polarities and to clean the column of any strongly retained by-products after each run.[7] A typical gradient might be 10-90% B over 15 minutes.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures retention time stability and can improve peak efficiency.[8]
Detection UV at 254 nmQuinoline derivatives typically exhibit strong UV absorbance around this wavelength.[7] A Diode Array Detector (DAD) is recommended to check for peak purity.
Injection Vol. 5-10 µLA smaller injection volume minimizes the potential for column overload, which can cause peak fronting or tailing.[9]
1.2 System Suitability Testing (SST): Your Method's Daily Health Check

Before any analysis, a system suitability test must be performed to verify that the chromatographic system is performing adequately.[10] This is a non-negotiable step for generating trustworthy data. Inject a standard solution of this compound 5-6 times and evaluate the following parameters.

SST ParameterAcceptance CriteriaWhy It's Important
Tailing Factor (Tf) Tailing Factor ≤ 1.5Measures peak symmetry. A value > 1.5 indicates significant tailing, which compromises integration accuracy and resolution.[4] This is the most critical parameter for basic analytes like quinolines.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and separation power. Low plate counts lead to broad peaks and poor resolution.
Repeatability (%RSD) %RSD of Peak Area ≤ 2.0%Assesses the precision of the system. High variability indicates a problem with the pump or injector, making quantitative results unreliable.[11]
Resolution (Rs) Rs ≥ 2.0 (between reactant & closest peak)Ensures that the peaks of interest are sufficiently separated for accurate quantification.
Experimental Workflow & Protocols

Following a structured workflow is essential for reproducibility.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A 1. Aliquot from Reaction B 2. Quench Reaction A->B C 3. Dilute in Mobile Phase B->C D 4. Filter (0.22 µm) C->D E 5. Inject into HPLC D->E F 6. Chromatographic Separation E->F G 7. UV Detection F->G H 8. Integrate Peaks G->H I 9. Quantify Conversion H->I cluster_analyte Analyte-Specific Issue cluster_system System-Wide Issue start Peak Tailing Observed (Tf > 1.5) q1 Are all peaks tailing? start->q1 q2 Is mobile phase pH 2 units below pKa? q1->q2 No q3 Is backpressure stable? q1->q3 Yes a1 Increase mobile phase acidity (e.g., 0.1% TFA/Formic Acid) q2->a1 No a2 Use a modern, high-purity end-capped C18 column q2->a2 Yes end_node Problem Resolved a1->end_node a2->end_node b1 Check for column void/clog. Replace column. q3->b1 No b2 Check for extra-column volume (long tubing). q3->b2 Yes b1->end_node b2->end_node

Sources

Technical Support Center: Purification of 4-Chloro-7,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Chloro-7,8-difluoroquinoline. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this critical building block. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven purification strategies.

Part 1: Frequently Asked Questions - Impurity Identification & Analysis

This section addresses the most common initial questions regarding the characterization of crude this compound reaction mixtures.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Based on common synthetic routes, which typically involve cyclization followed by chlorination, your crude product may contain several predictable impurities:

  • 4-Hydroxy-7,8-difluoroquinoline: This is the immediate precursor to your product. Incomplete chlorination with reagents like phosphorus oxychloride (POCl₃) is a primary cause for its presence.[1][2]

  • Unreacted Starting Materials: Depending on the specific cyclization strategy (e.g., Conrad-Limpach), residual substituted anilines (like 2,3-difluoroaniline) or β-ketoesters may be present.

  • Isomeric Byproducts: Alternative cyclization pathways can sometimes lead to the formation of other difluoroquinoline isomers, which can be challenging to separate.

  • Hydrolysis Product: this compound is susceptible to hydrolysis back to 4-Hydroxy-7,8-difluoroquinoline, especially during aqueous workups or if exposed to moisture during storage.[3]

  • Residual Solvents & Reagents: High boiling point solvents (e.g., Dowtherm A, DMF) or byproducts from the chlorinating agent can be carried through the initial workup.

Q2: What is the best initial analytical method to assess the purity of my crude product?

A2: A combination of High-Performance Liquid Chromatography (HPLC) and ¹H NMR spectroscopy is the gold standard.

  • HPLC: A reversed-phase HPLC method (e.g., using a C18 column) provides a rapid and quantitative assessment of purity, showing the number of components and their relative peak areas. It is particularly effective for detecting non-proton-containing impurities.[4][5][6]

  • ¹H NMR: Nuclear Magnetic Resonance spectroscopy confirms the identity of your desired product and helps in the structural identification of proton-bearing impurities. The aromatic region is particularly diagnostic for the quinoline core.[7]

Q3: My ¹H NMR spectrum is complex. How can I identify the key impurities?

A3: Look for characteristic signals. For example, the 4-hydroxy precursor will lack the sharp singlet for the proton at the 3-position that is often seen in 4-chloroquinolines and will instead show broader signals due to the presence of the hydroxyl group and potential tautomerization.[8] Unreacted anilines will have distinct aromatic signals in a different region from your product. Comparing your spectrum to reference spectra of suspected impurities is the most effective approach.[9][10]

Q4: I see a peak in my mass spectrum that doesn't correspond to my product's molecular weight. What could it be?

A4: Mass spectrometry (MS) is an excellent tool for identifying impurities by their mass-to-charge ratio (m/z).[11][12][13]

  • [M-18]: A peak corresponding to the molecular weight of your product minus 18 amu (for Chlorine-37 isotope, it would be M-20) often indicates the presence of the hydrolyzed 4-hydroxy impurity.

  • Starting Material Peaks: Check for peaks corresponding to the molecular weights of your starting aniline or other key reagents.

  • Dimeric Species: Under certain conditions, you might observe peaks at approximately double the molecular weight of your product, suggesting dimerization.

Part 2: Troubleshooting Guide - Step-by-Step Purification Protocols

This section provides direct answers and protocols for specific purification challenges.

Q5: How can I remove the unreacted 4-hydroxy-7,8-difluoroquinoline precursor?

A5: The 4-hydroxyquinoline precursor is phenolic and thus weakly acidic. This property can be exploited using an acid-base extraction. However, the most robust method is often column chromatography.

  • Option A: Acid-Base Wash (for significant quantities): While less effective than for more acidic phenols, a wash with a moderately strong base can help. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, DCM). Wash with a 1 M sodium carbonate (Na₂CO₃) solution. The 4-hydroxyquinoline will be partially deprotonated and extracted into the aqueous layer. Caution: 4-Chloroquinolines can be sensitive to strong bases like NaOH, which may cause hydrolysis.

  • Option B: Column Chromatography (Recommended): This is the most reliable method. The 4-hydroxy precursor is significantly more polar than the 4-chloro product. Using a silica gel column with a non-polar to moderately polar eluent system will effectively separate the two.

Q6: My product is contaminated with a starting aniline. What's the best way to remove it?

A6: Aniline and its derivatives are basic. An acid-base extraction is highly effective for their removal.[14]

  • Protocol: Dissolve your crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Transfer the solution to a separatory funnel and wash it with 1 M hydrochloric acid (HCl). The basic aniline will be protonated to form a water-soluble ammonium salt, which will be extracted into the aqueous layer. Repeat the acid wash two to three times. Finally, wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.

Q7: I'm struggling to separate isomeric impurities. What chromatographic conditions should I try?

A7: Isomer separation is a common challenge that typically requires careful optimization of column chromatography.[15][16]

  • Strategy: The key is to find a solvent system that maximizes the small polarity difference between the isomers.

    • TLC Analysis: First, screen various solvent systems using Thin Layer Chromatography (TLC). Test combinations of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate, DCM, or diethyl ether).

    • Solvent System Selection: Aim for a solvent system that gives a retention factor (Rƒ) of ~0.2-0.3 for your desired product and shows the maximum possible separation (ΔRƒ) from the isomeric impurity.

    • Column Conditions: Use a high-quality silica gel with a small particle size (e.g., 40-63 µm) for better resolution. Run the column with the optimized eluent. A long column can also improve separation. If baseline separation is not achieved, consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[17]

Q8: My final product is off-color (e.g., yellow or brown). How can I decolorize it?

A8: Minor, highly colored impurities can often be removed by recrystallization with activated charcoal.

  • Protocol:

    • Dissolve the impure product in a minimum amount of a suitable hot solvent (see Q9).

    • Add a very small amount of activated charcoal (typically 1-2% by weight) to the hot solution. Caution: Add the charcoal carefully to the hot solution to avoid bumping.

    • Swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

    • Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal.

    • Allow the hot, clear filtrate to cool slowly to induce crystallization. Collect the pure, colorless crystals by filtration.

Q9: How do I perform an effective recrystallization for this compound?

A9: A successful recrystallization relies on selecting the right solvent. The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Solvent Screening: Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, or hexane/ethyl acetate mixtures) to find a suitable one.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and bring the mixture to a boil while stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Inducing rapid cooling by placing it in an ice bath immediately can trap impurities.

    • Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

    • Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

Part 3: Standardized Protocols & Data
Protocol 1: Standard HPLC Purity Analysis

This method provides a general starting point for purity assessment. Optimization may be required.

ParameterCondition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 15 min, hold for 5 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 330 nm
Injection Volume 5 µL
Column Temp 30 °C

This method is a standard approach for analyzing quinoline derivatives and can be adapted for specific impurity profiles.[5][18][19]

Part 4: Visualization of Workflows
Diagram 1: General Purification Workflow

G crude Crude Reaction Product analysis1 Initial Analysis (TLC, HPLC, NMR) crude->analysis1 decision Purity > 98%? analysis1->decision extraction Acid-Base Extraction (Removes acidic/basic impurities) decision->extraction No pure Pure this compound decision->pure Yes chromatography Column Chromatography (Removes isomers/precursor) extraction->chromatography recrystal Recrystallization (Final polishing/decolorizing) chromatography->recrystal analysis2 Final Purity Analysis (HPLC, NMR, MS) recrystal->analysis2 analysis2->pure

Caption: Logical workflow for the purification and analysis of this compound.

Diagram 2: Acid-Base Extraction Logic

G cluster_0 Step 1: Acid Wash cluster_1 Step 2: Base Wash start Crude Product in Organic Solvent Product + Aniline + 4-OH Precursor acid_wash Wash with 1M HCl sep_funnel1 sep_funnel1 acid_wash->sep_funnel1 org_layer1 Organic Layer from Step 1 Product + 4-OH Precursor sep_funnel1->org_layer1 Separate Layers base_wash Wash with 1M Na2CO3 sep_funnel2 sep_funnel2 base_wash->sep_funnel2

Caption: Separation of basic (aniline) and acidic (precursor) impurities via extraction.

References
  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PubMed Central.
  • SpringerLink. (2015).
  • LookChem. (n.d.).
  • Canadian Science Publishing. (n.d.).
  • BenchChem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • MDPI. (n.d.). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.
  • SIELC Technologies. (n.d.). Separation of 4,7-Dichloroquinoline on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides.
  • MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor.
  • ChemicalBook. (n.d.). CHLOROQUINE synthesis.
  • University of Colorado Boulder. (n.d.).
  • MDPI. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways.
  • BenchChem. (n.d.). A Comparative Guide to Analytical HPLC Methods for 4-Chloro-6,7-dimethoxyquinoline Purity Assessment.
  • ResearchGate. (2016).
  • ChemicalBook. (n.d.). 4,7-Dichloroquinoline(86-98-6) 1H NMR spectrum.
  • YouTube. (2021).
  • National Center for Biotechnology Information. (n.d.). 7-Chloro-4(1H)-quinolone: Three New Compounds Isolated from the Marine Bacterium Saccharomonospora sp. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PubMed Central.
  • Chemistry LibreTexts. (2022). Acid-Base Extraction.
  • MDPI. (n.d.).
  • National Center for Biotechnology Information. (n.d.). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. PubMed Central.
  • ChemicalBook. (n.d.). 7-BROMO-4-CHLOROQUINOLINE(75090-52-7) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2,4-DICHLOROQUINOLINE(703-61-7) 1H NMR spectrum.

Sources

Technical Support Center: A Troubleshooting Guide for 4-Chloro-7,8-difluoroquinoline Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-7,8-difluoroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experiments with this versatile building block. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure your experiments are successful, efficient, and safe.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when handling this compound?

A1: this compound is a solid chemical that requires careful handling in a well-ventilated area.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3][4] Avoid creating dust and prevent contact with skin and eyes.[1][2][3] In case of contact, rinse the affected area immediately with plenty of water for at least 15 minutes and seek medical attention if symptoms occur.[2][4] For detailed safety information, always refer to the material safety data sheet (MSDS) provided by your supplier.[2]

Q2: How should I properly store this compound to ensure its stability?

A2: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[2][3] Keep it away from incompatible substances and sources of ignition.[3] Proper storage is crucial to prevent degradation that could affect experimental outcomes.

Q3: What are the most common applications of this compound in research and development?

A3: this compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its quinoline core is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals. The chlorine atom at the 4-position is a key functional group that readily undergoes nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functionalities.[5][6] It is also a suitable substrate for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Troubleshooting Guide: Synthesis of Quinolines

The synthesis of the quinoline scaffold itself can be challenging, often plagued by harsh conditions and side reactions.[7][8][9]

Q4: I am attempting a classical quinoline synthesis (e.g., Skraup or Doebner-von Miller) and observing significant tar formation. How can I minimize this?

A4: Tar formation is a common issue in traditional quinoline syntheses due to the aggressive reaction conditions, such as high temperatures and strong acids.[7] To mitigate this, consider the following strategies:

  • Microwave-Assisted Synthesis: Utilizing microwave heating can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[7]

  • Ionic Liquids: Replacing strong acids like concentrated sulfuric acid with Brønsted-acidic ionic liquids can result in a cleaner reaction.[7][8]

  • Moderating Agents: The addition of moderators like ferrous sulfate can help control the often violent exothermic nature of the Skraup reaction.[7]

Q5: My Friedländer synthesis of a substituted quinoline is giving low yields. What are the likely causes and solutions?

A5: The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, can suffer from low yields.[8][9][10] Common issues and their remedies include:

  • Catalyst Choice: While the classical approach often uses base catalysis, acid catalysis can be more effective for certain substrates.[8][9] Experiment with both Lewis and Brønsted acids to find the optimal conditions.

  • Reaction Conditions: Harsh conditions can lead to side reactions. Milder conditions, such as using a biphasic reaction medium, can sometimes improve yields by preventing polymerization of the carbonyl substrate.[7]

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atom at the 4-position of this compound is activated towards nucleophilic attack due to the electron-withdrawing nature of the quinoline ring system.[5]

Q6: My SNAr reaction with an amine nucleophile is sluggish or incomplete. How can I drive the reaction to completion?

A6: Several factors can influence the rate and efficiency of SNAr reactions:

  • Solvent Choice: A high-boiling polar aprotic solvent such as DMF or NMP can facilitate the reaction by stabilizing the charged intermediate (Meisenheimer complex).[5]

  • Temperature: Increasing the reaction temperature will generally increase the reaction rate. Consider heating the reaction mixture, potentially under reflux.[5]

  • Excess Nucleophile: Using an excess of the amine nucleophile (2-5 equivalents) can help drive the equilibrium towards the product.[5]

  • Base: The addition of a non-nucleophilic base can help to deprotonate the nucleophile, increasing its reactivity, or to neutralize any generated HCl.

Q7: I am observing unexpected side products in my SNAr reaction. What could be the cause?

A7: The formation of side products can arise from several sources:

  • Competing Nucleophiles: Ensure your solvent and reagents are anhydrous, as water can act as a competing nucleophile, leading to the formation of the corresponding 4-hydroxyquinoline.

  • Reaction with the Solvent: Some solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile.

  • Substrate Decomposition: Prolonged heating at high temperatures can lead to decomposition of the starting material or product. Monitor the reaction progress by TLC to avoid unnecessarily long reaction times.

Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a powerful tool for forming C-C bonds, but chloroquinolines can be challenging substrates.[11]

Q8: My Suzuki coupling reaction with this compound and a boronic acid is not proceeding. What are the key parameters to check?

A8: A failed Suzuki coupling can be due to a number of factors related to the catalyst, base, solvent, or reagents.[11][12]

  • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently. Ensure your palladium precatalyst is of high quality and consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[11]

  • Ligand Choice: For electron-deficient heteroaryl chlorides, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[11]

  • Inadequate Base: The base is crucial for activating the boronic acid.[11] Ensure the base (e.g., K₂CO₃, K₃PO₄) is finely powdered and anhydrous. In some cases, the addition of a small amount of water can be beneficial for anhydrous couplings with K₃PO₄.[11][13]

  • Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents.[11]

Q9: I am observing significant dehalogenation of my this compound starting material in a Suzuki coupling attempt. How can I prevent this?

A9: Dehalogenation is a common side reaction in Suzuki couplings. To minimize it:

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of dehalogenation relative to the desired coupling.

  • Change the Base: Some bases are more prone to causing dehalogenation. Experiment with different inorganic bases like Cs₂CO₃ or KF.[12]

  • Use a More Active Catalyst System: A more efficient catalyst system can promote the desired cross-coupling at a lower temperature, outcompeting the dehalogenation pathway.

Experimental Workflows & Diagrams

General Workflow for Nucleophilic Aromatic Substitution

SNAr_Workflow A Combine this compound and Nucleophile in Solvent B Add Base (optional) A->B C Heat Reaction Mixture (e.g., Reflux) B->C D Monitor by TLC C->D D->C Incomplete E Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with Water/Brine D->E Complete F Purification: (e.g., Column Chromatography) E->F G Characterization: (NMR, MS, IR) F->G

Caption: A typical experimental workflow for SNAr reactions.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R Boronate R'-B(OR)₂ Base Base Boronate->Base Base->Transmetal RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product ArylHalide Ar-Cl ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Summary

Reaction TypeKey Parameters to OptimizeCommon Issues
Quinoline Synthesis Catalyst, Temperature, SolventTar formation, Low yields
SNAr Solvent, Temperature, BaseSluggish reaction, Side products
Suzuki Coupling Catalyst, Ligand, Base, SolventNo reaction, Dehalogenation

References

  • Technical Support Center: Optimizing Suzuki Coupling of 4-Chloroquinoline-6-carbaldehyde - Benchchem.
  • Technical Support Center: Overcoming Challenges in Quinoline Synthesis - Benchchem.
  • SAFETY D
  • This compound - Sigma-Aldrich.
  • Synthesis of Quinoline and deriv
  • Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxyl
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC.
  • Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate - SAFETY D
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
  • How can I solve my problem with Suzuki coupling?
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • A Comparative Guide to the Reactivity of 7- Chloro-6-nitroquinoline and 4-chloro-7- nitroquinoline in Nucleophilic Arom
  • 4-Chloro-7,8-difluoro-2-propylquinoline - Echemi.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH.

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Validation & Comparative

A Comparative Guide to 4-Chloro-7,8-difluoroquinoline and 4,7-dichloroquinoline: Structure, Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals navigating the intricate landscape of drug development, the quinoline scaffold represents a privileged structure, foundational to a multitude of therapeutic agents. Within this chemical class, halogenated quinolines have demonstrated significant biological activity, particularly in the realms of infectious diseases and oncology. This guide provides an in-depth, objective comparison of two such analogs: the well-established 4,7-dichloroquinoline and the lesser-explored 4-Chloro-7,8-difluoroquinoline. By delving into their chemical properties, synthesis, and biological activities, supported by experimental data, this document aims to equip researchers with the critical insights needed for informed decision-making in their discovery and development programs.

Introduction to the Analogs: A Tale of Two Halogenation Patterns

4,7-dichloroquinoline is a chlorinated heterocyclic compound that has long been a cornerstone in the synthesis of antimalarial drugs, most notably chloroquine and hydroxychloroquine.[1][2] Its chemical structure, characterized by chlorine atoms at the 4 and 7 positions of the quinoline ring, is pivotal to its reactivity and biological function. The chlorine at the 4-position is particularly susceptible to nucleophilic substitution, making it a versatile intermediate for creating a diverse library of 4-aminoquinoline derivatives.[3] Beyond its role as a synthetic precursor, 4,7-dichloroquinoline itself exhibits potent antimalarial and, more recently discovered, anticancer and insecticidal activities.[4][5]

In contrast, this compound is a more novel analog, distinguished by the presence of two fluorine atoms at the 7 and 8 positions. While information on its biological activity is not as extensive as that for its dichloro counterpart, the introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall therapeutic efficacy. Therefore, this compound represents an intriguing candidate for investigation, with the potential for unique or enhanced biological properties.

Comparative Analysis of Physicochemical Properties

A fundamental understanding of the physicochemical properties of these compounds is essential for predicting their behavior in biological systems.

PropertyThis compound4,7-dichloroquinoline
Molecular Formula C₉H₄ClF₂NC₉H₅Cl₂N
Molecular Weight 199.58 g/mol 198.05 g/mol
Appearance SolidWhite to pale brown powder or light yellow crystalline solid[2]
Key Structural Difference Difluoro substitution at C7 and C8Chloro substitution at C7

The primary distinction lies in the halogenation pattern on the benzo ring of the quinoline scaffold. The substitution of a chlorine atom at C7 with two fluorine atoms at C7 and C8 in this compound is expected to significantly alter its electronic and lipophilic properties, which in turn can influence its biological activity.

Biological Activity: A Head-to-Head Comparison

While direct comparative studies are lacking, a review of the existing literature provides a basis for assessing their respective and potential activities.

4,7-dichloroquinoline: A Multifaceted Bioactive Compound

Antimalarial Activity:

4,7-dichloroquinoline serves as the foundational scaffold for the 4-aminoquinoline class of antimalarials. Its mechanism of action is primarily attributed to its ability to interfere with the detoxification of heme in the malaria parasite, Plasmodium falciparum.[6][7] The parasite digests hemoglobin in its food vacuole, releasing toxic heme. To protect itself, the parasite polymerizes heme into non-toxic hemozoin. 4-aminoquinolines are believed to cap the growing hemozoin polymer, preventing further polymerization and leading to a buildup of toxic heme that ultimately kills the parasite.

  • Experimental Data: Studies have shown that 4,7-dichloroquinoline itself possesses potent antimalarial activity. For instance, it has demonstrated IC₅₀ values of 6.7 nM against chloroquine-sensitive and 8.5 nM against chloroquine-resistant strains of P. falciparum in vitro.[4]

Anticancer Activity:

Recent research has unveiled the potential of 4,7-dichloroquinoline and its derivatives as anticancer agents. The proposed mechanisms are varied and include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.[5][8]

  • Experimental Data: Derivatives of 7-chloro-4-quinolinylhydrazones have exhibited significant cytotoxic activity against various human cancer cell lines, with some compounds showing IC₅₀ values in the low micromolar range.[9]

This compound: A Frontier of Potential

The Influence of Fluorine Substitution:

The introduction of fluorine atoms into a drug molecule can have profound effects on its biological properties:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability.

  • Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes.

  • Altered Electronic Properties: Fluorine is the most electronegative element, and its presence can alter the electron distribution within the quinoline ring system. This can influence the binding affinity of the molecule to its biological target.

Hypothesized Activity:

Given the known activities of 4,7-dichloroquinoline and the general effects of fluorination, it is plausible to hypothesize that this compound could exhibit:

  • Potent Antimalarial Activity: The difluoro substitution may enhance the compound's ability to accumulate in the parasite's food vacuole and inhibit hemozoin formation. QSAR studies on fluoroquinolines have indicated that the presence of fluorine atoms can be favorable for antiplasmodial activity.[10]

  • Novel Anticancer Properties: The altered electronic and lipophilic character of the molecule could lead to interactions with different or the same anticancer targets with altered affinity, potentially resulting in a unique cytotoxicity profile against various cancer cell lines.

Further experimental validation is imperative to substantiate these hypotheses.

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research and a direct comparison of these two compounds, detailed experimental protocols for the synthesis of 4,7-dichloroquinoline and a standard in vitro anticancer activity assay are provided below.

Synthesis of 4,7-dichloroquinoline

This protocol is based on the well-established Gould-Jacobs reaction.

Diagram of Synthetic Workflow:

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Chlorination A 3-Chloroaniline C Intermediate Adduct A->C Heat B Diethyl ethoxymethylenemalonate B->C D Intermediate Adduct E 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid ethyl ester D->E High Temperature F Ester Intermediate G 7-Chloro-4-hydroxyquinoline F->G NaOH, then Heat H 7-Chloro-4-hydroxyquinoline I 4,7-Dichloroquinoline H->I POCl₃

Caption: Synthetic pathway for 4,7-dichloroquinoline via the Gould-Jacobs reaction.

Step-by-Step Methodology:

  • Condensation: React 3-chloroaniline with diethyl ethoxymethylenemalonate. Heat the mixture to drive the reaction forward, forming the intermediate ethyl α-carbethoxy-β-(m-chloroanilino)acrylate.

  • Cyclization: Heat the intermediate adduct in a high-boiling solvent such as diphenyl ether to induce thermal cyclization, yielding 7-chloro-4-hydroxy-3-quinolinecarboxylic acid ethyl ester.

  • Hydrolysis and Decarboxylation: Saponify the ester with sodium hydroxide, followed by acidification to yield the carboxylic acid. Subsequent heating of the acid leads to decarboxylation, affording 7-chloro-4-hydroxyquinoline.

  • Chlorination: Treat 7-chloro-4-hydroxyquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃) to replace the hydroxyl group at the 4-position with a chlorine atom, yielding the final product, 4,7-dichloroquinoline.[11]

In Vitro Anticancer Activity Assessment: MTT Assay

This protocol outlines a standard colorimetric assay to determine the cytotoxic effects of the compounds on cancer cell lines.

Diagram of Experimental Workflow:

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h for cell attachment A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT reagent to each well D->E F Incubate for 4h (Formazan formation) E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC₅₀ values H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and 4,7-dichloroquinoline in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include appropriate controls (vehicle and positive control).

  • Incubation: Incubate the plates for a period of 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

4,7-dichloroquinoline is a well-characterized compound with established antimalarial activity and significant potential as an anticancer agent. Its versatile chemistry allows for the generation of diverse derivatives with improved therapeutic profiles.

This guide underscores the importance of continued research into halogenated quinolines. The synthesis and biological evaluation of this compound are critical next steps to unlock its potential. Direct, head-to-head comparative studies with 4,7-dichloroquinoline will be invaluable in elucidating the impact of the 7,8-difluoro substitution pattern on antimalarial, anticancer, and other biological activities. Such studies will undoubtedly contribute to the development of the next generation of quinoline-based therapeutics.

References

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  • ResearchGate. (n.d.). Synthesis of 7,8-Dihydroxy-5-hydroxymethyl-2-phenyl-chroman-4-one; the Aglycon of Actinoflavoside.

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A Comparative Guide to the Biological Activity of 4-Chloro-7,8-difluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its rigid, bicyclic aromatic structure provides a versatile template for a multitude of biological activities. Among the vast array of quinoline derivatives, those bearing specific halogen substitutions have garnered significant attention for their enhanced potency and unique pharmacological profiles. This guide offers a comparative analysis of the biological activities of a specific subclass: 4-Chloro-7,8-difluoroquinoline derivatives . We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by available experimental data, and provide insights into their mechanisms of action and the experimental methodologies used for their evaluation.

The Significance of the this compound Scaffold

The introduction of a chlorine atom at the 4-position of the quinoline ring is a well-established strategy for creating a reactive intermediate for further chemical modifications, often leading to potent bioactive molecules. The difluoro substitution at the 7 and 8 positions, a feature of some third- and fourth-generation fluoroquinolone antibiotics, is known to significantly impact the electronic properties of the ring system. This substitution can enhance cell permeability and target engagement, leading to improved biological activity. The combination of these features in the this compound core presents a compelling starting point for the design of novel drug candidates.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Quinoline derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent cytotoxic effects against a range of cancer cell lines. The primary mechanism of action for many fluoroquinolone-related compounds is the inhibition of topoisomerase II, an essential enzyme involved in DNA replication and repair.[1] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to double-strand breaks in DNA, ultimately triggering apoptosis.[1]

Comparative Cytotoxicity

While specific data for a wide range of this compound derivatives is limited in publicly accessible literature, we can draw comparisons from structurally related fluoroquinolone and 7-chloroquinoline analogues to understand the potential of this scaffold. The cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

Compound ClassCancer Cell LineIC50 (µM)Reference
Fluoroquinolone Derivatives
Ciprofloxacin Derivative 32MCF-7 (Breast)4.3[2]
Ciprofloxacin Derivative 33MCF-7 (Breast)12.9[2]
Ciprofloxacin Derivative 97A549 (Lung)27.71[2]
Ciprofloxacin Derivative 97HepG2 (Liver)22.09[2]
7-Chloroquinoline Derivatives
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)8.73[3]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)<20.72[3]
7-chloro-4-quinolinylhydrazone 3bMultiple0.7967-4.200 µg/mL[4]
7-chloro-4-quinolinylhydrazone 3hMultiple0.7967-4.200 µg/mL[4]
Structure-Activity Relationship (SAR) Insights

For anticancer quinoline derivatives, several structural features are known to influence activity:

  • Substitutions at the 4-position: The 4-chloro group serves as a leaving group, allowing for the introduction of various amine-containing side chains. The nature of this side chain is critical for activity, influencing factors such as solubility, cell permeability, and interaction with the target enzyme.

  • Halogenation of the benzo ring: Fluorine substitution, particularly at positions 6, 7, and 8, has been shown to enhance anticancer activity. The 7,8-difluoro pattern is of particular interest for its potential to modulate the electronic and steric properties of the molecule, potentially leading to improved target binding.

  • Electron-withdrawing groups: The presence of electron-withdrawing groups on appendages attached to the quinoline core, such as fluorine or nitro groups, has been correlated with increased cytotoxic activity in some series of 7-chloroquinoline derivatives.[1]

Experimental Workflow: Assessing Anticancer Activity

The evaluation of the anticancer potential of novel compounds typically follows a standardized workflow.

Anticancer_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation (Potential Next Step) synthesis Compound Synthesis (this compound scaffold) mtt_assay MTT Cytotoxicity Assay synthesis->mtt_assay cell_culture Cancer Cell Line Culture cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 mechanism Mechanism of Action Studies (e.g., Topoisomerase II Assay) ic50->mechanism animal_model Xenograft Animal Model mechanism->animal_model efficacy Tumor Growth Inhibition toxicity Toxicity Studies Antimicrobial_Workflow cluster_in_vitro In Vitro Evaluation synthesis Compound Synthesis agar_diffusion Agar Well Diffusion Assay synthesis->agar_diffusion bacterial_culture Bacterial Strain Culture bacterial_culture->agar_diffusion zone_inhibition Measure Zone of Inhibition agar_diffusion->zone_inhibition mic_determination Broth Dilution for MIC Determination zone_inhibition->mic_determination

Caption: A standard workflow for evaluating the antimicrobial activity of novel compounds.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Quinolines have been investigated for their anti-inflammatory properties, with some derivatives showing promising activity in various in vitro and in vivo models. The mechanisms of action are diverse and can include the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the suppression of inflammatory signaling pathways such as NF-κB.

Comparative Anti-inflammatory Efficacy

The anti-inflammatory activity of compounds can be assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.

Compound ClassAssayIC50 (µM)Reference
Pyrazolo[4,3-c]quinoline Derivatives
Compound 2iNO Production Inhibition~1400 W (positive control)[5]
Compound 2mNO Production Inhibition~1400 W (positive control)[5]
Quinoline-pyrazole Hybrids
Compound 12cCOX-2 Inhibition0.1[6]
Compound 14aCOX-2 Inhibition0.11[6]
Compound 14bCOX-2 Inhibition0.11[6]

Note: This data is for quinoline derivatives with different structural features and is intended to show the potential of the quinoline scaffold in the development of anti-inflammatory agents.

Structure-Activity Relationship (SAR) Insights

For anti-inflammatory quinoline derivatives, the following SAR observations have been made:

  • Substitutions on appended rings: In series of 7-chloro-4-(phenylselanyl) quinolines, the nature of substituents on the phenylselanyl moiety significantly impacts anti-inflammatory and antinociceptive activity. [7]* Hybrid molecules: Combining the quinoline scaffold with other known anti-inflammatory pharmacophores, such as pyrazole, can lead to potent and selective COX-2 inhibitors. [6]

Signaling Pathway: Inhibition of the NF-κB Pathway

A key mechanism of anti-inflammatory action for many compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory mediators.

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription Nucleus->Genes Activates Quinoline This compound Derivative Quinoline->IKK Inhibits

Caption: Simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by quinoline derivatives.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Agar Well Diffusion Assay for Antimicrobial Activity

This method is used for the preliminary screening of antimicrobial activity.

Protocol:

  • Prepare a standardized inoculum of the test microorganism.

  • Spread the inoculum uniformly over the surface of a sterile Mueller-Hinton agar plate.

  • Aseptically punch wells (6-8 mm in diameter) into the agar.

  • Add a known concentration of the this compound derivative solution to the wells.

  • Include positive (a known antibiotic) and negative (solvent) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).

Nitric Oxide (NO) Production Inhibition Assay

This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit the production of nitric oxide in stimulated macrophages.

Protocol:

  • Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production.

  • Incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and inflammatory disorders. While direct and extensive comparative data for a broad range of derivatives of this specific scaffold is still emerging, the foundational knowledge from related quinoline and fluoroquinolone compounds provides a strong rationale for its further exploration.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives with diverse substitutions at the 4-position. Such studies will be crucial for establishing clear structure-activity relationships and identifying lead compounds with optimized potency and selectivity. Furthermore, in-depth mechanistic studies will be necessary to elucidate the precise molecular targets and signaling pathways modulated by these compounds, ultimately paving the way for their potential clinical development.

References

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (n.d.). In PMC.
  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. (n.d.). In NIH.
  • The anticancer IC50 values of synthesized compounds. (n.d.). In ResearchGate.
  • IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. (n.d.). In ResearchGate.
  • Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. (n.d.). In Research Journal of Pharmacy and Technology.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). In PMC.
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). In JOVE.
  • Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase‐3 activation activities. (n.d.). In ResearchGate.
  • Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. (n.d.). In NIH.
  • Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. (2018). In PubMed.
  • Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice. (n.d.). In PubMed.
  • The IC 50 values of fangchinoline derivatives 1-4 against the growth of 5 cancer cell lines. (n.d.). In ResearchGate.
  • Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase‐3 activation activities. (n.d.). In Semantic Scholar.
  • 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. (n.d.). In ResearchGate.
  • Synthesis and Antitumoral Evaluation of 7-chloro-4-quinolinylhydrazones Derivatives. (n.d.). In ResearchGate.
  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (n.d.). In MDPI.
  • Synthesis of 4-substituted-7-chloroquinoline derivatives and preliminary evaluation of their antitumor activity. (n.d.). In ResearchGate.
  • Synthesis and antitumoral evaluation of 7-chloro-4-quinolinylhydrazones derivatives. (n.d.). In SciELO.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). In PMC.
  • Design, synthesis and anti-inflammatory activity study of lansiumamide analogues for treatment of acute lung injury. (2023). In PubMed.
  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (n.d.). In MDPI.
  • Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. (n.d.). In ResearchGate.
  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). In NIH.
  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (n.d.). In PMC.
  • Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives Based on 2-chloro-7-methyl-3-formylquinoline. (n.d.). In ResearchGate.
  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). In ResearchGate.

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A Comparative Guide to the In Vitro Cytotoxicity of 4-Chloro-7,8-difluoroquinoline and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the methodologies used to assess the in vitro cytotoxicity of 4-Chloro-7,8-difluoroquinoline, a member of the quinoline class of heterocyclic compounds. Quinoline and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis framework and detailed experimental protocols to evaluate the cytotoxic potential of this and related compounds.

The development of novel anticancer agents requires a thorough understanding of their cytotoxic effects and mechanisms of action.[4] Quinolines have been shown to induce cytotoxicity through various mechanisms, including cell cycle arrest, apoptosis, inhibition of angiogenesis, and disruption of cell migration.[2][3] Therefore, a multi-assay approach is crucial for a comprehensive cytotoxic profile.

Comparative Cytotoxicity of Quinolines

The cytotoxic potential of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[5][6] To contextualize the potential of this compound, this guide presents a comparative analysis of structurally related compounds. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes.

While specific IC50 data for this compound is not extensively available in the public domain, we can infer its potential activity by examining its analogs. For instance, the presence of a chlorine atom at the 7-position is a common feature in many bioactive quinolines.[7][8][9] The following table summarizes the cytotoxic activity of various quinoline derivatives against different cancer cell lines, providing a benchmark for comparison.

Compound/DerivativeCell LineIC50 (µM)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)8.73[7]
butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)<20.72[10]
7-chloro-4-quinolinylhydrazone derivative (3h)Multiple0.7967-4.200 µg/mL[9]
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5 (48h)[1]
2-phenylquinolin-4-amine (7a)HT-29 (Colon)8.12[1]
8-nitro-7-quinolinecarbaldehyde (E)Caco-2 (Colorectal)0.53[5][6]

Experimental Protocols for Cytotoxicity Assessment

A thorough evaluation of a compound's cytotoxicity involves multiple assays that probe different aspects of cell health, from metabolic activity to membrane integrity and programmed cell death.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[1][11]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Quinoline Compound A->B 24h Incubation C Add MTT Reagent B->C 24-72h Treatment D Incubate (4 hours) C->D E Solubilize Formazan (DMSO) D->E F Read Absorbance at 570 nm E->F LDH_Workflow A Seed & Treat Cells B Collect Supernatant A->B Centrifugation C Add LDH Reaction Mix B->C D Incubate (30 min, Dark) C->D E Read Absorbance at 490 nm D->E Apoptosis_Assay A Seed & Treat Cells in 6-well Plates B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & PI D->E F Incubate (15 min, Dark) E->F G Analyze by Flow Cytometry F->G

Caption: Workflow for the Annexin V/PI apoptosis assay.

Potential Mechanisms of Cytotoxicity

Quinoline derivatives can exert their cytotoxic effects through multiple signaling pathways. A common mechanism is the induction of apoptosis, or programmed cell death. T[12]his can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases. Some 4-substituted quinolines have been shown to induce caspase-dependent apoptosis associated with the dissipation of the mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS).

[12]Furthermore, quinoline compounds have been reported to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Apoptosis_Pathway cluster_0 Cellular Stress cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Pathway Quinoline This compound Mito Mitochondrial Permeabilization Quinoline->Mito Induces CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Sources

The Efficacy of 4-Chloro-7,8-difluoroquinoline Compared to Existing Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is paramount. Quinolone scaffolds, particularly fluoroquinolones, have long been a cornerstone of antibacterial therapy. This guide provides a comparative analysis of the potential efficacy of a lesser-studied derivative, 4-Chloro-7,8-difluoroquinoline, against established antibiotics. Due to the limited direct experimental data on this specific compound in publicly available literature, this guide will draw upon data from structurally similar quinolone analogues to infer its potential activity profile. This analysis is intended for researchers, scientists, and drug development professionals to highlight areas for future investigation.

Introduction to Quinolone Antibiotics and the Rationale for New Derivatives

Quinolone antibiotics function by inhibiting bacterial DNA synthesis, a bactericidal mechanism that targets two essential type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in a state that leads to double-stranded DNA breaks, ultimately causing cell death.[2][3] Eukaryotic cells do not possess DNA gyrase or topoisomerase IV, providing a degree of selective toxicity.[4]

The widespread use of fluoroquinolones, such as ciprofloxacin and levofloxacin, has unfortunately led to the emergence of resistant bacterial strains.[3] This necessitates the exploration of novel quinolone derivatives with modified substitution patterns that may evade existing resistance mechanisms or exhibit enhanced activity. The subject of this guide, this compound, possesses a unique combination of halogen substitutions that warrants investigation.

Comparative In Vitro Efficacy: An Inferential Analysis

To contextualize the potential efficacy of this compound, we will compare the Minimum Inhibitory Concentration (MIC) values of established antibiotics against two common pathogenic bacteria, Escherichia coli and Staphylococcus aureus. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

The following table summarizes the known MIC values for several common antibiotics against standard reference strains of E. coli and S. aureus. This provides a baseline for the level of efficacy a new candidate like this compound would need to meet or exceed.

AntibioticTarget OrganismMIC Range (µg/mL)References
Ciprofloxacin Escherichia coli ATCC 259220.004 - 0.015[7][8]
Staphylococcus aureus ATCC 259230.25 - 0.5[9]
Levofloxacin Escherichia coli ATCC 259220.008 - 0.03[10]
Staphylococcus aureus ATCC 292130.06 - 0.25[10]
Amoxicillin Escherichia coli ATCC 25922>64[11]
Staphylococcus aureus ATCC 65380.25[12]
Azithromycin Escherichia coli ATCC 259222.0 - 8.0[2]
Staphylococcus aureus ATCC 292130.25 - 1.0[2]

Note: The efficacy of this compound is yet to be determined experimentally. The development of novel quinolones often involves modifications at the C-7 position, which can significantly influence the antibacterial spectrum and potency.[1][6]

Experimental Protocols for Efficacy Determination

To rigorously assess the antibacterial efficacy of a novel compound like this compound, standardized in vitro assays are essential. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.

Step-by-Step Protocol:

  • Prepare Antibiotic Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Prepare Microtiter Plates: Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

  • Serial Dilutions: Add 50 µL of the antibiotic stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will create a gradient of antibiotic concentrations.

  • Prepare Bacterial Inoculum: Culture the test bacteria (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to a concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL.

  • Inoculate Plates: Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (wells with bacteria and no antibiotic) and a negative control (wells with MHB only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of bacteria.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Antibiotic Stock Solution dilution Perform Serial Dilutions stock->dilution plate_prep Prepare 96-well Plate with MHB plate_prep->dilution inoculum Prepare Bacterial Inoculum inoculation Inoculate Plate with Bacterial Suspension inoculum->inoculation dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Read Results and Determine MIC incubation->read_results

Caption: Workflow for MIC determination using the broth microdilution method.

Zone of Inhibition Assay: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion test is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.

Step-by-Step Protocol:

  • Prepare Bacterial Lawn: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar (MHA) plate with a standardized bacterial suspension (adjusted to a 0.5 McFarland standard).

  • Prepare Antibiotic Disks: Impregnate sterile paper disks with a known concentration of the test compound.

  • Apply Disks: Aseptically place the antibiotic disks onto the surface of the inoculated MHA plate. Ensure the disks are in firm contact with the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measure Zone of Inhibition: After incubation, measure the diameter of the clear zone around each disk where bacterial growth has been inhibited. The diameter is measured in millimeters.

Zone_of_Inhibition_Workflow start Prepare Standardized Bacterial Inoculum prepare_plate Inoculate MHA Plate to Create a Bacterial Lawn start->prepare_plate apply_disks Apply Disks to Inoculated Plate prepare_plate->apply_disks prepare_disks Prepare Antibiotic- Impregnated Disks prepare_disks->apply_disks incubate Incubate at 37°C for 18-24h apply_disks->incubate measure Measure Diameter of the Zone of Inhibition incubate->measure end Record Results measure->end

Caption: Workflow for the Kirby-Bauer Zone of Inhibition assay.

Concluding Remarks and Future Directions

While direct experimental data for this compound is currently lacking, the known efficacy of related 6,8-difluoroquinolone derivatives suggests it holds potential as an antibacterial agent.[5] The chloro- substitution at the 4-position is a less common modification and its impact on activity and safety warrants thorough investigation.

To ascertain the true potential of this compound, a comprehensive in vitro evaluation against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, is imperative. Subsequent studies should focus on its mechanism of action, potential for resistance development, and in vivo efficacy and safety in animal models. The protocols outlined in this guide provide a standardized framework for conducting such crucial preclinical evaluations. The quest for novel antibiotics is a continuous endeavor, and systematic exploration of promising scaffolds like substituted quinolones remains a vital strategy in combating the global threat of antimicrobial resistance.

References

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  • Barry, A. L., et al. (1994). Interpretive criteria and quality control for antimicrobial susceptibility tests of levofloxacin. European Journal of Clinical Microbiology & Infectious Diseases, 13(10), 822-826.
  • Esteve, M., et al. (1992). Antibacterial activity and pharmacokinetics of four new 7-azetidinyl fluoroquinolones. Antimicrobial Agents and Chemotherapy, 36(6), 1166-1172.
  • Gui, Z., et al. (2014). Azithromycin Reduces the Production of α-hemolysin and Biofilm Formation in Staphylococcus aureus. ResearchGate.
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  • Xiong, Y., et al. (2019). Amoxicillin Administration Regimen and Resistance Mechanisms of Staphylococcus aureus Established in Tissue Cage Infection Model. Frontiers in Microbiology, 10, 1634.
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A Comparative Guide to Analyzing the Binding of 4-Chloro-7,8-difluoroquinoline to Target Kinase X

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of kinase inhibitor discovery, the precise characterization of a compound's binding to its protein target is paramount for advancing our understanding of its mechanism of action and for guiding lead optimization. This guide provides an in-depth comparative analysis of the binding of a novel, hypothetical kinase inhibitor, 4-Chloro-7,8-difluoroquinoline , to its intended target, "Target Kinase X". As a benchmark for this analysis, we will use Staurosporine , a well-characterized, potent, and broad-spectrum kinase inhibitor.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings and practical applications of key biophysical techniques for studying protein-ligand interactions. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Comparative Analysis of Binding Affinity Techniques

The selection of an appropriate biophysical assay is critical for obtaining high-quality binding data. Three orthogonal techniques are commonly employed in the characterization of small molecule inhibitors: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and the Cellular Thermal Shift Assay (CETSA). Each provides unique insights into the binding event.

  • Surface Plasmon Resonance (SPR): This label-free technique provides real-time kinetic data on the association (k_on) and dissociation (k_off) rates of a ligand binding to an immobilized protein, from which the equilibrium dissociation constant (K_D) can be derived.[4][5] SPR is highly sensitive and can be used for fragment screening, lead optimization, and detailed kinetic profiling.[6]

  • Isothermal Titration Calorimetry (ITC): Considered the gold standard for thermodynamic characterization, ITC directly measures the heat released or absorbed during a binding event.[7][8] This allows for the determination of the binding affinity (K_D), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.[9] This thermodynamic profile is invaluable for understanding the driving forces behind the interaction.

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method for verifying target engagement in a cellular context.[10][11] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[12] By measuring the amount of soluble protein at different temperatures, a thermal shift can be quantified, confirming that the compound binds to its target within the complex milieu of the cell.[13]

Experimental Data Summary: this compound vs. Staurosporine

The following table summarizes the hypothetical, yet plausible, binding data for our test compound and Staurosporine against Target Kinase X. These values are representative of what would be expected for a novel selective inhibitor and a potent, non-selective inhibitor.

ParameterThis compoundStaurosporineTechnique
K_D (nM) 855SPR
k_on (10^5 M^-1s^-1) 2.18.9SPR
k_off (10^-3 s^-1) 1.80.45SPR
K_D (nM) 927ITC
Stoichiometry (n) 1.050.98ITC
ΔH (kcal/mol) -8.5-12.2ITC
-TΔS (kcal/mol) -2.3-0.5ITC
ΔT_m (°C) +5.2+8.5CETSA

Interpretation of Data:

The data suggest that while both compounds bind to Target Kinase X, they do so with different characteristics. Staurosporine exhibits a significantly lower K_D, indicating higher affinity, which is consistent with its known potency.[14][15][16] The faster association and slower dissociation rates for Staurosporine contribute to its high affinity. The ITC data reveal that the binding of both compounds is enthalpically driven, a common feature for kinase inhibitors. The larger negative enthalpy for Staurosporine suggests more favorable bonding interactions. The CETSA results confirm that both compounds engage Target Kinase X in a cellular environment, with Staurosporine inducing a greater thermal stabilization, correlating with its higher affinity.

Detailed Experimental Protocols

To ensure the generation of robust and reproducible data, the following detailed protocols are provided.

Surface Plasmon Resonance (SPR) Analysis

This protocol outlines the steps for determining the binding kinetics of this compound and Staurosporine to Target Kinase X using a standard SPR instrument.

Materials:

  • Recombinant, purified Target Kinase X (>95% purity)

  • This compound and Staurosporine (in DMSO)

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

Protocol:

  • Sensor Chip Preparation:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface with a 1:1 mixture of EDC and NHS for 7 minutes.

  • Protein Immobilization:

    • Inject Target Kinase X (20 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (e.g., 2000 RU).

    • Deactivate the remaining active esters with a 7-minute injection of ethanolamine.

  • Binding Analysis:

    • Prepare a dilution series of each compound in running buffer with a constant, low percentage of DMSO (e.g., 1%).

    • Inject the compound solutions over the immobilized Target Kinase X surface, typically for 120 seconds, followed by a dissociation phase of 300 seconds.

    • Include several buffer-only injections for double referencing.

  • Data Analysis:

    • Subtract the reference surface and buffer injection signals.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine k_on, k_off, and K_D.

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis chip Sensor Chip activate Activate Chip Surface (EDC/NHS) chip->activate kinase Target Kinase X immobilize Immobilize Kinase kinase->immobilize compounds Test Compounds inject Inject Compound Series compounds->inject activate->immobilize block Block Surface (Ethanolamine) immobilize->block block->inject process Data Processing (Double Referencing) inject->process fit Kinetic Model Fitting process->fit results Determine kon, koff, KD fit->results

Caption: Workflow for SPR-based kinetic analysis.

Isothermal Titration Calorimetry (ITC)

This protocol describes the determination of the thermodynamic parameters of inhibitor binding to Target Kinase X.

Materials:

  • Recombinant, purified Target Kinase X (>95% purity)

  • This compound and Staurosporine (in DMSO)

  • ITC instrument

  • ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl)

Protocol:

  • Sample Preparation:

    • Dialyze Target Kinase X extensively against the ITC buffer.

    • Prepare the compound solutions in the final dialysis buffer, ensuring an identical DMSO concentration in both the protein and compound solutions.

  • ITC Experiment:

    • Load the sample cell with Target Kinase X (e.g., 10 µM).

    • Load the injection syringe with the compound (e.g., 100 µM).

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

    • Perform an initial small injection to be discarded during analysis, followed by a series of injections to ensure saturation of the binding sites.

  • Data Analysis:

    • Integrate the heat signals for each injection.

    • Plot the integrated heat against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine K_D, n, and ΔH.

    • Calculate ΔG and -TΔS from the K_D and ΔH values.

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis protein_prep Prepare Target Kinase X (Dialysis) load_cell Load Kinase into Cell protein_prep->load_cell ligand_prep Prepare Compound (in Dialysis Buffer) load_syringe Load Compound into Syringe ligand_prep->load_syringe titrate Titrate Compound into Kinase load_cell->titrate load_syringe->titrate integrate Integrate Heat Peaks titrate->integrate plot Plot Binding Isotherm integrate->plot fit Fit to Binding Model plot->fit results Determine KD, n, ΔH, TΔS fit->results

Caption: Workflow for ITC-based thermodynamic analysis.

Cellular Thermal Shift Assay (CETSA)

This protocol details the steps to confirm target engagement of the inhibitors in a cellular context.[17]

Materials:

  • Cell line expressing Target Kinase X (e.g., HEK293)

  • This compound and Staurosporine (in DMSO)

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for heating (e.g., PCR cycler), cell lysis, and protein quantification (e.g., Western blot)

Protocol:

  • Cell Treatment:

    • Treat cultured cells with the desired concentration of the compound or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Heating:

    • Harvest and wash the cells, then resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Cell Lysis and Protein Isolation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation.

  • Protein Quantification:

    • Analyze the amount of soluble Target Kinase X in each sample by Western blot using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities and plot them against the temperature for both the compound-treated and vehicle-treated samples.

    • The shift in the melting curve (ΔT_m) indicates target engagement.

Kinase_Signaling_Pathway cluster_pathway Simplified Kinase Signaling GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor binds Target_Kinase_X Target Kinase X Receptor->Target_Kinase_X activates Substrate Downstream Substrate Target_Kinase_X->Substrate phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response leads to Inhibitor This compound or Staurosporine Inhibitor->Target_Kinase_X inhibits

Caption: Simplified kinase signaling pathway.

In-depth Discussion and Causality

The multi-faceted approach of combining SPR, ITC, and CETSA provides a comprehensive and trustworthy assessment of an inhibitor's binding characteristics. The concordance between the K_D values obtained from SPR and ITC, two independent biophysical methods, strengthens the confidence in the measured affinities.

The kinetic information from SPR is particularly valuable for lead optimization. A compound with a slow off-rate (low k_off), like Staurosporine in our hypothetical example, will have a longer residence time on the target, which can translate to a more durable pharmacological effect. For this compound, a medicinal chemist might aim to decrease the k_off to improve its potency.

The thermodynamic data from ITC offer a deeper understanding of the molecular interactions. The enthalpically driven binding of both compounds suggests that hydrogen bonds and van der Waals interactions are key contributors to their affinity. The larger enthalpic contribution for Staurosporine is consistent with its extensive hydrogen bonding network observed in co-crystal structures.[2]

Finally, CETSA provides the crucial validation of target engagement in a physiological setting. A compound that shows potent binding in biochemical assays but fails to engage its target in cells may have poor cell permeability or be subject to efflux pumps. The positive thermal shift observed for this compound confirms that it can access and bind to Target Kinase X in an intact cellular environment, a critical step in the drug discovery process.

References

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A Senior Application Scientist's Guide to 4-Chloro-7,8-difluoroquinoline as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement. The choice of a reference standard is a critical decision that directly impacts the accuracy, reproducibility, and validity of analytical methods. This guide provides an in-depth technical comparison of 4-Chloro-7,8-difluoroquinoline as a reference standard, evaluating its performance against relevant alternatives and offering practical, field-proven insights for its application in analytical chemistry.

Introduction: The Critical Role of Halogenated Quinolines in Pharmaceutical Analysis

Quinoline and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals, agrochemicals, and dyes[1][2]. The introduction of halogen substituents, such as chlorine and fluorine, profoundly influences the physicochemical and biological properties of the quinoline ring, often enhancing therapeutic efficacy or modulating metabolic stability[3]. Consequently, the accurate quantification and characterization of these halogenated quinolines, both as active pharmaceutical ingredients (APIs) and as process-related impurities, are paramount in drug development and quality control.

This compound emerges as a unique and valuable reference standard due to its specific substitution pattern, which can arise as a key intermediate or impurity in complex synthetic pathways. This guide will delve into the synthesis, characterization, and analytical application of this standard, providing a comparative framework against other relevant halogenated quinolines to aid in method development and validation.

Physicochemical Properties: A Foundation for Analytical Method Development

A thorough understanding of the physicochemical properties of a reference standard is the first principle of robust analytical method development. These properties dictate the choice of analytical technique, solvent selection, and chromatographic conditions.

Table 1: Comparative Physicochemical Properties of Selected Halogenated Quinoline Reference Standards

PropertyThis compound4,7-Dichloroquinoline[4]4,8-Dichloroquinoline[1]
Molecular Formula C₉H₄ClF₂N[5]C₉H₅Cl₂NC₉H₅Cl₂N
Molecular Weight 199.58 g/mol [5]198.05 g/mol 198.05 g/mol
Appearance SolidWhite powderWhite to Light yellow to Light orange powder to crystal[6]
Melting Point Not explicitly available87 °CNot explicitly available
Boiling Point Not explicitly available317 °CNot explicitly available
Predicted XlogP 3.0[7]3.63.7

The presence of two fluorine atoms in this compound significantly impacts its polarity and potential for intermolecular interactions compared to its dichloro-analogues. This difference in polarity is a key factor to exploit for achieving chromatographic separation from related impurities.

Synthesis and Characterization: Ensuring the Identity and Purity of the Reference Standard

Synthesis_of_this compound cluster_start Starting Materials cluster_cyclization Gould-Jacobs Reaction cluster_modification Functional Group Modification cluster_final Final Product 2,3-Difluoroaniline 2,3-Difluoroaniline Intermediate_A Diethyl 2-((2,3-difluoroanilino)methylene)malonate 2,3-Difluoroaniline->Intermediate_A Condensation Diethyl_ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate->Intermediate_A Intermediate_B Ethyl 4-hydroxy-7,8-difluoroquinoline-3-carboxylate Intermediate_A->Intermediate_B Thermal Cyclization Intermediate_C 4-Hydroxy-7,8-difluoroquinoline-3-carboxylic acid Intermediate_B->Intermediate_C Saponification Intermediate_D 4-Hydroxy-7,8-difluoroquinoline Intermediate_C->Intermediate_D Decarboxylation Final_Product This compound Intermediate_D->Final_Product Chlorination (e.g., POCl3)

Figure 1: Plausible synthetic pathway for this compound.

Characterization Workflow:

A multi-technique approach is essential for the unambiguous characterization of a reference standard.

Characterization_Workflow Synthesized_Material Synthesized this compound Structural_Confirmation Structural Confirmation Synthesized_Material->Structural_Confirmation Purity_Assessment Purity Assessment Synthesized_Material->Purity_Assessment Physicochemical_Properties Physicochemical Properties Synthesized_Material->Physicochemical_Properties NMR NMR (1H, 13C, 19F) Structural_Confirmation->NMR MS Mass Spectrometry (GC-MS, LC-MS) Structural_Confirmation->MS FTIR FTIR Spectroscopy Structural_Confirmation->FTIR HPLC HPLC-UV (Purity, Impurity Profile) Purity_Assessment->HPLC GC GC-FID (Residual Solvents) Purity_Assessment->GC Karl_Fischer Karl Fischer Titration (Water Content) Purity_Assessment->Karl_Fischer TGA Thermogravimetric Analysis Purity_Assessment->TGA Melting_Point Melting Point Physicochemical_Properties->Melting_Point Solubility Solubility Studies Physicochemical_Properties->Solubility

Figure 2: Comprehensive characterization workflow for a reference standard.

Analytical Methodologies: A Comparative Overview

The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of halogenated quinolines depends on the analyte's volatility, thermal stability, and the specific requirements of the analysis[8]. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for structural elucidation and quantitative analysis (qNMR).

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile and widely used technique for the analysis of quinoline derivatives due to its applicability to a broad range of polarities and molecular weights[8].

Comparative HPLC Performance:

ParameterThis compound (Predicted)4,7-Dichloroquinoline[9]
Stationary Phase C18 Reverse-PhaseC18 Reverse-Phase
Mobile Phase Acetonitrile/Water with acidic modifier (e.g., formic or phosphoric acid)Acetonitrile/Phosphate Buffer[9]
Detection UV (approx. 230-250 nm, 330-350 nm)UV (220 nm)[10]
Expected Elution Earlier than dichloro-analogues due to higher polarityLater than difluoro-analogues

The higher polarity of this compound, imparted by the two fluorine atoms, would likely result in a shorter retention time on a C18 column compared to its dichloro-counterparts under identical reversed-phase conditions. This differential retention is the cornerstone of developing a specific, stability-indicating method capable of resolving the target analyte from its potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing both chromatographic separation and mass spectral data for definitive identification[8].

Comparative GC-MS Performance:

ParameterThis compound (Predicted)4,8-Dichloroquinoline[1]
Column Mid-polarity (e.g., DB-35ms)Not specified, but likely a similar phase
Ionization Electron Ionization (EI)Electron Ionization (EI)
Key Fragments Molecular ion (m/z 199), fragments corresponding to loss of Cl, F, and HCNMolecular ion (m/z 197, 199), fragments from loss of Cl and HCN

The fragmentation pattern in EI-MS is highly characteristic and can be used to distinguish between isomers. The presence of two fluorine atoms in this compound will lead to a unique isotopic pattern and fragmentation pathway compared to dichloroquinolines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural confirmation of a reference standard. For fluorinated compounds, ¹⁹F NMR provides a highly sensitive and specific probe of the molecular structure[11][12].

Expected NMR Characteristics for this compound:

  • ¹H NMR: The aromatic protons will exhibit complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine and fluorine atoms.

  • ¹³C NMR: The carbon signals will show characteristic C-F couplings, which are invaluable for assigning the carbon skeleton.

  • ¹⁹F NMR: Two distinct signals are expected for the non-equivalent fluorine atoms at positions 7 and 8. The chemical shifts and coupling constants (¹⁹F-¹⁹F and ¹⁹F-¹H) will provide definitive structural information.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for the analysis of this compound and can be adapted and validated for specific applications.

HPLC-UV Method for Purity Assessment
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (gradient elution may be required to resolve all impurities).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Diode array detection to monitor multiple wavelengths (e.g., 240 nm and 335 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the reference standard in the mobile phase to a concentration of approximately 0.5 mg/mL.

GC-MS Method for Identification and Volatile Impurity Analysis
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., DB-35ms or equivalent).

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the reference standard in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.

NMR Spectroscopy for Structural Confirmation
  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS).

  • Experiments: ¹H, ¹³C, ¹⁹F, COSY, HSQC, and HMBC.

  • Sample Preparation: Dissolve approximately 5-10 mg of the reference standard in 0.6-0.7 mL of the deuterated solvent.

Conclusion: A Call for Rigorous Characterization

This compound presents a valuable, albeit currently under-characterized, reference standard for the analytical community. Its unique substitution pattern necessitates a dedicated effort to establish a comprehensive analytical profile, including validated methods for its quantification and the identification of potential impurities. By employing a multi-technique approach encompassing HPLC, GC-MS, and multinuclear NMR, researchers can confidently establish the purity and identity of this standard, thereby ensuring the integrity of their analytical data in the pursuit of novel therapeutics and a deeper understanding of the chemical sciences. This guide serves as a foundational framework to initiate this critical work.

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A Comparative Guide to Cross-Reactivity Profiling of 4-Chloro-7,8-difluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for developing novel therapeutics, demonstrating a wide spectrum of biological activities, including potent anticancer and antimalarial effects.[1][2][3] The introduction of fluorine atoms, as seen in the 4-Chloro-7,8-difluoroquinoline backbone, is a strategic medicinal chemistry approach to modulate physicochemical properties and enhance biological activity. However, this potency often comes with the challenge of off-target interactions, or cross-reactivity, which can lead to unforeseen toxicities or a dilution of the desired therapeutic effect.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the cross-reactivity of novel this compound derivatives. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating and robust approach to compound profiling. Our focus is on generating a clear, comparative dataset that informs lead candidate selection and de-risks preclinical development.

The Imperative of Early-Stage Cross-Reactivity Profiling

Identifying potential off-target liabilities early in the drug discovery process is paramount.[4][5] Late-stage failures are costly, and unforeseen adverse effects can derail promising therapeutic candidates. By integrating comprehensive cross-reactivity studies during lead optimization, we can build a detailed "selectivity map" for each derivative. This allows for a data-driven approach to selecting compounds with the most favorable therapeutic window. This guide will detail a tiered approach, beginning with broad screening against a panel of kinases and progressing to cell-based assays to confirm off-target effects in a more physiologically relevant context.[6][7][8]

Experimental Strategy: A Tiered Approach to Selectivity Profiling

Our experimental workflow is designed to efficiently identify and characterize off-target interactions. We will use a hypothetical set of this compound derivatives (Q-F1, Q-F2, Q-F3) to illustrate the process.

Tier 1: Broad Kinase Panel Screening

The protein kinase family is a frequent source of off-target interactions for many small molecule inhibitors. Therefore, an initial broad screen against a panel of representative kinases is a critical first step.

G cluster_prep Compound Preparation cluster_assay Biochemical Kinase Assay cluster_detection Signal Detection & Analysis Compound_Stock Prepare 10 mM stock solutions of Q-F1, Q-F2, Q-F3 in 100% DMSO Serial_Dilution Create serial dilutions for IC50 determination Compound_Stock->Serial_Dilution Assay_Plate Dispense compounds/ DMSO control into 384-well plate Serial_Dilution->Assay_Plate Add_Kinase Add kinases from screening panel Assay_Plate->Add_Kinase Incubate_1 Incubate for 10 min at RT (inhibitor-kinase binding) Add_Kinase->Incubate_1 Add_ATP Initiate reaction with ATP/Substrate mixture Incubate_1->Add_ATP Incubate_2 Incubate for 60 min at 30°C Add_ATP->Incubate_2 Stop_Reaction Add ADP-Glo™ Reagent (stops reaction, depletes ATP) Incubate_2->Stop_Reaction Develop_Signal Add Kinase Detection Reagent (converts ADP to ATP, generates light) Stop_Reaction->Develop_Signal Read_Plate Measure luminescence Develop_Signal->Read_Plate Data_Analysis Plot dose-response curves and calculate IC50 values Read_Plate->Data_Analysis caption Figure 1. Workflow for Broad Kinase Panel Screening.

Caption: Figure 1. Workflow for Broad Kinase Panel Screening.

This protocol is adapted from established methodologies for measuring kinase activity.[9] The principle lies in quantifying the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity.

  • Compound Preparation:

    • Prepare 10 mM stock solutions of each test derivative (Q-F1, Q-F2, Q-F3) and a non-selective control inhibitor (e.g., Staurosporine) in 100% DMSO.

    • Perform a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO to generate a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a white, opaque 384-well plate, add 2.5 µL of the serially diluted compounds or DMSO vehicle control to the appropriate wells.

    • Prepare a master mix for each kinase from the panel (e.g., a panel of 96 diverse kinases) in a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Add 2.5 µL of the specific kinase to each well.

    • Incubate the plate for 10 minutes at room temperature to allow the inhibitors to bind to their respective kinases.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (at the Km concentration for each specific kinase) to all wells.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection and Data Analysis:

    • After the reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each kinase.

The results should be summarized in a clear table to facilitate comparison between the derivatives.

Kinase TargetQ-F1 IC50 (nM)Q-F2 IC50 (nM)Q-F3 IC50 (nM)Staurosporine IC50 (nM)
Primary Target (Hypothetical) 15 25 12 5
Off-Target Kinase A>10,0008,500>10,00010
Off-Target Kinase B2503,2001,80020
Off-Target Kinase C750>10,0009508
Off-Target Kinase D5,1006,8004,50015
...additional kinases............

Interpretation: From this hypothetical data, Q-F1 shows a potent inhibitory effect on the primary target and significant activity against Off-Target Kinase B and C. Q-F2 appears more selective, with weaker off-target activity. Q-F3 is the most potent on-target but also shows considerable inhibition of Off-Target Kinase C. These "hits" from the primary screen require further investigation.

Tier 2: Cell-Based Assays for Off-Target Validation

Biochemical assays are invaluable for initial screening, but they lack the complexity of a cellular environment.[7][10] Cell-based assays are essential to confirm whether the off-target activity observed in vitro translates to a functional effect in living cells.[6][8]

G cluster_cell_culture Cell Culture & Treatment cluster_viability_assay Cell Viability Assay cluster_analysis Data Analysis Cell_Line Select cell line overexpressing 'Off-Target Kinase B' Seed_Cells Seed cells in 96-well plates Cell_Line->Seed_Cells Treat_Cells Treat with serial dilutions of Q-F1, Q-F2, Q-F3 for 72h Seed_Cells->Treat_Cells Add_Reagent Add CellTiter-Glo® Reagent Treat_Cells->Add_Reagent Incubate Incubate to lyse cells and generate luminescent signal Add_Reagent->Incubate Read_Plate Measure luminescence Incubate->Read_Plate Calculate_Viability Normalize data to DMSO control Read_Plate->Calculate_Viability Plot_Curve Plot % viability vs. concentration and calculate GI50 values Calculate_Viability->Plot_Curve caption Figure 2. Workflow for Cell-Based Viability Assay.

Caption: Figure 2. Workflow for Cell-Based Viability Assay.

This protocol measures the metabolic activity of cells, which is a proxy for cell viability and proliferation. A reduction in signal indicates cytotoxic or cytostatic effects, potentially mediated by the off-target kinase.

  • Cell Culture and Seeding:

    • Select a cancer cell line known to be dependent on the signaling pathway of the identified off-target kinase (e.g., a cell line overexpressing "Off-Target Kinase B").

    • Culture cells under standard conditions (e.g., 37°C, 5% CO2).

    • Trypsinize and seed the cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (Q-F1, Q-F2, Q-F3) in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds or DMSO vehicle control.

    • Incubate the plates for 72 hours.

  • Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control wells.

    • Plot the percent viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% inhibition of growth) value.

CompoundPrimary Target IC50 (nM) (from Tier 1)Off-Target Kinase B GI50 (nM) (Cell-Based)Selectivity Ratio (GI50 / IC50)
Q-F11535023.3
Q-F2254,500180
Q-F3122,100175

Interpretation: The cellular data confirms the off-target activity of Q-F1 against Off-Target Kinase B. The selectivity ratio (a measure of the therapeutic window) is significantly lower for Q-F1 compared to Q-F2 and Q-F3. This suggests that at concentrations required to inhibit the primary target, Q-F1 is more likely to cause undesirable effects through its action on Off-Target Kinase B. Based on this comparative data, Q-F2 and Q-F3 would be prioritized for further development due to their superior selectivity profiles.

Conclusion and Forward Look

This guide outlines a logical, tiered approach to assessing the cross-reactivity of novel this compound derivatives. By combining broad biochemical profiling with targeted cell-based validation, researchers can build a robust dataset to compare lead candidates objectively. This methodology allows for the early identification of potential liabilities, saving valuable resources and increasing the probability of selecting a safe and effective clinical candidate. Further characterization could involve more advanced techniques like chemoproteomics for an unbiased view of all potential binding partners or utilizing broader safety screening panels that include GPCRs, ion channels, and transporters to build a complete safety profile.[4][11][12]

References

  • BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
  • Springer Nature Experiments. (n.d.). Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry.
  • Lirias - KU Leuven. (2021). Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry.
  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
  • NCBI Bookshelf. (2015). Assay Interference by Chemical Reactivity.
  • Creative Biolabs. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
  • PMC - NIH. (n.d.). A review for cell-based screening methods in drug discovery.
  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling.
  • bioRxiv. (2023). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment.
  • ACS Publications. (n.d.). The Chemistry of Quinolines.
  • ResearchGate. (n.d.). (a) 4,7-Dichloroquinoline design inspired by the natural molecule,....
  • ResearchGate. (n.d.). Examples of quinoline-fused derivatives with biological activities.

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A Researcher's Guide to Benchmarking 4-Chloro-7,8-difluoroquinoline as a Novel Electron Transport Material in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of next-generation materials for organic electronics, the quinoline scaffold has emerged as a promising platform. Its inherent electron-deficient nature makes it a suitable candidate for electron transport layers (ETLs) in Organic Light-Emitting Diodes (OLEDs). The strategic introduction of fluorine atoms can further enhance performance by tuning electronic properties and improving stability.[1] This guide focuses on a specific, yet underexplored, derivative: 4-Chloro-7,8-difluoroquinoline .

While the potential of fluorinated quinolines is recognized, a significant gap exists in the literature regarding the specific performance metrics of this compound. This document serves as a comprehensive methodological framework for researchers to systematically benchmark this compound against a well-established standard, Tris(8-hydroxyquinolinato)aluminium (Alq3). By following the detailed protocols herein, scientists can generate the critical data needed to evaluate its viability in advanced electronic applications.

Comparative Materials Profile

A direct comparison of performance necessitates a thorough understanding of both the novel material and the established benchmark.

Focus Material: this compound

This compound is a halogenated aromatic heterocyclic compound. The presence of two fluorine atoms and a chlorine atom is expected to significantly influence its electronic properties, potentially leading to a low-lying Lowest Unoccupied Molecular Orbital (LUMO), which is advantageous for electron injection and transport.

PropertyValueSource
Chemical Formula C₉H₄ClF₂N[2]
Molecular Weight 199.58 g/mol [2]
Physical Form Solid[2]
HOMO Level To be determined experimentally
LUMO Level To be determined experimentally
Electron Mobility (µe) To be determined experimentally

The synthesis of related chloroquinoline derivatives often involves multi-step processes, such as the Gould-Jacobs reaction followed by chlorination, starting from substituted anilines.[3][4] The accessibility and scalability of a synthetic route to high-purity this compound would be a critical factor for its practical application.

Benchmark Material: Tris(8-hydroxyquinolinato)aluminium (Alq3)

Alq3 is arguably the most classic and widely studied electron transport and emissive material in the history of OLEDs.[5] Its well-documented properties provide a robust baseline for evaluating new materials.

PropertyRepresentative ValueSource(s)
Chemical Formula C₂₇H₁₈AlN₃O₃[5]
Molecular Weight 459.43 g/mol [5]
HOMO Level ~5.6 - 5.8 eV[5][6]
LUMO Level ~2.8 - 3.0 eV[5][6]
Electron Mobility (µe) 10⁻⁶ to 10⁻⁵ cm²/V·s[7][8][9]
Glass Transition Temp. (Tg) ~172 °C[10]

The performance of Alq3 in a standard OLED configuration, including its current efficiency, power efficiency, and external quantum efficiency (EQE), is extensively documented and serves as the primary point of comparison.[5][11]

Experimental Benchmarking Workflow

To objectively assess the performance of this compound, a series of standardized fabrication and characterization protocols must be employed. This workflow is designed to generate a comprehensive dataset for direct comparison with an Alq3-based control device.

cluster_prep 1. Preparation cluster_fab 2. Device Fabrication (Glovebox) cluster_char 3. Characterization cluster_analysis 4. Data Analysis sub_prep Substrate Cleaning spin_htl Spin-Coat HTL (PEDOT:PSS) sub_prep->spin_htl sol_prep Solution Preparation (HTL, EML) sol_prep->spin_htl spin_eml Spin-Coat EML spin_htl->spin_eml evap Thermal Evaporation (ETL & Cathode) spin_eml->evap encap Encapsulation evap->encap jvl J-V-L Measurement encap->jvl tof Time-of-Flight (Mobility) encap->tof Separate Sample eqe EQE Measurement jvl->eqe perf_metrics Performance Metrics Calculation jvl->perf_metrics eqe->perf_metrics tof->perf_metrics comparison Comparison vs. Alq3 perf_metrics->comparison

Experimental workflow for benchmarking new ETMs.
Protocol 1: OLED Device Fabrication

This protocol outlines the fabrication of a standard multilayer OLED device. Two sets of devices should be fabricated in parallel: one using this compound as the ETL and a control set using Alq3.

Device Structure: ITO / PEDOT:PSS / Emissive Layer (EML) / ETL / LiF / Al

sub Glass Substrate ito ITO (Anode, ~150 nm) sub->ito pedot PEDOT:PSS (HTL, ~40 nm) ito->pedot eml Emissive Layer (~80 nm) pedot->eml etl ETL (~30 nm) This compound or Alq3 eml->etl light Light Emission eml->light lif LiF (EIL, ~1 nm) etl->lif al Al (Cathode, ~100 nm) lif->al

Standard multilayer OLED device architecture.

Methodology:

  • Substrate Preparation:

    • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

    • Clean the substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a nitrogen gun and immediately transfer them to a UV-ozone cleaner for 10 minutes to improve the ITO work function.[12]

  • Hole Transport Layer (HTL) Deposition:

    • Inside a nitrogen-filled glovebox, spin-coat a filtered solution of PEDOT:PSS onto the ITO substrates at 4000 rpm for 40 seconds.

    • Anneal the substrates on a hotplate at 140°C for 15 minutes to remove residual water.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of a suitable emissive polymer (e.g., a blend of F8:F8BT in toluene at a 19:1 ratio, 15 mg/ml total concentration).[12]

    • Spin-coat the EML solution at 2000 rpm for 60 seconds to achieve a thickness of approximately 80 nm.

  • Electron Transport and Cathode Layer Deposition:

    • Transfer the substrates to a high-vacuum (<10⁻⁶ Torr) thermal evaporator.

    • Deposit the Electron Transport Layer (ETL):

      • Device A: this compound to a thickness of 30 nm.

      • Device B (Control): Alq3 to a thickness of 30 nm.

    • Deposit a 1 nm layer of Lithium Fluoride (LiF) as an electron injection layer (EIL).

    • Deposit a 100 nm layer of Aluminum (Al) as the cathode. Deposition rates should be carefully controlled (e.g., ETL at 1-2 Å/s, LiF at 0.1 Å/s, Al at 2-5 Å/s).

  • Encapsulation:

    • To prevent degradation from air and moisture, encapsulate the devices inside the glovebox using a UV-curable epoxy and a glass coverslip.

Protocol 2: Opto-Electronic Characterization

Characterization should be performed immediately after fabrication in a dark, nitrogen-filled environment.

Methodology:

  • Current Density-Voltage-Luminance (J-V-L) Measurement:

    • Use a source measure unit (SMU) and a calibrated photodiode/spectrometer.

    • Apply a forward voltage sweep from 0 V to a voltage sufficient to observe efficiency roll-off (e.g., 10 V).

    • Simultaneously record the current flowing through the device and the luminance (in cd/m²).

    • Plot current density (J) vs. Voltage (V) and Luminance (L) vs. Voltage (V). The turn-on voltage is typically defined as the voltage at which luminance reaches 1 cd/m².[13]

  • Efficiency Calculations:

    • Current Efficiency (cd/A): Calculate directly from the L and J data (L/J).

    • Power Efficiency (lm/W): Calculate using the formula: (π * L) / (J * V).

    • External Quantum Efficiency (EQE, %): This requires measuring the total light output in all forward directions using an integrating sphere and a calibrated spectrometer. EQE is the ratio of the number of photons emitted to the number of electrons injected.[14][15] Plot all efficiencies as a function of luminance to observe the performance at different operating brightness levels.

Protocol 3: Electron Mobility Measurement (Time-of-Flight)

The Time-of-Flight (TOF) method is a direct way to measure the charge carrier mobility in a material.[16][17] This requires a thicker, single-carrier device.

Device Structure for Electron Mobility: ITO / n-type organic semiconductor (~1 µm) / Al

cluster_setup Time-of-Flight Setup laser Pulsed Laser device Sample Device (ITO/ETM/Al) laser->device Light Pulse (t=0) scope Oscilloscope device->scope Photocurrent vs. Time voltage Voltage Source voltage->device Applied Bias (V)

Schematic of a Time-of-Flight measurement setup.

Methodology:

  • Sample Fabrication: Fabricate a thick-film (~1 µm) device of this compound on an ITO substrate, capped with an aluminum electrode.

  • Measurement:

    • Apply a constant voltage across the device.

    • A short pulse of laser light (with photon energy above the material's absorption edge) is directed at the semi-transparent ITO electrode, creating a sheet of electron-hole pairs.

    • Under the applied electric field (E = V/d, where d is the film thickness), electrons will drift across the film towards the positive electrode.

    • An oscilloscope records the transient photocurrent. A characteristic "kink" in the current trace indicates the arrival of the fastest carriers at the opposite electrode. The time at which this occurs is the transit time (tₜ).

  • Calculation: The drift mobility (µ) is calculated using the formula: µ = d² / (V * tₜ) .

  • Analysis: Repeat the measurement at various applied voltages to determine the electric field dependence of the mobility.

Data Presentation and Comparative Analysis

All collected data should be systematically tabulated to facilitate a clear and objective comparison.

Table 1: Key Performance Metrics of Fabricated OLEDs

ParameterDevice A (this compound)Device B (Alq3 Control)
Turn-on Voltage (V @ 1 cd/m²)
Max. Luminance (cd/m²)
Max. Current Efficiency (cd/A)
Max. Power Efficiency (lm/W)
Max. External Quantum Efficiency (%)
Electron Mobility (cm²/V·s @ E-field)

Interpretation:

  • Lower Turn-on Voltage: Suggests better energy level alignment and/or more efficient charge injection/transport.

  • Higher Efficiencies (Current, Power, EQE): Indicates a better balance of charge carriers (holes and electrons) recombining in the emissive zone, a key function of an effective ETL.

  • Higher Electron Mobility: Directly demonstrates superior electron transport capability, which can lead to lower operating voltages and higher device efficiency.

By rigorously applying these protocols, researchers can generate the first comprehensive performance dataset for this compound, elucidating its potential and positioning it within the landscape of next-generation materials for organic electronics.

References

  • Determination of electron mobility in tris(8-hydroxy-quinolinato) aluminum by admittance spectroscopy. AIP Publishing.
  • Simulating charge transport in tris(8-hydroxyquinoline) aluminium (Alq3). RSC Publishing.
  • Review of Quinoline Derivatives. Jetir.Org.
  • Electron mobility in tris„8-hydroxyquinoline…aluminum „Alq3… films by transient electroluminescence from single layer or. AIP Publishing.
  • Improved Time-of-Flight Technique for Measuring Carrier Mobility in Thin Films of Organic Electroluminescent Materials. Semantic Scholar.
  • Electron mobility in tris(8-hydroxyquinoline)aluminum (Alq3) films by transient electroluminescence from single layer organic light emitting diodes. ResearchGate.
  • HOMO and LUMO levels of Alq 3 (ref. 5), Al(5-pipq) 3 , Al(5-pyrq) 3 and... ResearchGate.
  • External quantum efficiency (EQE) measurement for light emitted diodes (LED, OLED). Enli Tech.
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  • Density Functional Theory Analysis of Alq3 and Gaq3 Derivatives: Structural Optimization and Electronic Properties for Organic Light. American Chemical Society.
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  • HOMO and LUMO levels of Alq 3 (ref. 5), Al(5-pipq) 3 , Al(5-pyrq) 3 and... ResearchGate.
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  • a J-V-L characteristics of OLEDs with and without 10 nm HML. b EQE vs.... ResearchGate.
  • Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer. ResearchGate.
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  • Tris(8-hydroxyquinoline)aluminium in a polymer matrix as an active layer for green OLED applications. Biblioteka Nauki.
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  • Yellow Emissive Tris(8-hydroxyquinoline) Aluminum by the Incorporation of ZnO Quantum Dots for OLED Applications. MDPI.
  • The current density-voltage-luminance (J-V-L) characteristics of OLED devices with (red circle) and without (black square) scattering film. ... ResearchGate.
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI.
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Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 4-Chloro-7,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As a novel heterocyclic compound, 4-Chloro-7,8-difluoroquinoline is integral to exploratory research in pharmaceuticals and material science. However, its halogenated structure and toxicological profile demand a rigorous and informed approach to waste management. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Hazard Profile and Immediate Safety Precautions

Before any disposal-related activity, a thorough understanding of the compound's hazards is paramount. This compound is a combustible solid that presents significant health and environmental risks.[1] Adherence to the following safety protocols is not merely procedural—it is a critical control to mitigate exposure and prevent contamination.

Table 1: Hazard Classification and Essential Safety Protocols

Hazard ClassificationGHS Hazard CodeRequired Safety Protocol
Acute Oral Toxicity H302: Harmful if swallowedDo not eat, drink, or smoke when using this product. Wash hands and skin thoroughly after handling. In case of ingestion, call a poison center or doctor.[1]
Serious Eye Damage H318: Causes serious eye damageWear tightly fitting safety goggles with side-shields. If contact occurs, rinse cautiously with water for several minutes and seek immediate medical attention.[1][2]
Aquatic Toxicity H410/H411: Very toxic to aquatic life with long-lasting effectsAvoid release to the environment at all costs. All waste, including rinsates, must be collected as hazardous waste. Do not dispose of down the drain.

Personal Protective Equipment (PPE): A standard PPE ensemble for handling this compound includes a lab coat, closed-toe shoes, chemical-resistant nitrile gloves, and safety goggles.[3][4] All handling of the solid compound or its solutions for disposal purposes should be performed within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[4][5]

Waste Characterization and Segregation: A Critical Step

Proper segregation is the cornerstone of safe and cost-effective chemical waste management. Due to the presence of both chlorine and fluorine atoms, this compound and any materials contaminated with it are classified as halogenated organic waste .[3][6]

The Causality Behind Segregation: Halogenated wastes are destined for specific disposal pathways, typically high-temperature incineration in regulated hazardous waste facilities.[6] This process is designed to handle the corrosive acid gases (like HCl and HF) generated during combustion. Mixing this waste with non-halogenated streams contaminates the entire volume, escalating disposal costs and complexity.[7]

Procedure:

  • Identify: Clearly designate a waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," as appropriate.

  • Isolate: Never mix this compound waste with non-halogenated solvents (e.g., hexane, acetone, methanol), acids, bases, or metal-containing waste.[8][9]

Step-by-Step Disposal Protocols

Follow these detailed workflows for different waste scenarios involving this compound.

Protocol A: Disposal of Unused or Expired Solid Chemical
  • Container Selection: Obtain a designated hazardous waste container that is compatible with solid halogenated organics. The container must be in good condition, with a secure, tight-fitting lid.[7] Often, the original product container is the best choice.[7]

  • Labeling: Affix a hazardous waste tag to the container before adding any waste.[8] Clearly write the full chemical name, "this compound," and list all constituents and their approximate percentages.

  • Transfer: If transferring from the original container, do so inside a fume hood. Minimize dust generation.

  • Secure Storage: Tightly seal the container.[8] Store it in a designated Satellite Accumulation Area (SAA), away from incompatible materials.[8] The storage area should be cool, dry, and well-ventilated.

  • Arrange Pickup: Once the container is full or waste is no longer being added, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[5]

Protocol B: Disposal of Contaminated Labware and PPE (Solid Waste)
  • Container Selection: Use a designated solid waste container, such as a plastic-lined cardboard box or a dedicated plastic drum, labeled for "Halogenated Solid Waste."

  • Collection: Place all contaminated solid items—gloves, weigh boats, paper towels, pipette tips, and silica gel—into this container.

  • Glassware Decontamination: Rinse contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone). This rinsate is now considered halogenated liquid waste and must be collected in a separate, appropriately labeled container.[5] The triple-rinsed glassware can then typically be washed normally, but consult institutional policy.

  • Labeling: Ensure the container is clearly labeled with "Hazardous Waste," identifies the contents (e.g., "Debris contaminated with this compound"), and lists the associated hazards (Toxic, Flammable if a flammable solvent was used for rinsing).[8]

  • Storage and Pickup: Securely seal the container and store it in the SAA for EHS pickup.

Protocol C: Spill Cleanup and Disposal
  • Secure the Area: Alert personnel in the immediate vicinity. If the spill is large or outside of a fume hood, evacuate the area.

  • Don PPE: Wear your complete PPE ensemble, including respiratory protection if dust is airborne.

  • Containment: For the solid chemical, prevent it from spreading or becoming airborne. Do not use water.

  • Cleanup: Carefully sweep or scoop the solid material using spark-proof tools.[10] Absorb any remaining residue with an inert material like vermiculite or dry sand.[11] Avoid raising dust.

  • Package Waste: Place all cleanup materials (absorbent, contaminated wipes, used PPE) into a compatible container.

  • Label and Dispose: Seal the container, label it as "Spill Debris with this compound," and manage it as halogenated solid waste according to Protocol B.[8]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, collecting the wipe as hazardous waste.

Disposal Workflow Diagram

The following diagram provides a visual decision-making tool for the proper management of waste streams containing this compound.

G start Identify Waste Containing This compound waste_type Waste Type? start->waste_type solid_node Solid Waste (Unused chemical, contaminated PPE, spill debris) waste_type->solid_node Solid liquid_node Liquid Waste (Contaminated solvent, rinsate) waste_type->liquid_node Liquid container_solid Select Labeled 'Halogenated Solid Waste' Container solid_node->container_solid container_liquid Select Labeled 'Halogenated Liquid Waste' Container liquid_node->container_liquid add_waste Add Waste to Appropriate Container container_solid->add_waste container_liquid->add_waste keep_closed Keep Container Securely Closed When Not In Use add_waste->keep_closed store_saa Store in Designated Satellite Accumulation Area (SAA) keep_closed->store_saa request_pickup Contact EHS for Waste Pickup store_saa->request_pickup

Caption: Decision workflow for segregating and disposing of this compound waste.

Regulatory Compliance and Final Disposal

The ultimate disposal of this compound must be conducted by a licensed and approved hazardous waste disposal facility.[2][11] Laboratory personnel are responsible for the proper identification, segregation, and temporary storage of the waste. All procedures must comply with institutional policies as well as local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA).[12][13] Never attempt to dispose of this chemical via standard trash or sewer systems.[5]

By implementing these rigorous, well-documented procedures, researchers can uphold their commitment to laboratory safety and environmental stewardship while advancing their scientific objectives.

References

  • BenchChem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • University of Washington, Department of Chemistry. (n.d.). Chemical Waste Training Supplement.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • University of Missouri. (n.d.). Chemical Waste Disposal Guidelines.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Sigma-Aldrich. (n.d.). This compound Safety Information.
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • ADAMA New Zealand. (2015). Flurochloridone 250 g/L EC Safety Data Sheet.
  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry.
  • Sigma-Aldrich. (2025). 3-Fluoro-4-morpholinophenyl)methanol Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate Safety Data Sheet.
  • ChemicalBook. (2023). ETHYL 4-CHLORO-6,8-DIFLUOROQUINOLINE-3-CARBOXYLATE Safety Data Sheet.
  • MIT Plasma Science and Fusion Center. (1998). PSFC Halogenated Solvents.
  • Echemi. (n.d.). 4-CHLORO-8-FLUORO-2-METHYLQUINOLINE Safety Data Sheets.
  • University of South Carolina. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (n.d.). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.
  • U.S. Environmental Protection Agency. (1978). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.

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Navigating the Synthesis Landscape: A Guide to Safely Handling 4-Chloro-7,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, and drug development professional, the novel frontiers of chemical synthesis offer boundless opportunities. With these opportunities, however, comes the profound responsibility of ensuring a safe and controlled laboratory environment. This guide provides essential, immediate safety and logistical information for handling 4-Chloro-7,8-difluoroquinoline, a compound of interest in various research and development pipelines. Our focus extends beyond mere procedural steps; we aim to instill a deep understanding of the "why" behind each safety protocol, fostering a culture of proactive risk mitigation.

Understanding the Hazard Profile: A Proactive Approach to Safety

This compound is a halogenated quinoline derivative. While specific toxicological data for this exact compound is not extensively published, the known hazards of similar quinoline compounds provide a strong basis for a cautious approach. Quinolines as a class are recognized for their potential toxicity, and halogenated aromatic compounds often exhibit heightened biological activity and potential for environmental persistence.

Key Hazard Considerations:

  • Acute Toxicity: Similar quinoline derivatives are harmful if swallowed or in contact with skin[1].

  • Serious Eye Damage: Direct contact can cause serious and potentially irreversible eye damage[2].

  • Skin Irritation: The compound is likely to cause skin irritation upon contact[1].

  • Suspected Mutagenicity and Carcinogenicity: Quinoline itself is suspected of causing genetic defects and may cause cancer[1][3]. This necessitates handling with the utmost care to minimize any potential for long-term health effects.

  • Aquatic Toxicity: Halogenated organic compounds can be toxic to aquatic life with long-lasting effects[1][3].

Hazard ClassificationDescriptionPrimary Exposure Routes
Acute Toxicity (Oral, Dermal) Harmful if ingested or absorbed through the skin.Ingestion, Skin Contact
Serious Eye Damage/Irritation Can cause severe irritation and potential long-term damage to the eyes.Eye Contact
Skin Corrosion/Irritation May cause redness, itching, and inflammation of the skin.Skin Contact
Germ Cell Mutagenicity Suspected of causing genetic mutations.Inhalation, Ingestion, Skin Contact
Carcinogenicity May cause cancer with prolonged exposure.Inhalation, Ingestion, Skin Contact
Hazardous to the Aquatic Environment Toxic to aquatic organisms, potentially causing long-term adverse effects in the aquatic environment.Environmental Release

Engineering Controls and Personal Protective Equipment (PPE): Your First and Last Lines of Defense

A multi-layered approach to safety is paramount. This begins with robust engineering controls and is supplemented by appropriate and correctly used Personal Protective Equipment (PPE).

Engineering Controls: Isolating the Hazard

The primary goal of engineering controls is to minimize the potential for exposure at the source.

  • Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted in a properly functioning chemical fume hood. This is non-negotiable. The fume hood provides critical ventilation to prevent the inhalation of any dusts, aerosols, or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood[1].

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. In the event of an accidental exposure, immediate irrigation is crucial to minimizing injury[4].

Personal Protective Equipment (PPE): A Necessary Barrier

PPE is essential to protect you from any residual hazards not contained by engineering controls. The selection of appropriate PPE should be a deliberate and informed process.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) for this compound cluster_specs Specific Recommendations Eye_Face Eye and Face Protection Goggles Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US). A face shield should also be worn. Eye_Face->Goggles Minimum Requirement Hand Hand Protection Gloves Chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect before use and dispose of properly. Hand->Gloves Critical for all handling Body Body Protection Coat Laboratory coat. Consider a chemically resistant apron for larger quantities. Body->Coat Standard laboratory practice Respiratory Respiratory Protection Respirator Required if working outside a fume hood or if aerosol generation is likely. Use a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter. Respiratory->Respirator Based on risk assessment

Caption: PPE Selection Workflow for Handling this compound.

Step-by-Step PPE Protocol:

  • Eye and Face Protection: Wear chemical splash goggles that meet recognized safety standards (e.g., ANSI Z87.1 in the US or EN 166 in the EU)[2]. For operations with a higher risk of splashing, supplement goggles with a face shield.

  • Hand Protection: Chemically resistant gloves are mandatory[3]. Nitrile or neoprene gloves are generally suitable. Always inspect gloves for any signs of degradation or puncture before use. Practice proper glove removal techniques to avoid contaminating your skin[3].

  • Body Protection: A standard laboratory coat should be worn and kept buttoned. For larger scale work, a chemically resistant apron provides an additional layer of protection.

  • Respiratory Protection: While a fume hood is the primary means of respiratory protection, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter may be necessary for certain operations, such as cleaning up large spills or if engineering controls are not sufficient[3]. All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing and training.

Operational Plan: Safe Handling from Receipt to Reaction

A systematic approach to handling ensures safety at every stage.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[4].

  • Ensure the container is tightly sealed and clearly labeled.

Weighing and Transferring:

  • Perform all weighing and transfers within a chemical fume hood.

  • Use a disposable weighing boat or paper to avoid contamination of balances.

  • Handle the solid material carefully to minimize the generation of dust.

Reaction Setup and Monitoring:

  • Set up all reactions in a fume hood.

  • Ensure all glassware is free from defects.

  • Continuously monitor reactions for any unexpected changes.

Disposal Plan: Responsible Management of a Hazardous Substance

Proper disposal is a critical component of the chemical lifecycle and is governed by strict regulations. Improper disposal can lead to environmental contamination and legal repercussions.

Disposal_Workflow cluster_disposal Disposal Workflow for this compound Waste cluster_details Key Actions Waste_Collection Waste Collection Waste_Segregation Waste Segregation Collect Collect all waste (solid and liquid) in designated, compatible, and sealed containers. Waste_Collection->Collect Labeling Proper Labeling Segregate Do not mix with other waste streams. Keep halogenated waste separate. Waste_Segregation->Segregate Storage Temporary Storage Label_Details Label containers with 'Hazardous Waste,' the full chemical name, and the associated hazards. Labeling->Label_Details Disposal Final Disposal Store_Details Store in a designated satellite accumulation area, away from general lab traffic. Storage->Store_Details Dispose_Details Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Disposal->Dispose_Details

Caption: Disposal Workflow for this compound Waste.

Step-by-Step Disposal Protocol:

  • Waste Characterization: As a halogenated organic compound, waste containing this compound is likely to be classified as hazardous waste. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance. The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA)[5][6][7].

  • Waste Collection:

    • Solid Waste: Collect contaminated labware (gloves, weighing papers, etc.) and residual solid compound in a designated, properly labeled, and sealed hazardous waste container.

    • Liquid Waste: Collect reaction residues and solvent rinses in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with non-halogenated waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Toxic," "Irritant").

  • Storage: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic, until they are collected by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Decontamination: Decontaminate all glassware and equipment that has come into contact with the compound. A thorough rinse with an appropriate solvent (collected as hazardous waste) followed by washing with soap and water is recommended.

Emergency Procedures: Preparedness is Key

Accidents can happen, but a well-defined emergency plan can significantly mitigate their consequences.

Spill Response:

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (collecting the cleaning materials as hazardous waste) and then with soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and your institution's EHS department immediately.

    • Prevent others from entering the area.

    • Only personnel trained in hazardous spill response should attempt to clean up a large spill.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention[8].

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[8].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[8].

In all cases of exposure, provide the Safety Data Sheet (SDS) for quinoline or a similar compound to the responding medical personnel.

Conclusion: A Culture of Safety

The responsible handling of this compound, as with any chemical, is not merely a matter of following rules but of cultivating a deep-seated culture of safety. By understanding the inherent hazards, implementing robust controls, and being prepared for emergencies, we can continue to push the boundaries of scientific discovery while ensuring the well-being of ourselves, our colleagues, and our environment.

References

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • ADAMA. (2015). SAFETY DATA SHEET.
  • Precedence Research. (n.d.). 2-methyl Quinoline Market.
  • PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline.
  • National Center for Biotechnology Information. (n.d.). 4-Chloro-7-fluoroquinoline. PubChem.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS.
  • U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR).
  • U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.
  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination.
  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. The National Institute for Occupational Safety and Health (NIOSH).
  • Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers.
  • U.S. Environmental Protection Agency. (n.d.). RO 13579.
  • U.S. Environmental Protection Agency. (n.d.). RO 13538.
  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.